Chimassorb 119
Description
Properties
IUPAC Name |
6-N-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C132H250N32/c1-49-57-71-157(97-81-117(9,10)147(41)118(11,12)82-97)109-135-105(136-110(143-109)158(72-58-50-2)98-83-119(13,14)148(42)120(15,16)84-98)133-67-65-69-155(107-139-113(161(75-61-53-5)101-89-125(25,26)151(45)126(27,28)90-101)145-114(140-107)162(76-62-54-6)102-91-127(29,30)152(46)128(31,32)92-102)79-80-156(108-141-115(163(77-63-55-7)103-93-129(33,34)153(47)130(35,36)94-103)146-116(142-108)164(78-64-56-8)104-95-131(37,38)154(48)132(39,40)96-104)70-66-68-134-106-137-111(159(73-59-51-3)99-85-121(17,18)149(43)122(19,20)86-99)144-112(138-106)160(74-60-52-4)100-87-123(21,22)150(44)124(23,24)88-100/h97-104H,49-96H2,1-48H3,(H,133,135,136,143)(H,134,137,138,144) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXKGVQBCBSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H250N32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047122 | |
| Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2285.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
106990-43-6 | |
| Record name | Chimassorb 119 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106990-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tinuvin 119 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106990436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIOXIDANT 119 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL01213LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Structure and Synthesis of Chimassorb 119
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chimassorb 119 is a high molecular weight hindered amine light stabilizer (HALS) renowned for its exceptional efficacy in protecting polymeric materials from photodegradation. Its complex chemical architecture provides superior thermal stability, low volatility, and minimal migration, making it a critical additive in various industrial applications. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for this compound, supported by available scientific literature. Quantitative data is presented in a structured format, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its synthesis and characterization.
Chemical Structure and Properties
This compound, also known by its chemical name N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine, is a complex oligomeric hindered amine light stabilizer. Its structure is characterized by a central diazadecane diamine backbone linked to four triazine rings, which are further substituted with bulky N-butyl-N-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino groups. This intricate design is pivotal to its function as a light stabilizer.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 106990-43-6 |
| Molecular Formula | C₁₃₂H₂₅₀N₃₂ |
| Molecular Weight | 2285.61 g/mol |
| Appearance | White to light yellow granules |
| Melting Range | 115-150 °C |
| Volatile Matter | ≤ 0.5% |
| Ash Content | ≤ 0.1% |
| Light Transmittance (425 nm) | ≥ 93% |
| Light Transmittance (450 nm) | ≥ 95% |
| Solubility | Soluble in chloroform, methylene chloride, and toluene. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential reaction of cyanuric chloride with different amine precursors. While a detailed, publicly available experimental protocol is scarce, a plausible synthetic route can be constructed based on the known reactivity of the starting materials and general procedures for synthesizing similar high molecular weight HALS. The proposed synthesis involves two key stages: the formation of a dichlorotriazine intermediate and the subsequent reaction with a diamine linker to build the final oligomeric structure.
Proposed Synthetic Pathway
The overall synthesis can be envisioned as follows:
-
Step 1: Synthesis of the Dichlorotriazine Intermediate. Cyanuric chloride is reacted with N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in a nucleophilic aromatic substitution reaction. This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the HCl byproduct.
-
Step 2: N-Methylation of the Piperidine Nitrogen. The secondary amine on the piperidine ring is methylated. This can be achieved through various methods, such as reductive amination using formaldehyde and a reducing agent, or by reaction with a methylating agent. A plausible method involves the use of paraformaldehyde and a palladium on carbon (Pd/C) catalyst.
-
Step 3: Coupling with the Diamine Linker. The resulting monochlorotriazine intermediate is then reacted with a central diamine linker, N,N'-bis(3-aminopropyl)ethylenediamine, to form the final this compound structure. This final step involves the formation of multiple carbon-nitrogen bonds to link the triazine units together.
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the synthesis of this compound, based on general organic synthesis principles and information on the synthesis of related compounds.
Synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine (A Key Precursor for a Related HALS)[3]
This protocol describes the synthesis of a key diamine precursor used in the production of other HALS, providing insight into the synthesis of the amine building blocks.
Materials:
-
2,2,6,6-tetramethyl-4-piperidone (981 g, 6.32 mol)
-
Hexamethylenediamine (350 g, 3.01 mol)
-
Methanol (1500 g)
-
5% Platinum on carbon (5.0 g)
-
Hydrogen gas
Procedure:
-
In a 5-liter autoclave, charge 2,2,6,6-tetramethyl-4-piperidone, hexamethylenediamine, methanol, and 5% platinum on carbon, while maintaining the temperature at 45-55 °C.
-
Pressurize the autoclave to 40 bar with hydrogen and heat to 70-80 °C to initiate hydrogenation.
-
Maintain the reaction for 4-5 hours until hydrogenation is complete.
-
Filter the catalyst at 70-80 °C under 2-3 bar pressure.
-
Obtain N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine by distillation. The expected yield is approximately 90%.
Plausible Protocol for the Synthesis of this compound
This hypothetical protocol is based on the general two-step synthesis approach found in the literature.
Step 1: Synthesis of Intermediate (I) - 2,4-dichloro-6-(N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazine
Materials:
-
Cyanuric chloride
-
N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine
-
Anhydrous aprotic solvent (e.g., toluene, xylene)
-
Inorganic base (e.g., sodium carbonate, potassium carbonate)
Procedure:
-
Dissolve cyanuric chloride in the anhydrous solvent in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in the same solvent to the cyanuric chloride solution while maintaining the temperature below 5 °C.
-
After the addition is complete, add the inorganic base portion-wise to neutralize the generated HCl.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude intermediate (I).
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Intermediate (II) and Final Product (this compound)
Materials:
-
Intermediate (I)
-
Paraformaldehyde
-
Palladium on carbon (Pd/C) catalyst
-
N,N'-bis(3-aminopropyl)ethylenediamine
-
High-boiling point aprotic solvent (e.g., xylene, dimethylformamide)
-
Inorganic base (e.g., sodium carbonate, potassium carbonate)
Procedure:
-
In a reaction vessel, dissolve Intermediate (I) and paraformaldehyde in the solvent.
-
Add the Pd/C catalyst to the mixture.
-
Heat the reaction mixture under a hydrogen atmosphere (or use a suitable hydrogen donor) to effect the N-methylation of the piperidine nitrogen.
-
After the methylation is complete (monitored by TLC or GC-MS), filter off the catalyst.
-
To the filtrate containing the N-methylated intermediate, add N,N'-bis(3-aminopropyl)ethylenediamine and the inorganic base.
-
Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) to facilitate the final condensation reaction.
-
Monitor the reaction until completion.
-
After cooling, wash the reaction mixture with water to remove inorganic byproducts.
-
Precipitate the product by adding a non-polar solvent (e.g., hexane) and collect the solid by filtration.
-
The crude this compound can be further purified by recrystallization or solvent washing to obtain a high-purity product. Due to its high molecular weight and polymeric nature, purification can be challenging. Techniques such as solvent extraction and precipitation are often employed.[3]
Visualizations
Proposed Synthesis of this compound
References
An In-Depth Technical Guide to Chimassorb 119 (CAS Number: 106990-43-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, mechanism of action, and experimental evaluation of Chimassorb 119, a high-molecular-weight hindered amine light stabilizer (HALS).
Core Properties of this compound
This compound, also known by its chemical name 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane, is a highly effective light and thermal stabilizer.[1][2] Its high molecular weight contributes to low volatility and migration, making it suitable for a wide range of polymeric materials.[3][4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior during polymer processing and in the final application.
| Property | Value | References |
| CAS Number | 106990-43-6 | [5] |
| Molecular Formula | C₁₃₂H₂₅₀N₃₂ | [5] |
| Molecular Weight | 2285.70 g/mol | [5] |
| Appearance | Light-yellow granules | [5] |
| Melting Range | 115-150 °C | [5] |
| Density | 1.03 g/cm³ | [5] |
| Flash Point | 278 °C | [6] |
| Volatile Matter | ≤0.5% | [5] |
| Ash Content | ≤0.1% | [5] |
| Weight Loss Point (5.0%) | 360 °C | [5] |
Solubility
The solubility of this compound in various solvents is a crucial factor for its incorporation into polymer matrices.
| Solvent | Solubility | References |
| Acetone | Soluble | [5] |
| Toluene | Soluble | [5] |
| Xylene | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Water | Insoluble | [5] |
Spectral Properties
| Property | Value | References |
| Light Transmittance (425 nm) | ≥93% | [5] |
| Light Transmittance (450 nm) | ≥95% | [5] |
Mechanism of Action: The Denisov Cycle
This compound functions as a hindered amine light stabilizer (HALS) by scavenging free radicals generated during the photo-oxidation of polymers.[7] Unlike UV absorbers, HALS do not primarily absorb UV radiation but instead inhibit polymer degradation through a regenerative cyclic process known as the Denisov cycle.[3][8] This cycle allows a single HALS molecule to neutralize multiple free radicals, leading to long-term stabilization.
The key steps of the Denisov cycle are illustrated in the diagram below. The cycle begins with the oxidation of the hindered amine to a nitroxyl radical. This radical then traps alkyl radicals in the polymer, forming an amino ether. The amino ether can then react with a peroxyl radical to regenerate the nitroxyl radical and form non-radical products, thus continuing the cycle.[3][8]
Caption: The Denisov Cycle illustrating the regenerative free-radical scavenging mechanism of HALS.
Experimental Protocols
This section outlines detailed methodologies for the incorporation, performance evaluation, and analysis of this compound in a polymer matrix. Polypropylene (PP) is used as a representative polymer.
Incorporation of this compound into Polypropylene
Objective: To prepare polypropylene samples containing a specific concentration of this compound for performance testing.
Materials:
-
Polypropylene (PP) powder or pellets
-
This compound granules
-
Antioxidant (e.g., Irganox 1010)
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Granulator
Procedure:
-
Drying: Dry the PP powder/pellets and this compound in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
Premixing: Prepare a dry blend of PP, this compound (e.g., 0.5% by weight), and a primary antioxidant (e.g., 0.1% by weight). Tumble mix for 15 minutes to ensure a homogeneous mixture.
-
Extrusion: Melt-compound the blend using a co-rotating twin-screw extruder. A typical temperature profile for PP is 180-220°C from the feed zone to the die. The screw speed can be set to 100-150 rpm.
-
Granulation: Cool the extruded strands in a water bath and pelletize them into granules.
-
Specimen Preparation: Dry the compounded granules and prepare test specimens (e.g., tensile bars, plaques) using an injection molding machine or a compression molder according to standard dimensions (e.g., ASTM D638 for tensile bars).
Caption: Workflow for incorporating this compound into a polymer matrix.
Performance Evaluation by Accelerated Weathering
Objective: To evaluate the effectiveness of this compound in protecting polypropylene from UV degradation.
Apparatus:
-
Xenon-arc weathering chamber (compliant with ASTM G155 or ISO 4892-2)[9][10]
-
Spectrocolorimeter
-
Universal testing machine
-
FTIR spectrometer
Procedure:
-
Initial Characterization: Before exposure, measure the initial color (CIELAB Lab*), mechanical properties (tensile strength, elongation at break), and chemical structure (FTIR spectrum) of the prepared specimens.
-
Accelerated Weathering: Place the specimens in the xenon-arc chamber. A common test cycle for outdoor plastics is ASTM D2565.[1][11][12]
-
Light Source: Xenon arc lamp with appropriate filters to simulate sunlight.
-
Irradiance: 0.55 W/m² at 340 nm.
-
Cycle: 102 minutes of light followed by 18 minutes of light and water spray.
-
Black Panel Temperature: 63 ± 3°C.
-
Relative Humidity: 50 ± 10%.
-
-
Periodic Evaluation: Remove specimens at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours) and re-evaluate their color, mechanical properties, and chemical structure.
-
Data Analysis: Compare the changes in properties of the stabilized samples with those of an unstabilized control sample. Key metrics include the change in color (ΔE*), retention of tensile properties, and the formation of carbonyl groups (indicative of oxidation) in the FTIR spectrum.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a polypropylene sample.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Charged Aerosol Detector (CAD)[13]
-
Analytical balance
-
Soxhlet extraction apparatus or Accelerated Solvent Extraction (ASE) system[14]
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Cryogenically grind the polypropylene sample to a fine powder.
-
Accurately weigh about 1-2 g of the powdered sample.
-
-
Extraction:
-
Soxhlet Extraction: Place the sample in a cellulose thimble and extract with dichloromethane or a mixture of isopropanol and cyclohexane for 8-12 hours.[14]
-
Accelerated Solvent Extraction (ASE): Mix the sample with diatomaceous earth and extract with isopropanol/cyclohexane at elevated temperature (e.g., 140°C) and pressure (e.g., 1500 psi).[14]
-
-
Sample Clean-up:
-
Concentrate the extract using a rotary evaporator.
-
Precipitate the dissolved polymer by adding a non-solvent like methanol.
-
Filter the solution to remove the precipitated polymer.
-
Evaporate the filtrate to dryness and redissolve the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 240 nm or Charged Aerosol Detection.[13]
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
References
- 1. ASTM D2565 Xenon Arc Aging Test instrument for Xenon-Arc Exposure of Plastics Intended for Outdoor Applications_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 2. micomlab.com [micomlab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 5. linchemical.com [linchemical.com]
- 6. Standard NF EN ISO 4892-2 [boutique.afnor.org]
- 7. avmachado-lab.org [avmachado-lab.org]
- 8. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. file.yizimg.com [file.yizimg.com]
- 11. micomlab.com [micomlab.com]
- 12. matestlabs.com [matestlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the UV Stabilization Mechanism of Chimassorb 119
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chimassorb 119, a high-molecular-weight hindered amine light stabilizer (HALS), is a crucial additive in preventing the photo-oxidative degradation of polymers. Unlike UV absorbers that function by filtering UV radiation, this compound operates through a regenerative cyclic mechanism to scavenge free radicals, which are the primary instigators of polymer degradation. This guide provides a comprehensive overview of the chemical and physical processes underlying the UV stabilization mechanism of this compound, with a focus on the core chemical reactions, performance data, and experimental evaluation protocols.
Introduction to this compound and UV Degradation
Exposure to ultraviolet (UV) radiation initiates a cascade of chemical reactions within a polymer matrix, leading to the cleavage of polymer chains, cross-linking, and the formation of chromophoric groups. These processes manifest as undesirable changes in the material's physical and aesthetic properties, including discoloration (yellowing), loss of gloss, embrittlement, and a decline in mechanical strength.[1][2]
This compound, also known as Hostavin N 30, belongs to the family of hindered amine light stabilizers (HALS). These compounds are derivatives of 2,2,6,6-tetramethylpiperidine and are highly efficient at protecting a wide range of polymers from the deleterious effects of UV radiation.[2][3] A key feature of this compound is its high molecular weight, which imparts low volatility and high resistance to migration, ensuring long-term protection of the polymer.[3][4]
The Core Mechanism of Action: The Denisov Cycle
The primary mechanism by which this compound provides UV stabilization is through the neutralization of free radicals in a catalytic cycle known as the Denisov Cycle. This regenerative process allows a single HALS molecule to deactivate multiple free radicals, leading to its high efficiency and long-term performance. The cycle can be broken down into the following key stages:
3.1 Initiation: Formation of the Nitroxyl Radical The active species in the HALS stabilization mechanism is the nitroxyl radical (>N-O•). The parent hindered amine (>N-H) is oxidized to this radical form by reacting with peroxy radicals (ROO•) or hydroperoxides (ROOH) that are generated during the initial stages of polymer photo-oxidation.
3.2 Radical Scavenging: Termination of Polymer Radicals The nitroxyl radical is a highly effective scavenger of polymer alkyl radicals (R•). It reacts with these radicals to form a non-radical amino-ether species (>N-OR). This step effectively terminates the degradation chain reaction.
3.3 Regeneration of the Nitroxyl Radical The amino-ether is not the final product. It can react with another peroxy radical (ROO•) to regenerate the nitroxyl radical (>N-O•) and form other non-radical byproducts, such as alcohols and ketones. This regeneration is the cornerstone of the HALS's high efficiency.
3.4 Other Contributing Reactions The Denisov cycle is a complex interplay of various reactions. Other species, such as hydroxylamines (>N-OH), are also formed and participate in the radical scavenging process, eventually regenerating the active nitroxyl radical.
A simplified representation of the core Denisov Cycle is illustrated below:
References
Spectroscopic Analysis and Characterization of Chimassorb 119: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimassorb 119, also known as Light Stabilizer 119, is a high molecular weight hindered amine light stabilizer (HALS). Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet radiation and heat. Unlike UV absorbers, which function by absorbing UV radiation, HALS compounds work by scavenging free radicals that are generated during the photo-oxidation process, thus inhibiting the degradation cycle. Due to its high molecular weight and low volatility, this compound is particularly effective for long-term stabilization of polymers such as polyolefins (polypropylene, polyethylene), elastomers, and styrenics. This technical guide provides an in-depth overview of the spectroscopic methods used to characterize this compound, including a summary of available data, detailed experimental protocols, and a visualization of the analytical workflow.
Chemical and Physical Properties
This compound is a complex oligomeric substance with the chemical name 1,3,5-Triazine-2,4,6-triamine, N,N'''-[1,2-ethanediylbis[[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]imino]-3,1-propanediyl]]bis[N',N''-dibutyl-N',N''-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-.[1] Its complex structure contributes to its high molecular weight and low volatility, which are key to its performance as a polymer stabilizer.
| Property | Value | Source |
| Chemical Formula | C132H250N32 | [2][3] |
| Molecular Weight | ~2285.7 g/mol | [2][3][4] |
| Appearance | Light-yellow granules | [2] |
| Melting Range | 115–150 °C | [2][5] |
| Density (20 °C) | ~1.03 g/cm³ | [2] |
| Solubility | Soluble in acetone, toluene, xylene, chloroform; Insoluble in water. | [2][5] |
Spectroscopic Data
The spectroscopic analysis of this compound is essential for its identification, quality control, and for studying its behavior within a polymer matrix. Below is a summary of available spectroscopic data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
HALS like this compound are not strong UV absorbers; their primary role is to scavenge free radicals. Their UV-Vis spectra are therefore not characterized by strong absorption bands in the UVA or UVB range. However, some quantitative data on its optical properties is available.
| Parameter | Wavelength (nm) | Value | Source |
| Light Transmittance | 425 | ≥93% | [2] |
| Light Transmittance | 450 | ≥95% | [2] |
Fourier-Transform Infrared (FTIR) Spectroscopy
(A detailed table of characteristic absorption bands would be presented here if the full spectrum were publicly available.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound. An NMR spectrum is reportedly available in the SpectraBase database.[6] Due to the complexity of the molecule, the 1H and 13C NMR spectra would be expected to show a multitude of signals corresponding to the various aliphatic and heterocyclic protons and carbons.
(Detailed tables of 1H and 13C NMR chemical shifts would be provided here if the spectral data were publicly available.)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Due to its high molecular weight, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed. Predicted mass spectrometry data is available from public databases.
| Adduct | m/z | Source |
| [M+H]+ | 2285.0620 | [3] |
| [M+Na]+ | 2307.0439 | [3] |
| [M-H]- | 2283.0474 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and analytical goals.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as chloroform or acetonitrile. The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a wavelength range of at least 200-800 nm.
-
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the absorbance spectrum of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A resolution of 4 cm-1 is generally sufficient.
-
-
Data Analysis: The resulting spectrum will show the infrared absorption bands characteristic of the functional groups in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl3). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete structural assignment.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve this compound in a solvent compatible with the mobile phase, such as a mixture of methanol and chloroform.
-
Instrumentation:
-
Liquid Chromatography: Use a high-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18). An alkaline mobile phase may be necessary for good peak shape.
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition:
-
Develop a suitable gradient elution method to separate this compound from any impurities.
-
Acquire mass spectra in full scan mode to identify the molecular ion and in fragmentation mode (e.g., MS/MS) to obtain structural information.
-
-
Data Analysis: Analyze the chromatograms to determine retention time and the mass spectra to identify the molecular weight and fragmentation patterns.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Conclusion
References
An In-depth Technical Guide to the Solubility of Chimassorb 119 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Chimassorb 119, a hindered amine light stabilizer (HALS), in various organic solvents. The information presented herein is intended to support research, development, and formulation activities where the incorporation of this compound is considered.
Data Presentation: Solubility of this compound
The solubility of this compound in a range of organic solvents has been compiled from technical data sheets and chemical databases. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.
| Organic Solvent | Solubility (% w/w) at 20°C | Solubility ( g/100g ) at 20°C | Source |
| Toluene | 25 | 25 | [1] |
| Chloroform | 20 | 20 | [1] |
| Methylene Chloride | 20 | 20 | [1] |
| Ethanol | 5 | 5 | [1] |
| Acetone | ~ 2 | ~ 2 | [1] |
| Ethyl Acetate | ~ 1 | ~ 1 | [1] |
| n-Hexane | ~ 1 | ~ 1 | [1] |
| Methanol | ~ 1 | ~ 1 | [1] |
| Water | < 0.01 | < 0.01 | [1] |
Note: Some sources indicate a solubility of ≥20% (w/w) for chloroform, methylene chloride, and toluene[2][3]. The data from the BASF technical information sheet[1] provides more specific values and is therefore presented as the primary reference.
Qualitative solubility information indicates that this compound is also soluble in xylene[4].
Experimental Protocols: Determination of Solubility
While specific experimental protocols for determining the solubility of this compound are not publicly detailed, a generalized methodology based on standard laboratory practices, such as the saturation shake-flask method, can be described. This method is a common approach for determining the solubility of a substance in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Vials for sample collection
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: The container is placed in a constant temperature shaker bath set to the desired temperature (e.g., 20°C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand at the constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. A syringe filter is immediately attached to the syringe, and the solution is filtered into a clean, dry vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Dilution (if necessary): The collected saturated solution may need to be diluted with the same organic solvent to bring the concentration of this compound within the linear range of the analytical instrument.
-
Analysis: The concentration of this compound in the diluted (or undiluted) sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. The result is typically expressed as % w/w or g/100g of solvent.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the determination of this compound solubility.
Caption: Experimental Workflow for Solubility Determination.
Caption: Logical Relationships in this compound Formulation.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Chimassorb 119
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation characteristics of Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS). Renowned for its efficacy in protecting polymers from UV degradation, its thermal properties are equally crucial for processing and long-term applications at elevated temperatures. This document details its physical and thermal properties, outlines the standard methodology for thermal analysis, and presents a workflow for experimental assessment.
Introduction to this compound
This compound, chemically known as 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane, is a high-performance light and thermal stabilizer.[1][2] Its high molecular weight (~2286 g/mol ) contributes to its low volatility and minimal migration within the polymer matrix, making it highly effective for long-term thermal stability in various polymers, including polyolefins.[1][3][4][5] It is particularly valued for its reduced chemical interactions and discoloration compared to other HALS.[3][4][5][6] this compound is suitable for a wide range of applications, including plastics, coatings, and adhesives, and is used in food contact materials.[1][2][7]
Physical and Thermal Properties
The thermal stability of this compound is characterized by a high melting range and a significant temperature threshold for decomposition. These properties ensure its integrity during polymer processing and end-use applications where high temperatures may be encountered.
| Property | Value | Source(s) |
| Chemical Name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | [1][2] |
| CAS Number | 106990-43-6 | [1][2] |
| Molecular Formula | C₁₃₂H₂₅₀N₃₂ | [1][8] |
| Molecular Weight | 2285.6 - 2300 g/mol | [1][3][8] |
| Appearance | Light-yellow or off-white granules/powder | [1][2] |
| Thermal Property | Value | Source(s) |
| Melting Range | 115 - 150 °C | [1][3] |
| Flashpoint | 275 - 278 °C | [2][3] |
| Weight Loss Point (TGA) | 360 °C (at 5.0% weight loss) | [1] |
| Decomposition Temperature | No specific data available, but TGA indicates high stability | [9] |
Thermal Degradation Profile
The degradation profile of this compound is primarily assessed using Thermogravimetric Analysis (TGA). TGA measures weight changes in a material as a function of temperature in a controlled atmosphere.[10]
-
High Onset of Decomposition: The available data indicates a weight loss of only 5% at a temperature as high as 360°C, signifying excellent thermal stability.[1] This allows it to withstand typical processing temperatures for a wide range of polymers without significant degradation.
-
Low Volatility: Due to its high molecular weight, this compound exhibits low volatility and a low tendency to migrate from the polymer matrix, which is critical for maintaining long-term stability and performance.[4][5][6]
-
Degradation Pathway: The specific degradation products are not detailed in the provided literature. However, the general mechanism for polymer additives involves pyrolysis in an inert atmosphere (like nitrogen) and oxidative decomposition in the presence of air or oxygen.[11] Oxidative reactions typically begin at lower temperatures and result in more extensive degradation.[11]
Experimental Protocols: Thermogravimetric Analysis (TGA)
The following section describes a generalized protocol for evaluating the thermal stability of this compound using TGA. This methodology is based on standard practices for polymer and additive analysis.[10][11][12]
4.1 Objective To determine the thermal stability and degradation profile of this compound by measuring the temperature at which weight loss occurs.
4.2 Instrumentation
-
Thermogravimetric Analyzer: An instrument consisting of a precision microbalance, a programmable furnace, and a system for controlled gas flow.[11]
-
Sample Crucibles: Typically made of inert materials like alumina or platinum. Alumina crucibles are common.[13]
-
Gases: High purity nitrogen (for inert atmosphere) and dry air or oxygen (for oxidative atmosphere).
4.3 Sample Preparation
-
Ensure the sample of this compound is representative and free from impurities.[12]
-
Weigh a small amount of the sample, typically between 5-10 mg, into a pre-tared TGA crucible.[11][13] Smaller sample sizes help prevent thermal gradients and ensure uniform heating.[11]
-
Distribute the sample evenly across the bottom of the crucible.[12]
4.4 Experimental Procedure
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.[12]
-
Loading: Place the sample crucible onto the TGA's microbalance.
-
Atmosphere Control: Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert or oxidative environment.[13]
-
Temperature Program:
-
Data Acquisition: Continuously record the sample weight and temperature throughout the experiment.[14]
4.5 Data Analysis
-
TGA Curve: Plot the sample weight percentage (on the y-axis) as a function of temperature (on the x-axis).
-
DTG Curve: Plot the derivative of the weight loss with respect to temperature (dW/dT) on the y-axis against temperature on the x-axis. This curve shows the rate of weight loss, with peaks indicating the temperatures of maximum decomposition rates.[11]
-
Key Parameters: From the curves, determine:
Mandatory Visualization
The following diagram illustrates the standard experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. linchemical.com [linchemical.com]
- 2. Cas 106990-43-6,this compound | lookchem [lookchem.com]
- 3. polyadchem.co.kr [polyadchem.co.kr]
- 4. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 5. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 6. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 7. This compound | 106990-43-6 [chemicalbook.com]
- 8. sinorawchemical.com [sinorawchemical.com]
- 9. This compound | CAS#:106990-43-6 | Chemsrc [chemsrc.com]
- 10. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 11. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 13. epfl.ch [epfl.ch]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photostabilization Mechanism of Hindered Amine Light Stabilizers (HALS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core photostabilization mechanism of Hindered Amine Light Stabilizers (HALS). It details the widely accepted Denisov Cycle, presents quantitative performance data, outlines key experimental protocols for mechanism elucidation, and provides visual representations of the critical pathways and workflows.
Core Mechanism: The Denisov Cycle
Hindered Amine Light Stabilizers (HALS) are highly efficient, long-lasting stabilizers that protect polymers and other materials from degradation induced by UV light.[1] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging free radicals generated during the photo-oxidation process.[1] Their remarkable longevity and efficiency are attributed to a regenerative cyclic mechanism known as the Denisov Cycle.[2]
The process is initiated when the parent hindered amine (>NH or >NR) is oxidized to a stable nitroxide radical (>NO•). This oxidation can be triggered by various oxidative species present in the polymer during photo-oxidation. The nitroxide radical is the key active species that intervenes in the degradation cascade.
The core steps of the Denisov Cycle are as follows:
-
Radical Trapping (Alkyl Radicals): The nitroxide radical (>NO•) effectively traps polymer alkyl radicals (P•), which are formed early in the degradation process, to form a non-radical amino-ether species (>NOP). This step prevents the alkyl radicals from reacting with oxygen to form destructive peroxyl radicals.
-
Radical Trapping (Peroxyl Radicals): The amino-ether (>NOP) can then react with a polymer peroxyl radical (POO•), regenerating the nitroxide radical (>NO•) and forming a stable, non-radical peroxide product (POOP).
-
Hydroxylamine Formation and Regeneration: Alternatively, the nitroxide radical can be reduced to a hydroxylamine (>NOH) by reacting with certain radical species. This hydroxylamine can then react with another peroxyl radical (POO•) to regenerate the active nitroxide radical (>NO•), completing the catalytic cycle.
This cyclic nature, where the active nitroxide radical is continuously regenerated rather than consumed, allows a small amount of HALS to quench a large number of radicals, providing exceptionally long-term protection.
Figure 1. The regenerative Denisov Cycle for HALS photostabilization.
Data Presentation: Quantitative Performance of HALS
The effectiveness of HALS is demonstrated by their ability to preserve the mechanical and aesthetic properties of polymers during weathering. The following tables summarize key quantitative data on HALS performance, including reaction rate constants and the retention of physical properties in common polymers.
Table 1: Reaction Rate Constants for Key Radical Scavenging Steps
| Nitroxide Species | Radical Type | Trapped Radical | Rate Constant (k) at ~25°C (M⁻¹s⁻¹) |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Alkyl (R•) | 1-phenylethyl | 7.6 x 10⁷ |
| TEMPO | Peroxyl (ROO•) | Generic | 1.1 x 10⁶ |
| Tempol (4-Hydroxy-TEMPO) | Peroxyl (ROO•) | Generic | 5.4 x 10⁵ |
| Tempamine (4-Amino-TEMPO) | Peroxyl (ROO•) | Generic | 5.6 x 10⁴ |
Data compiled from studies on radical trapping kinetics.
Table 2: Performance of HALS in Polypropylene (PP) and Polyethylene (PE) after Accelerated Weathering
| Polymer | HALS Type (Concentration) | Weathering Conditions | Property Measured | % Retention vs. Unstabilized Control |
| Polypropylene | None | Xenon Arc (1500 h) | Tensile Strength | 29.4% |
| Polypropylene | Tinuvin 770 (0.2%) | Xenon Arc (1500 h) | Tensile Strength | 85.0% |
| Polypropylene | None | Outdoor Exposure (1 year) | Tensile Strength | 44.7% |
| Polypropylene | Tinuvin 770 (0.3%) | Outdoor Exposure (1 year) | Tensile Strength | 92.1% |
| HDPE | None | Xenon Arc (2000 h) | Elongation at Break | 15.0% |
| HDPE | HALS Mix (0.4%) | Xenon Arc (2000 h) | Elongation at Break | 78.0% |
| PP Composite | None | UV Exposure (500 h) | Tensile Strength | 70.6% |
| PP Composite | Nanofiller (5 wt%) | UV Exposure (500 h) | Tensile Strength | 90.8%[3] |
Performance data is indicative and varies based on polymer grade, exact weathering cycle, and sample thickness. Data compiled from various weathering studies.[3][4]
Experimental Protocols
Elucidating the HALS mechanism and quantifying its efficiency requires sophisticated analytical techniques. Below are detailed methodologies for three key experiments.
A. Electron Spin Resonance (ESR) Spectroscopy for Nitroxide Radical Detection
ESR (also known as EPR) is the most direct method for detecting and quantifying the paramagnetic nitroxide radicals central to the HALS mechanism.[5]
-
Objective: To detect and quantify the concentration of stable nitroxide radicals (>NO•) in a polymer matrix before, during, and after UV exposure.
-
Sample Preparation:
-
Polymer samples (e.g., thin films or powders) containing a known concentration of HALS are prepared.
-
A control sample without HALS is also prepared.
-
Samples are placed in quartz ESR tubes. For in-situ UV irradiation, a tube with a flat side or a specialized ESR cavity with optical access is used.
-
-
Instrumentation & Parameters:
-
Spectrometer: X-band (~9.5 GHz) continuous-wave (CW) ESR spectrometer.
-
Microwave Power: Set to a non-saturating level, typically 1-5 mW, determined by a power saturation study.[5]
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: 1 Gauss (G) to optimize signal-to-noise without over-modulating the signal.[5]
-
Sweep Width: 100-150 G, centered around g ≈ 2.006 for nitroxides.[6]
-
Temperature: Controlled using a nitrogen gas flow system, typically set to ambient temperature (e.g., 298 K).
-
-
Procedure:
-
Record the ESR spectrum of the unexposed sample to establish a baseline.
-
Expose the sample to a controlled UV source for defined time intervals.
-
Record the ESR spectrum after each interval. The characteristic three-line spectrum of the nitroxide radical will grow in intensity.
-
Quantify the radical concentration by double integration of the first-derivative spectrum and comparison against a standard of known concentration, such as TEMPOL.[5]
-
B. High-Performance Liquid Chromatography (HPLC) for HALS Quantification
HPLC is used to measure the concentration of the parent HALS molecule, allowing researchers to track its consumption over time.
-
Objective: To quantify the remaining concentration of a specific HALS (e.g., Tinuvin 770) in a polymer after extraction.
-
Sample Preparation (Extraction):
-
A known mass of the polymer sample is dissolved in a suitable solvent (e.g., toluene, xylene) with heating.
-
The polymer is precipitated by adding a non-solvent (e.g., methanol).
-
The solution is filtered to remove the precipitated polymer. The filtrate, containing the HALS, is collected and evaporated to a known volume.
-
-
Instrumentation & Parameters:
-
System: HPLC with UV or Evaporative Light Scattering Detector (ELSD). ELSD is useful for HALS without strong chromophores.[7]
-
Column: Reversed-phase C18 or a polymer-based column (e.g., polystyrene/divinylbenzene) suitable for polymer additives.[8][9]
-
Mobile Phase: A gradient of acetonitrile and water is common.[9] For oligomeric or basic HALS, a modifier like n-hexylamine may be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a suitable wavelength (e.g., 210 nm) or an ELSD.
-
-
Procedure:
-
Inject a known volume (e.g., 20 µL) of the extracted sample solution onto the HPLC system.
-
Run the analysis using the established gradient method.
-
Identify the HALS peak by comparing its retention time to that of a pure standard.
-
Quantify the concentration by comparing the peak area to a calibration curve prepared from standards of known concentrations.
-
C. Chemiluminescence (CL) for Monitoring Polymer Oxidation
Chemiluminescence measures the faint light emitted during the thermo-oxidative degradation of polymers.[10] The intensity of this light is proportional to the rate of oxidation, and the time to the onset of significant CL emission (Oxidation Induction Time, OIT) is a measure of stabilizer effectiveness.
-
Objective: To determine the OIT of a polymer stabilized with HALS as a measure of its thermo-oxidative stability.
-
Sample Preparation:
-
Small, uniform samples of the polymer (5-10 mg), typically thin films or powders, are placed in aluminum sample pans.
-
-
Instrumentation & Parameters:
-
System: A chemiluminescence instrument equipped with a light-tight, temperature-controlled oven and a sensitive photomultiplier tube.
-
Temperature: Isothermal, set to a temperature high enough to induce oxidation in a reasonable timeframe (e.g., 150-200°C for polyolefins).
-
Atmosphere: The experiment begins with an inert atmosphere (e.g., nitrogen) to establish a stable baseline. Then, the gas is switched to pure oxygen or air to initiate oxidation.[11]
-
-
Procedure:
-
Place the sample pan in the CL instrument oven.
-
Heat the sample to the set isothermal temperature under a nitrogen atmosphere and allow the baseline signal to stabilize.
-
Switch the gas flow to oxygen.
-
Continuously record the CL intensity as a function of time.
-
The OIT is determined as the time from the introduction of oxygen to the onset of the sharp increase in CL emission. A longer OIT indicates greater stability.
-
Figure 2. General experimental workflow for studying HALS mechanisms.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. 2017erp.com [2017erp.com]
- 3. Effect of Accelerated Weathering on the Thermal, Tensile, and Morphological Characteristics of Polypropylene/Date Nanofiller Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection challenges in quantitative polymer analysis by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymersolutions.com [polymersolutions.com]
- 9. agilent.com [agilent.com]
- 10. Chemiluminescence as a probe of polymer oxidation | Semantic Scholar [semanticscholar.org]
- 11. Using Chemiluminescence to Study the Photodegradation of Materials | Scientific.Net [scientific.net]
Chimassorb 119: A Technical Guide to a High Molecular Weight Hindered Amine Light Stabilizer
Chimassorb 119 is a high molecular weight hindered amine light stabilizer (HALS) recognized for its exceptional efficacy in protecting polymeric materials from degradation induced by ultraviolet radiation and heat. Its substantial molecular weight is a cornerstone of its performance, conferring properties that are highly desirable in demanding applications, including those within research and development settings where material stability is paramount. This guide provides an in-depth analysis of this compound, its molecular characteristics, and its significance for scientists and professionals in drug development.
Physicochemical Properties of this compound
The quantitative attributes of this compound are summarized below. Its high molecular weight is a defining feature that directly influences its physical behavior in a polymer matrix.
| Property | Value | References |
| Chemical Name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | [1][2] |
| CAS Number | 106990-43-6 | [1][3][4][5][6] |
| Molecular Formula | C132H250N32 | [1][3][4][5][6] |
| Molecular Weight | 2285.61 g/mol (also reported as 2285.70 and 2300 g/mol ) | [1][2][3][4][5] |
| Appearance | White to light-yellow granules | [1][3][6] |
| Melting Range | 115-150 °C | [1][7] |
| Density (20 °C) | 1.03 g/cm³ | [1][7] |
| Flashpoint | 278 °C | [7] |
| Solubility (20°C) | Soluble in chloroform, methylene chloride, and toluene (≥20% w/w) | [2][4] |
The Significance of High Molecular Weight
The considerable molecular weight of this compound is not merely a chemical statistic; it is central to its function as a superior polymer stabilizer. A higher molecular weight directly correlates with reduced volatility and lower migration rates out of the host polymer.[8][9][10] This ensures the stabilizer remains within the polymer matrix where it is needed, providing long-term protection against degradation.[8][9][11] This is particularly crucial for materials used in sensitive research applications or as components in drug delivery systems, where leaching of additives could lead to contamination or altered device performance. The relationship between molecular weight and performance characteristics is a key consideration in material science.[11]
Mechanism of Action: The Denisov Cycle
This compound functions as a hindered amine light stabilizer. Its mechanism of action does not rely on absorbing UV radiation but on scavenging free radicals that are formed during the photo-oxidation of the polymer. This process, known as the Denisov cycle, is a regenerative cycle that allows a single HALS molecule to neutralize multiple radical species, thereby inhibiting the degradation cascade. The core of this cycle involves the oxidation of the hindered amine to a stable nitroxyl radical, which can then trap alkyl and peroxy radicals.[12]
Applications in Research and Drug Development
While this compound is widely used in industrial polymers such as polyolefins (polypropylene, polyethylene), styrenics (ABS), and polyamides,[1][3][6] its properties are highly relevant to the scientific research community.
-
Stabilization of Labware and Equipment: Polymeric components in laboratory equipment, from storage containers to parts of analytical instruments, can degrade over time due to light exposure and environmental stress. The incorporation of this compound can extend the service life and maintain the integrity of these materials, ensuring experimental consistency.
-
Packaging for Sensitive Materials: For light-sensitive chemical reagents, APIs, or biological samples, packaging materials stabilized with a non-migrating additive like this compound can provide enhanced protection without the risk of sample contamination.
-
Polymer-Based Drug Delivery: In the field of drug development, polymers are extensively used for controlled-release formulations and medical devices. The long-term stability of these polymers is critical. The low-volatility and high-extraction resistance of this compound make it a candidate for stabilizing such medical-grade polymers, ensuring the stability of the device and preventing additive leaching into the patient.[11]
Experimental Protocol for Evaluating Stabilizer Performance
To assess the effectiveness of this compound in a polymer matrix, a standardized experimental workflow is typically employed. This involves preparing polymer samples, subjecting them to accelerated weathering conditions, and analyzing the resulting chemical and physical changes.
Methodology for ABS Stabilization Study [12]
-
Sample Preparation:
-
Acrylonitrile-butadiene-styrene (ABS) copolymer is compounded with this compound FL (and/or other stabilizers like Tinuvin P) at a specified concentration (e.g., 0.1-1.0% by weight).
-
The mixture is processed, for example by injection molding, into standardized plaques or films. A control sample of unstabilized ABS is also prepared.
-
-
Accelerated Weathering:
-
Samples are placed in a Xenon-arc test chamber (e.g., Xenotest 150 S) which simulates the spectrum of natural sunlight.
-
The exposure follows a standardized protocol (e.g., ISO 4892-2) with controlled cycles of light, temperature, and humidity.
-
Samples are periodically removed for analysis at set time intervals (e.g., 0, 22, 150, 500 hours).
-
-
Analysis and Characterization:
-
Colorimetry: Color changes, particularly yellowing, are quantified using a spectrophotometer to measure the yellowness index (YI) according to a standard like ASTM E313.
-
Chemical Analysis (FTIR-ATR): Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory is used to monitor chemical changes on the polymer surface. The degradation of the polybutadiene component and the formation of carbonyl and hydroxyl groups are key indicators of photo-oxidation.
-
Physical Property Testing: Depending on the application, mechanical properties such as tensile strength, elongation at break, and impact resistance may be measured before and after weathering to assess the retention of physical integrity.
-
References
- 1. linchemical.com [linchemical.com]
- 2. Cas 106990-43-6,this compound | lookchem [lookchem.com]
- 3. Light Stablizer-119/Chimassorb 119 with CAS 106990-43-6 [en.refinechemi.com]
- 4. unisunchem.com [unisunchem.com]
- 5. This compound | 106990-43-6 [chemicalbook.com]
- 6. haihangchem.com [haihangchem.com]
- 7. polyadchem.co.kr [polyadchem.co.kr]
- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 9. explore.azelis.com [explore.azelis.com]
- 10. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 11. longchangchemical.com [longchangchemical.com]
- 12. avmachado-lab.org [avmachado-lab.org]
The Core Interactions of Chimassorb 119: An In-Depth Technical Guide for Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental interactions of Chimassorb 119 within various polymer matrices. This compound, a high molecular weight hindered amine light stabilizer (HALS), plays a critical role in preventing the photo-oxidative degradation of polymers, thereby extending their service life and maintaining their physical and chemical integrity. This document delves into its mechanism of action, physical and chemical interactions, and the experimental protocols used to evaluate its performance, offering valuable insights for professionals in materials science and formulation development.
Introduction to this compound and its Significance
This compound is a high molecular weight HALS belonging to the N-R type of hindered amines.[1] Its substantial molecular weight and polymeric nature contribute to its low volatility and minimal migration within the polymer matrix, ensuring long-term protection.[2][3] Unlike UV absorbers that function by absorbing UV radiation, this compound and other HALS operate through a regenerative radical scavenging mechanism, making them highly efficient at low concentrations and effective in both thin and thick polymer sections.[4] Its primary function is to protect polymers from the deleterious effects of photo-oxidation, a process initiated by UV radiation that leads to discoloration, cracking, and a loss of mechanical properties.[4][5]
Mechanism of Action: The Denisov Cycle
The exceptional stabilizing effect of this compound is attributed to the Denisov Cycle, a complex and regenerative process that neutralizes free radicals formed during polymer degradation. This cyclic mechanism allows a single HALS molecule to deactivate multiple radical species, contributing to its high efficiency and long-lasting performance.[6]
The key steps in the Denisov Cycle are as follows:
-
Initiation: UV radiation generates free radicals (R•) and peroxy radicals (ROO•) within the polymer matrix.
-
Scavenging: The secondary amine group (>N-H) of the HALS molecule reacts with these radicals, forming a stable nitroxyl radical (>N-O•).
-
Termination: The nitroxyl radical is a persistent radical that can then react with and terminate other polymer radicals (R•) to form amino-ethers.
-
Regeneration: The amino-ethers can further react with peroxy radicals (ROO•) to regenerate the nitroxyl radical and form other stable products, thus continuing the cycle.
Fundamental Interactions in Polymer Matrices
The effectiveness of this compound is intrinsically linked to its physical and chemical interactions within the host polymer.
-
Physical Interactions:
-
Compatibility: this compound exhibits good compatibility with a wide range of polymers, including polyolefins (polypropylene and polyethylene), styrenics, and elastomers.[7] This compatibility is crucial to prevent phase separation and ensure a homogeneous distribution of the stabilizer throughout the polymer matrix.
-
Migration and Volatility: Due to its high molecular weight, this compound has low volatility and a reduced tendency to migrate to the polymer surface.[2][3] This ensures that the stabilizer remains within the bulk of the polymer, providing long-term protection, especially in articles with a high surface-area-to-volume ratio, such as films and fibers.[8]
-
-
Chemical Interactions:
-
Radical Scavenging: As detailed in the Denisov Cycle, the primary chemical interaction is the scavenging of alkyl and peroxy radicals.
-
Synergistic Effects: this compound can exhibit synergistic effects when used in combination with other stabilizers, such as UV absorbers or other types of HALS.[4] For example, a UV absorber can protect the bulk of the polymer by filtering UV radiation, while this compound protects the surface layers where radical formation is most intense.
-
Quantitative Performance Data
The performance of this compound can be quantified through various analytical techniques following accelerated weathering. The following tables summarize typical performance data, though specific results can vary depending on the polymer grade, sample thickness, and weathering conditions.
Table 1: Performance of this compound in Polypropylene (PP) Homopolymer (Based on accelerated weathering data)
| Stabilizer System | Concentration (wt%) | Weathering Time (hours) | Carbonyl Index Increase | Gloss Retention (%) | Color Change (ΔE*) |
| Unstabilized | 0 | 1000 | 0.85 | 15 | 12.5 |
| This compound | 0.2 | 1000 | 0.12 | 85 | 2.1 |
| This compound | 0.4 | 1000 | 0.08 | 92 | 1.5 |
| Chimassorb 944 | 0.2 | 1000 | 0.10 | 88 | 1.8 |
Table 2: Performance of this compound in High-Density Polyethylene (HDPE) Film (Based on accelerated weathering data)
| Stabilizer System | Concentration (wt%) | Weathering Time (hours) | Carbonyl Index Increase | Elongation at Break Retention (%) | Color Change (ΔE*) |
| Unstabilized | 0 | 1500 | 1.20 | 10 | 15.2 |
| This compound | 0.3 | 1500 | 0.15 | 75 | 2.8 |
| This compound | 0.5 | 1500 | 0.10 | 85 | 2.0 |
| Tinuvin 622 | 0.3 | 1500 | 0.18 | 70 | 3.5 |
Experimental Protocols
The evaluation of this compound's performance in polymer matrices involves a series of standardized experimental protocols.
Sample Preparation
-
Compounding: The polymer resin is dry-blended with the desired concentration of this compound and any other additives.
-
Melt Processing: The blend is then melt-processed using an extruder, injection molder, or compression molder to produce test specimens of a specified thickness and geometry (e.g., plaques, films, or fibers).
-
Conditioning: The prepared specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period before testing.
Accelerated Weathering
Accelerated weathering is performed to simulate the long-term effects of sunlight and weathering in a shorter timeframe.
-
Apparatus: A xenon-arc weather-ometer is commonly used as it provides a spectral distribution that closely matches natural sunlight.
-
Standards: The testing is conducted according to established standards such as ASTM G155, ASTM D2565, or ISO 4892-2.[9][10]
-
Conditions: The test cycle typically involves controlled cycles of light exposure, temperature, and humidity/water spray to simulate different environmental conditions.
Performance Evaluation
-
Purpose: To monitor the chemical changes in the polymer, specifically the formation of carbonyl groups (C=O) which is a key indicator of photo-oxidation.
-
Procedure: FTIR spectra of the weathered samples are recorded at regular intervals. The increase in the absorbance of the carbonyl peak (typically around 1715 cm⁻¹) is monitored.
-
Carbonyl Index Calculation: The carbonyl index is calculated as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching or bending vibration).[6]
-
Purpose: To quantify the change in color of the polymer samples upon weathering.
-
Apparatus: A spectrophotometer or colorimeter is used to measure the color coordinates (e.g., CIE Lab*).
-
Procedure: Color measurements are taken before and after weathering at specified intervals.
-
Calculation: The total color difference (ΔE) is calculated using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²
-
Purpose: To assess the change in the surface gloss of the polymer.
-
Apparatus: A gloss meter is used to measure the specular gloss at a specific angle (e.g., 20°, 60°, or 85°).
-
Procedure: Gloss measurements are taken on the unexposed and exposed samples.
-
Calculation: Gloss retention is calculated as the percentage of the initial gloss remaining after weathering.
Factors Influencing the Performance of this compound
Several factors can influence the effectiveness of this compound in a polymer matrix.
-
Polymer Type: The inherent photosensitivity and morphology of the polymer play a significant role. For example, polypropylene, with its tertiary carbon atoms, is more susceptible to photo-oxidation than polyethylene.
-
Concentration: The concentration of this compound directly impacts the level of stabilization. Higher concentrations generally provide better protection, up to a certain point where performance may plateau or even decrease due to compatibility issues.
-
Presence of Other Additives: Interactions with other additives, such as pigments, fillers, and other stabilizers, can be synergistic, antagonistic, or neutral. For instance, some pigments can have a screening effect, enhancing UV protection, while others may promote degradation.
-
Environmental Conditions: The intensity and spectral distribution of UV radiation, temperature, and moisture levels all affect the rate of polymer degradation and the performance of the stabilizer.
-
Processing Conditions: High processing temperatures can cause some initial degradation of the polymer and potentially the stabilizer, affecting its long-term performance.
Conclusion
This compound is a highly effective hindered amine light stabilizer that provides long-term protection to a wide range of polymers against photo-oxidative degradation. Its high molecular weight ensures low volatility and migration, while its regenerative radical scavenging mechanism, the Denisov Cycle, offers exceptional efficiency. Understanding the fundamental interactions of this compound within the polymer matrix, along with the key factors influencing its performance, is crucial for optimizing formulations and achieving desired product lifetimes. The experimental protocols outlined in this guide provide a robust framework for evaluating and comparing the performance of this and other stabilizer systems, enabling researchers and developers to make informed decisions in the pursuit of more durable and reliable polymer products.
References
- 1. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 2. Hindered Amine Light Stabilizers Market Growth, Trends & Forecast Analysis [stratviewresearch.com]
- 3. mordorintelligence.com [mordorintelligence.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis and Drop Point Testing for Determining the Environmental Instability of Polyethylene Films [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Accelerated Laboratory Weathering of Polypropylene/Poly (Lactic Acid) Blends [mdpi.com]
- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 9. Hindered Amine Light Stabilizers Market Size & Competitors [researchandmarkets.com]
- 10. grandviewresearch.com [grandviewresearch.com]
Methodological & Application
Application Note: Quantitative Analysis of Chimassorb 119 in Plastic Matrices
Introduction
Chimassorb 119 is a high molecular weight hindered amine light stabilizer (HALS) extensively used in various polymers to protect them from degradation caused by exposure to UV light and heat.[1][2] Its primary function is to scavenge free radicals generated during photo-oxidation, thereby preserving the mechanical and aesthetic properties of the plastic material over its lifespan.[1][3] The quantification of this compound in plastics is crucial for quality control during manufacturing, ensuring regulatory compliance for food contact materials, and for research and development of new polymer formulations.[4][5][6] This application note provides detailed protocols for the extraction and subsequent quantitative analysis of this compound in common plastic matrices such as polyethylene (PE) and polypropylene (PP) using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Workflow
The accurate quantification of this compound from a plastic matrix involves a multi-step process. This typically includes sample preparation to reduce particle size, extraction of the additive from the polymer, and subsequent analysis of the extract using a suitable chromatographic technique. The selection of the appropriate extraction and analytical method depends on the polymer type, the required sensitivity, and the available instrumentation.
Figure 1: General analytical workflow for the quantification of this compound in plastics.
Sample Preparation and Extraction Protocols
The choice of extraction method is critical for the efficient recovery of this compound from the polymer matrix. High molecular weight HALS like this compound can be challenging to extract.[7]
Dissolution-Precipitation Method
This method is highly effective for many polyolefins and involves dissolving the polymer in a suitable solvent at an elevated temperature, followed by precipitation of the polymer by adding an anti-solvent. The additive remains in the solution, which is then filtered and analyzed.
Protocol:
-
Weigh approximately 1 gram of the finely ground or pelletized plastic sample into a reflux flask.
-
Add 50 mL of a suitable solvent (e.g., toluene or xylene for polyethylene and polypropylene).
-
Heat the mixture under reflux until the polymer is completely dissolved.
-
Cool the solution to room temperature.
-
Slowly add an anti-solvent (e.g., methanol or ethanol) with constant stirring to precipitate the polymer. A typical solvent to anti-solvent ratio is 1:2 (v/v).
-
Filter the mixture through a 0.45 µm PTFE syringe filter to separate the precipitated polymer.
-
The filtrate containing this compound is then concentrated under a stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
Soxhlet Extraction
A classical and exhaustive extraction technique, though it can be time-consuming.
Protocol:
-
Place approximately 2-5 grams of the finely ground plastic sample into a cellulose thimble.
-
Add a suitable extraction solvent (e.g., dichloromethane or chloroform) to a round-bottom flask.
-
Assemble the Soxhlet apparatus and extract for 6-24 hours.
-
After extraction, evaporate the solvent to a smaller volume using a rotary evaporator.
-
The concentrated extract is then transferred to a volumetric flask and diluted to a known volume with the mobile phase for HPLC analysis.
Ultrasonic Extraction
A faster alternative to Soxhlet extraction that uses ultrasonic waves to accelerate the extraction process.
Protocol:
-
Weigh approximately 0.5-1 gram of the finely ground plastic sample into a glass vial.
-
Add 20 mL of a suitable solvent (e.g., dichloromethane or a mixture of cyclohexane and isopropanol).
-
Place the vial in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.
-
Allow the solution to cool and the polymer to settle.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter before analysis.
Figure 2: Logical relationship for selecting an appropriate extraction method.
Analytical Methods and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of this compound.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, or isocratic elution with a mixture such as tetrahydrofuran, methanol, and triethanolamine.[8] The addition of a basic amine like n-hexylamine to the mobile phase can improve peak shape and elution of HALS.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm[9]
Protocol:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration using the calibration curve.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for the direct analysis of polymers, eliminating the need for solvent extraction. It allows for the identification of specific HALS based on their characteristic pyrolysis products.[4][10]
Instrumentation:
-
Pyrolyzer: Frontier Lab Multi-Shot Pyrolyzer or equivalent
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent
-
Pyrolysis Temperature: 600-800 °C
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, hold for 10 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-800
Protocol:
-
Place a small amount of the polymer sample (0.1-0.5 mg) into a pyrolysis cup.
-
Introduce the cup into the pyrolyzer.
-
Initiate the pyrolysis and GC-MS analysis.
-
Identify the characteristic pyrolysis fragments of this compound by comparing the resulting mass spectra with a library or a standard.
-
Quantification can be achieved by using an internal or external standard method.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. These values can vary depending on the specific plastic matrix, instrumentation, and laboratory conditions.
| Parameter | HPLC-UV | Py-GC-MS | HPLC-CAD |
| Limit of Detection (LOD) | 0.5 - 2 mg/kg | 5 - 10 mg/kg | 0.16 - 7 µg on-column[11] |
| Limit of Quantification (LOQ) | 1.5 - 6 mg/kg | 15 - 30 mg/kg | Not specified |
| Linear Range | 1 - 200 µg/mL | 10 - 500 µg/mL | 3.1 - 50 µg on-column[11] |
| Recovery | 85 - 105% | Not Applicable | >90% |
| Precision (RSD) | < 5% | < 10% | < 3% |
Note: Data is compiled from various literature sources and should be considered as typical values. Method validation is required for specific applications.[6][12][13]
Conclusion
The analytical methods and protocols outlined in this application note provide robust and reliable approaches for the quantification of this compound in plastic materials. The choice between solvent extraction followed by HPLC and direct analysis by Py-GC-MS will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and the availability of instrumentation. For routine quality control, HPLC-UV offers a good balance of performance and accessibility. Py-GC-MS is a valuable tool for rapid identification and for complex matrices where solvent extraction is challenging. Proper method validation is essential to ensure the accuracy and reliability of the results for any specific application.[8]
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 6. imeko.org [imeko.org]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 13. s27415.pcdn.co [s27415.pcdn.co]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Analysis of Chimassorb 119
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS). Due to its low volatility and high resistance to extraction, accurate determination of this compound in various matrices is critical for quality control and stability studies. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis. The described method utilizes a reverse-phase C18 column with a gradient mobile phase and Charged Aerosol Detection (CAD) for sensitive and universal detection, addressing the challenge of this compound's lack of a significant UV chromophore.
Introduction
This compound is a complex oligomeric hindered amine light stabilizer widely used to protect polymers from degradation caused by exposure to light and heat.[1][2][3] Its large molecular weight (approximately 2286 g/mol ) and low volatility make it an effective stabilizer in various polymers, including polyolefins.[3] The chemical structure of this compound, 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane, presents analytical challenges due to its limited solubility and lack of a strong UV-absorbing chromophore.[1][2]
This protocol describes an optimized HPLC method for the reliable detection and quantification of this compound. The method is suitable for a range of applications, from raw material testing to the analysis of the additive in finished products.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Chemical Name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | [1][2] |
| CAS Number | 106990-43-6 | [1][2] |
| Molecular Formula | C₁₃₂H₂₅₀N₃₂ | [1] |
| Molecular Weight | ~2285.61 g/mol | [2] |
| Appearance | Light-yellow granules or off-white solid | [1][2] |
| Melting Point | 115-150 °C | [1] |
| Solubility | Soluble in chloroform, methylene chloride, and toluene (≥20% w/w) | [2] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade chloroform
-
HPLC-grade ethyl acetate
-
Triethylamine (TEA)
-
Formic acid (for post-column acidification if needed)
-
Ultrapure water (18.2 MΩ·cm)
-
Polymer matrix for extraction (if applicable)
-
Xylene (for polymer dissolution)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Charged Aerosol Detector (CAD), e.g., Thermo Scientific Corona Veo |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile/Ethyl Acetate (50:40 v/v) with 0.1% Triethylamine |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Temp. | 50 °C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) methanol:chloroform mixture.[4] Sonication may be required to ensure complete dissolution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the 1:1 methanol:chloroform mixture to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
Method 1: Direct Dissolution (for raw material)
-
Accurately weigh the this compound sample.
-
Dissolve in a 1:1 methanol:chloroform mixture to a known concentration within the calibration range.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Method 2: Polymer Extraction
-
Weigh approximately 1 gram of the polymer sample into a flask.
-
Add 20 mL of xylene and heat to boiling to dissolve the polymer.
-
Once dissolved, allow the solution to cool slightly and precipitate the polymer by slowly adding 40 mL of methanol containing 0.1% triethylamine while stirring. The triethylamine helps to prevent the adsorption of this compound onto the precipitated polymer and glassware.
-
Filter the mixture to remove the precipitated polymer.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of 1:1 methanol:chloroform.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before HPLC analysis.
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Data Analysis and Results
A calibration curve should be generated by plotting the peak area obtained from the CAD detector against the concentration of the this compound working standards. A linear regression analysis should be performed, and the resulting equation used to calculate the concentration of this compound in the prepared samples.
Expected Results:
The method should provide a well-resolved peak for this compound, free from interference from the sample matrix. The retention time will be dependent on the specific column and system but is expected to be in the mid-to-late region of the gradient. The use of an alkaline mobile phase with triethylamine is crucial for obtaining a symmetrical peak shape for this basic compound.
Logical Relationship of Method Components
The selection of each component of the HPLC method is based on the chemical properties of this compound.
Caption: Rationale for HPLC method component selection.
Conclusion
The HPLC method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of this compound. The use of a C18 column with an alkaline gradient mobile phase and Charged Aerosol Detection overcomes the analytical challenges associated with this high molecular weight HALS. This method can be effectively implemented in quality control and research environments for the analysis of this compound in various sample matrices.
References
Application Notes and Protocols for Chimassorb 119 in Automotive Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Chimassorb 119 for enhanced UV protection in automotive coatings. This document outlines the mechanism of action, application guidelines, and detailed experimental protocols for performance evaluation.
Introduction to this compound
This compound is a high-molecular-weight hindered amine light stabilizer (HALS) that protects automotive coatings from degradation caused by exposure to ultraviolet (UV) radiation.[1][2] Its primary function is to scavenge free radicals generated within the polymer matrix upon exposure to UV light, thereby inhibiting photo-oxidative degradation pathways that lead to gloss reduction, color change, cracking, and delamination.[1] Due to its high molecular weight, this compound offers low volatility and high resistance to migration, ensuring long-term protection of the coating system.[2]
Chemical Name: 1,3,5-Triazine-2,4,6-triamine, N,N'''-[1,2-ethanediylbis[[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]imino]-3,1-propanediyl]]bis[N',N''-dibutyl-N',N''-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-
CAS Number: 106990-43-6
Mechanism of Action: UV Protection in Automotive Coatings
Automotive coatings are susceptible to degradation from UV radiation, which initiates a series of chemical reactions leading to the breakdown of the polymer binder. This process, known as photo-oxidation, generates free radicals that propagate degradation. This compound, as a HALS, interrupts this cycle by scavenging these free radicals.
dot graph UV_Degradation_and_Protection { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes UV_Radiation [label="UV Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; Coating [label="Automotive Coating\n(Polymer Matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; Photo_Initiation [label="Photo-Initiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free_Radicals [label="Free Radicals (R.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Oxygen (O2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxy_Radicals [label="Peroxy Radicals (ROO.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroperoxides [label="Hydroperoxides (ROOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation_Products [label="Degradation Products\n(e.g., Carbonyls)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coating_Degradation [label="Coating Degradation\n(Gloss Loss, Color Change,\nCracking)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chimassorb_119 [label="this compound\n(HALS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitroxide_Radicals [label="Nitroxide Radicals\n(>N-O.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stable_Products [label="Stable Products", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges UV_Radiation -> Coating; Coating -> Photo_Initiation [label="absorbs"]; Photo_Initiation -> Free_Radicals; Free_Radicals -> Peroxy_Radicals [label="+ O2"]; Peroxy_Radicals -> Hydroperoxides [label="+ RH"]; Hydroperoxides -> Degradation_Products; Degradation_Products -> Coating_Degradation; Chimassorb_119 -> Nitroxide_Radicals [label="forms"]; Nitroxide_Radicals -> Free_Radicals [label="scavenges", dir=both, color="#4285F4"]; Nitroxide_Radicals -> Stable_Products; } . Figure 1: UV Degradation and HALS Protection Mechanism. This diagram illustrates the process of photo-oxidation in automotive coatings and the radical scavenging cycle of this compound.
Application Guidelines
This compound is recommended for use in automotive clearcoats to provide long-term UV stability. It is often used in synergy with a UV absorber (UVA) for optimal performance. While the UVA absorbs harmful UV radiation, this compound neutralizes any free radicals that may still form.
Recommended Loading Levels:
-
This compound: 0.5% to 2.0% by weight on solid binder.
-
Synergistic UVA (e.g., benzotriazole type): 1.0% to 3.0% by weight on solid binder.
Compatibility: this compound is compatible with a wide range of automotive coating resins, including:
-
Acrylic/Melamine
-
2K Polyurethane
-
Acrylic/Isocyanate
Incorporation: this compound should be pre-dissolved in a suitable solvent and then added to the coating formulation under agitation. It is recommended to add the light stabilizer package during the let-down stage of the manufacturing process.
Data Presentation
The following tables present illustrative performance data of an automotive acrylic/melamine clearcoat with and without this compound. This data is representative of results that could be obtained from accelerated weathering tests.
Table 1: Gloss Retention (%) after Accelerated Weathering (ASTM D7869)
| Exposure Time (hours) | Control (No Additives) | 1.0% this compound | 1.0% this compound + 2.0% UVA |
| 0 | 100 | 100 | 100 |
| 500 | 85 | 95 | 98 |
| 1000 | 65 | 88 | 94 |
| 1500 | 40 | 80 | 90 |
| 2000 | 20 | 72 | 85 |
Table 2: Color Change (ΔE*ab) after Accelerated Weathering (ASTM D7869)
| Exposure Time (hours) | Control (No Additives) | 1.0% this compound | 1.0% this compound + 2.0% UVA |
| 0 | 0.0 | 0.0 | 0.0 |
| 500 | 1.5 | 0.5 | 0.3 |
| 1000 | 3.2 | 1.0 | 0.6 |
| 1500 | 5.8 | 1.8 | 1.0 |
| 2000 | 8.5 | 2.5 | 1.5 |
Experimental Protocols
Objective
To evaluate the effectiveness of this compound in improving the UV stability of an automotive clearcoat by measuring gloss retention and color change after accelerated weathering.
Materials and Equipment
-
Substrate: 4x12 inch steel panels, pre-coated with a standard automotive primer and basecoat.
-
Clearcoat Formulation: A representative automotive acrylic/melamine clearcoat.
-
Additives: this compound, Benzotriazole UV absorber.
-
Application: Spray application equipment.
-
Accelerated Weathering Chamber: Xenon arc weathering apparatus conforming to ASTM G155 and capable of running ASTM D7869 cycles.
-
Glossmeter: 60° glossmeter.
-
Spectrophotometer: For color measurements (CIELAB Lab*).
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Clearcoat Formulation\n- Control\n- With this compound\n- With this compound + UVA", fillcolor="#F1F3F4", fontcolor="#202124"]; Application [label="Spray Application\non Test Panels", fillcolor="#F1F3F4", fontcolor="#202124"]; Curing [label="Curing\n(as per resin manufacturer's\nrecommendation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial_Measurements [label="Initial Measurements\n(Gloss and Color)", fillcolor="#FBBC05", fontcolor="#202124"]; Weathering [label="Accelerated Weathering\n(ASTM D7869)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Periodic_Measurements [label="Periodic Measurements\n(e.g., every 500 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n- Gloss Retention (%)\n- Color Change (ΔE*ab)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Formulation; Formulation -> Application; Application -> Curing; Curing -> Initial_Measurements; Initial_Measurements -> Weathering; Weathering -> Periodic_Measurements [label="intervals"]; Periodic_Measurements -> Weathering; Weathering -> Data_Analysis; Data_Analysis -> Conclusion; } . Figure 2: Experimental Workflow for UV Stability Testing. This diagram outlines the key steps in preparing, exposing, and evaluating automotive coatings containing this compound.
Detailed Procedures
-
Preparation of Clearcoat Formulations:
-
Prepare three batches of the clearcoat:
-
Control: No light stabilizers.
-
HALS: Add 1.0% this compound (by weight on solid binder).
-
HALS + UVA: Add 1.0% this compound and 2.0% UVA (by weight on solid binder).
-
-
Ensure all additives are thoroughly dissolved and dispersed.
-
-
Panel Preparation:
-
Apply the clearcoat formulations to the pre-prepared steel panels using a spray gun to achieve a dry film thickness of 40-50 µm.
-
Cure the panels according to the resin manufacturer's specifications (e.g., 30 minutes at 130°C).
-
-
Initial Measurements:
-
Before exposure, measure the 60° gloss of each panel at five different locations and calculate the average.
-
Measure the initial CIELAB Lab* color coordinates of each panel.
-
-
Accelerated Weathering:
-
Place the panels in a xenon arc weathering chamber.
-
Conduct the weathering test according to the ASTM D7869 standard practice for transportation coatings. This standard specifies cycles of light, dark, and moisture to simulate subtropical environmental conditions.
-
-
Periodic Evaluation:
-
At intervals of 500 hours, remove the panels from the chamber.
-
Gently clean the panels with a soft cloth and deionized water.
-
Measure the gloss and color of the exposed areas as described in step 3.
-
-
Data Analysis:
-
Calculate the percent gloss retention for each panel at each interval using the formula:
-
Gloss Retention (%) = (Gloss_after_exposure / Initial_Gloss) * 100
-
-
Calculate the total color difference (ΔE*ab) using the formula:
-
ΔEab = √((ΔL)^2 + (Δa)^2 + (Δb)^2)
-
-
Logical Relationships in Performance Evaluation
The evaluation of this compound's performance relies on the logical relationship between its concentration, the weathering conditions, and the resulting coating properties.
// Nodes Input_Variables [label="Input Variables", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chimassorb_Conc [label="this compound\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; UVA_Conc [label="UVA Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Coating_System [label="Coating System\n(Resin Type)", fillcolor="#F1F3F4", fontcolor="#202124"]; Weathering_Protocol [label="Weathering Protocol\n(ASTM D7869)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Performance_Metrics [label="Performance Metrics", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gloss_Retention [label="Gloss Retention", fillcolor="#34A853", fontcolor="#FFFFFF"]; Color_Stability [label="Color Stability (ΔE*ab)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Physical_Integrity [label="Physical Integrity\n(Cracking, Delamination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Durability_Assessment [label="Overall Durability\nAssessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Input_Variables -> Chimassorb_Conc; Input_Variables -> UVA_Conc; Input_Variables -> Coating_System; Chimassorb_Conc -> Weathering_Protocol; UVA_Conc -> Weathering_Protocol; Coating_System -> Weathering_Protocol; Weathering_Protocol -> Performance_Metrics; Performance_Metrics -> Gloss_Retention; Performance_Metrics -> Color_Stability; Performance_Metrics -> Physical_Integrity; Gloss_Retention -> Durability_Assessment; Color_Stability -> Durability_Assessment; Physical_Integrity -> Durability_Assessment; } . Figure 3: Logical Relationships in Performance Evaluation. This diagram shows how input variables influence the performance metrics used to assess the overall durability of the automotive coating.
Conclusion
This compound is a highly effective hindered amine light stabilizer for protecting automotive coatings against the detrimental effects of UV radiation. When used in conjunction with a UV absorber, it significantly improves gloss retention and color stability, leading to extended service life of the coating system. The experimental protocols provided herein offer a standardized approach for quantifying the performance benefits of this compound in automotive clearcoats. 119 in automotive clearcoats.
References
Application Notes and Protocols: Chimassorb 119 in Polypropylene Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chimassorb 119 as a light and thermal stabilizer in polypropylene (PP) fibers. Detailed protocols for incorporation and performance evaluation are included to assist researchers in their product development and analysis.
Introduction
Polypropylene fibers are widely utilized in various applications, from textiles and carpets to geotextiles and automotive interiors. However, their inherent susceptibility to degradation upon exposure to ultraviolet (UV) radiation and heat limits their long-term performance and aesthetic appeal. This degradation manifests as loss of mechanical strength, discoloration (yellowing), and reduced gloss.
This compound is a high molecular weight hindered amine light stabilizer (HALS) designed to protect polypropylene and other polymers from the deleterious effects of photo-oxidation. Its mechanism of action involves a regenerative radical scavenging cycle, providing long-lasting protection with minimal migration and volatility due to its high molecular weight. This document outlines the application and evaluation of this compound in polypropylene fibers.
Mechanism of Action: The Denisov Cycle
This compound, as a hindered amine light stabilizer (HALS), operates through a catalytic cycle known as the Denisov Cycle to neutralize free radicals generated during the photo-oxidation of polypropylene. This regenerative mechanism allows a single HALS molecule to deactivate a large number of radicals, providing durable protection.
The key steps in the Denisov Cycle are:
-
Nitroxyl Radical Formation: The secondary amine groups in this compound are oxidized to form stable nitroxyl radicals (>N-O•).
-
Radical Scavenging: These nitroxyl radicals react with and trap polymer alkyl radicals (P•) and polymer peroxy radicals (POO•), which are the primary species responsible for the degradation cascade.
-
Regeneration: The formed amino-ethers can further react with peroxy radicals to regenerate the nitroxyl radicals, thus continuing the protective cycle.
Data Presentation
The following tables summarize the expected performance of polypropylene fibers stabilized with this compound. The data is compiled from various sources and represents typical results. Researchers should perform their own experiments to validate performance for their specific formulations and applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | 1,3,5-Triazine-2,4,6-triamine, N,N'''-[1,2-ethanediylbis[[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]imino]-3,1-propanediyl]]bis[N',N''-dibutyl-N',N''-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- |
| CAS Number | 106990-43-6 |
| Molecular Weight | 2285.6 g/mol |
| Appearance | Off-white to slightly yellowish granules |
| Melting Range | 115 - 150 °C |
| Volatility (TGA, 1% weight loss) | > 290 °C |
Table 2: Performance Data of this compound in Polypropylene Fibers After Accelerated Weathering
| Property | Unstabilized PP | PP + 0.3% this compound | PP + 0.5% this compound |
| Tensile Strength Retention (%) | |||
| After 500 hours | ~ 50% | > 85% | > 90% |
| After 1000 hours | < 20% | > 70% | > 80% |
| Color Difference (ΔE*) | |||
| After 500 hours | > 10 | < 2 | < 1.5 |
| After 1000 hours | > 20 | < 4 | < 3 |
| Gloss Retention (%) at 60° | |||
| After 500 hours | < 30% | > 75% | > 85% |
| After 1000 hours | < 10% | > 60% | > 70% |
Note: Accelerated weathering conditions are based on ASTM G154, Cycle 1. Actual results may vary depending on the specific polypropylene grade, processing conditions, and weathering cycle used.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into polypropylene fibers and their subsequent performance evaluation.
Protocol for Incorporation of this compound into Polypropylene Fibers
This protocol describes the preparation of stabilized polypropylene fibers using a twin-screw extruder and a melt spinning line.
Materials and Equipment:
-
Polypropylene (fiber grade)
-
This compound
-
Twin-screw extruder with a strand die
-
Water bath and pelletizer
-
Melt spinning line with a spinneret of desired geometry
-
Air quenching system
-
Fiber winder
Procedure:
-
Drying: Dry the polypropylene resin at 80°C for 4 hours to remove any residual moisture.
-
Premixing: In a suitable container, accurately weigh the required amount of this compound (e.g., 0.1% to 1.0% by weight of PP) and premix it with the dried polypropylene resin.
-
Compounding:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is:
-
Feed zone: 180-190°C
-
Compression zone: 190-210°C
-
Metering zone: 210-220°C
-
Die: 220-230°C
-
-
Set the screw speed (e.g., 100-200 rpm).
-
Feed the premixed material into the extruder.
-
Extrude the molten polymer through the strand die into a water bath for cooling.
-
Pelletize the solidified strands.
-
-
Melt Spinning:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Feed the pellets into the melt spinning line.
-
Set the spinning temperature profile, which may be similar to the compounding profile.
-
Extrude the molten polymer through the spinneret.
-
Quench the extruded filaments with a controlled airflow.
-
Wind the solidified fibers onto a winder at a controlled speed.
-
Protocol for Accelerated Weathering
This protocol follows the guidelines of ASTM G154 for the accelerated weathering of plastic materials using fluorescent UV lamps.
Equipment:
-
Fluorescent UV accelerated weathering apparatus (e.g., QUV)
-
UVA-340 fluorescent lamps
-
Specimen holders
Procedure:
-
Sample Preparation: Mount the polypropylene fiber samples onto the specimen holders. This can be done by winding the fibers around a frame or preparing a small fabric swatch.
-
Test Cycle: Program the weathering apparatus to run ASTM G154, Cycle 1:
-
8 hours of UV exposure at a black panel temperature of 60 ± 3°C.
-
4 hours of condensation at a black panel temperature of 50 ± 3°C.
-
The irradiance level of the UVA-340 lamps should be controlled at 0.89 W/m²/nm at 340 nm.
-
-
Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours), with periodic removal of samples for evaluation.
Protocol for Performance Evaluation
Standard: ASTM D3822 - Standard Test Method for Tensile Properties of Single Textile Fibers
Equipment:
-
Universal testing machine with a suitable load cell for fibers.
-
Fiber grips.
Procedure:
-
Conditioning: Condition the fiber samples at 21 ± 1°C and 65 ± 2% relative humidity for at least 24 hours.
-
Testing:
-
Mount a single fiber filament in the grips of the testing machine.
-
Apply a tensile load at a constant rate of extension until the fiber breaks.
-
Record the breaking force and elongation at break.
-
Repeat the test for a statistically significant number of fibers (e.g., at least 20).
-
-
Calculation: Calculate the average tensile strength and elongation at break. Determine the percentage of tensile strength retention by comparing the values of the weathered samples to the unweathered control.
Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates
Equipment:
-
Spectrophotometer or colorimeter with a D65 illuminant and 10° observer.
Procedure:
-
Calibration: Calibrate the instrument using a certified white and black standard.
-
Measurement:
-
Measure the CIELAB color coordinates (L, a, b*) of the unweathered control sample.
-
Measure the L, a, and b* values of the weathered samples.
-
-
Calculation: Calculate the total color difference (ΔE) using the following formula: ΔE = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^½ where ΔL, Δa, and Δb are the differences in the respective values between the weathered sample and the unweathered control.
Standard: ASTM D2457 - Standard Test Method for Specular Gloss of Plastic Films and Solid Plastics
Equipment:
-
Gloss meter with a 60° geometry.
Procedure:
-
Calibration: Calibrate the gloss meter using the supplied high-gloss standard.
-
Measurement:
-
Place the gloss meter on a flat surface of the sample (if in film or plaque form) or on a tightly wound fiber sample.
-
Record the gloss reading. Take multiple readings at different locations on the sample and calculate the average.
-
-
Calculation: Calculate the percentage of gloss retention by comparing the gloss values of the weathered samples to the unweathered control.
Safety Precautions
When handling this compound and processing polypropylene, it is essential to follow standard laboratory and industrial safety procedures. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.
-
Ensuring adequate ventilation in the processing area to avoid inhalation of any fumes.
-
Consulting the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal.
Conclusion
This compound is a highly effective light and thermal stabilizer for polypropylene fibers, significantly enhancing their durability and aesthetic longevity. Its high molecular weight ensures low migration and volatility, making it suitable for a wide range of applications. The provided protocols offer a standardized approach for the incorporation and evaluation of this compound, enabling researchers to develop high-performance, long-lasting polypropylene fiber products. develop high-performance, long-lasting polypropylene fiber products.
Application Notes and Protocols for Incorporating Chimassorb 119 into Polyolefins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the incorporation of Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS), into polyolefins such as polyethylene (PE) and polypropylene (PP). The protocol focuses on the widely used method of melt blending using a twin-screw extruder.
Introduction to this compound and its Application in Polyolefins
This compound is a sterically hindered amine light stabilizer (HALS) that is highly effective in protecting polyolefins from degradation caused by exposure to ultraviolet (UV) radiation and long-term heat.[1][2] Its high molecular weight ensures low volatility and minimal migration, making it suitable for a wide range of applications, including thin films, fibers, and thick sections.[1][2] By scavenging free radicals generated during photo-oxidation, this compound significantly enhances the durability and lifespan of polyolefin products, preserving their mechanical and physical properties.[1]
Key Benefits of this compound in Polyolefins:
-
Superior UV and Long-Term Thermal Stability: Protects the polymer matrix from degradation, preventing cracking, chalking, and discoloration.[1]
-
Excellent Polymer Compatibility: Readily disperses within the polyolefin matrix.[1]
-
High Extraction Resistance: Due to its high molecular weight, it remains within the polymer, providing long-lasting protection.[1]
-
Minimized Interaction with Other Additives: Shows minimal adverse interactions with pigments and other stabilizers.[1]
Quantitative Data Summary
The following table summarizes the recommended addition levels of this compound in various polyolefin applications and the expected improvements in performance.
| Polyolefin Type | Application | Recommended this compound Concentration (wt%) | Key Performance Enhancement |
| Polypropylene (PP) | Thick Sections (e.g., automotive parts) | 0.15 - 0.5% | Enhanced long-term heat and UV stability |
| Polyethylene (PE) | Thin Sections (e.g., films, tapes) | 0.1 - 1.0% | Excellent UV protection and durability |
| Polypropylene (PP) | Fibers and Monofilaments | 0.1 - 1.0% | Superior light stability and resistance to gas fading |
| Low-Density PE (LDPE) | Agricultural Films | 0.2 - 0.8% | Protection against degradation from sunlight and agrochemicals |
| High-Density PE (HDPE) | Molded Articles | 0.15 - 0.4% | Improved resistance to weathering and thermal aging |
Experimental Protocol: Incorporation of this compound via Melt Blending
This protocol details the steps for incorporating this compound into polyolefins using a laboratory-scale twin-screw extruder.
3.1. Materials and Equipment
-
Materials:
-
Polyolefin resin (e.g., PP or PE) in pellet or powder form.
-
This compound (in powder or granular form).
-
Nitrogen gas supply (for inert atmosphere).
-
-
Equipment:
-
Laboratory-scale co-rotating twin-screw extruder with at least two feeding zones.
-
Gravimetric or volumetric feeders.
-
Strand die and pelletizer.
-
Cooling bath.
-
Drying oven.
-
Fume hood.
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
-
3.2. Pre-Extrusion Preparation
-
Drying: Dry the polyolefin resin and this compound in a vacuum oven at a temperature appropriate for the specific polyolefin (e.g., 80-90 °C for PE, 100-110 °C for PP) for at least 4 hours to remove any residual moisture.
-
Pre-mixing (Optional but Recommended): For optimal dispersion, pre-mix the desired amount of this compound with a small portion of the polyolefin resin in a high-speed mixer or by tumble blending. This creates a masterbatch which can then be let down with the bulk of the polymer during extrusion.
3.3. Twin-Screw Extrusion Parameters
The following are typical processing parameters for compounding this compound with polyolefins. These may need to be optimized based on the specific extruder and polyolefin grade.
| Parameter | Polyethylene (PE) | Polypropylene (PP) |
| Temperature Profile (°C) | ||
| Zone 1 (Feed) | 160 - 180 | 170 - 190 |
| Zone 2 | 180 - 200 | 190 - 210 |
| Zone 3 | 200 - 220 | 210 - 230 |
| Zone 4 | 210 - 230 | 220 - 240 |
| Zone 5 (Die) | 210 - 230 | 220 - 240 |
| Screw Speed (rpm) | 100 - 300 | 150 - 400 |
| Feed Rate | Dependent on extruder size and screw speed, starve-feeding is recommended for better control. | Dependent on extruder size and screw speed, starve-feeding is recommended for better control. |
3.4. Extrusion Procedure
-
Startup: Turn on the extruder and set the desired temperature profile for each zone. Allow the extruder to reach and stabilize at the set temperatures.
-
Feeding:
-
Start the main feeder with the polyolefin resin at a low feed rate.
-
Once the polymer melt begins to exit the die, introduce the this compound (or the masterbatch) through a separate downstream feeder or pre-blended with the main polymer in the main feeder.
-
-
Compounding: The co-rotating twin screws will convey, melt, and mix the polyolefin and this compound. The screw design, particularly the presence of kneading and mixing elements, is crucial for achieving good dispersion.
-
Extrusion and Pelletizing: The molten polymer blend is extruded through the strand die into a cooling water bath. The solidified strands are then fed into a pelletizer to produce compounded pellets.
-
Drying: Dry the pellets thoroughly in an oven at an appropriate temperature to remove any surface moisture before further processing or testing.
-
Shutdown: Once the run is complete, purge the extruder with a suitable material (e.g., neat polyolefin) to clean the barrel and screw.
Testing and Evaluation
To evaluate the effectiveness of the incorporated this compound, the following tests are recommended:
-
UV Stability Testing:
-
Prepare test specimens (e.g., films or plaques) from the compounded pellets by compression molding or film extrusion.
-
Expose the specimens to accelerated weathering conditions using a UV weathering tester according to standard methods such as ASTM D4329, ASTM G154, or ASTM D2565.[3][4][5][6]
-
Periodically evaluate the specimens for changes in mechanical properties (e.g., tensile strength, elongation at break) and appearance (e.g., color change, gloss retention, chalking).
-
-
Thermal Stability Testing:
-
Perform thermogravimetric analysis (TGA) to determine the onset of thermal degradation of the stabilized and unstabilized polyolefin.
-
Use a differential scanning calorimeter (DSC) to investigate changes in the melting and crystallization behavior.
-
-
Dispersion Analysis:
-
Examine the dispersion of this compound in the polyolefin matrix using microscopy techniques such as Scanning Electron Microscopy (SEM) on cryo-fractured surfaces.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for adding this compound to polyolefins and evaluating its performance.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Hindered Amine Light Stabilizers (HALS) like this compound in preventing the photo-oxidation of polyolefins.
References
Application Notes and Protocols for Photodegradation Studies of ABS with Chimassorb 119
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylonitrile Butadiene Styrene (ABS) is a versatile thermoplastic polymer widely used across various industries due to its excellent mechanical properties, gloss, and processability. However, ABS is susceptible to photodegradation when exposed to ultraviolet (UV) radiation, leading to undesirable changes such as yellowing, loss of gloss, and embrittlement. This degradation primarily occurs in the polybutadiene phase of the polymer. To mitigate these effects and extend the service life of ABS products, light stabilizers are incorporated into the polymer matrix.
Chimassorb 119, a high molecular weight Hindered Amine Light Stabilizer (HALS), is an effective additive for protecting ABS from the deleterious effects of UV radiation. HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation cascade. This document provides detailed application notes and protocols for studying the photodegradation of ABS and the efficacy of this compound as a photostabilizer.
Mechanism of Action
The photodegradation of ABS is initiated by the absorption of UV radiation, which leads to the formation of free radicals, primarily in the polybutadiene component. These radicals react with oxygen to form peroxy radicals, which then propagate a chain reaction of degradation, resulting in chain scission, cross-linking, and the formation of chromophoric groups like carbonyls, causing discoloration and loss of mechanical properties.[1][2]
This compound functions by scavenging these free radicals through a cyclic process known as the Denisov cycle. The hindered amine is oxidized to a stable nitroxyl radical, which then traps the polymer radicals, preventing them from propagating the degradation process. The nitroxyl radical is regenerated in subsequent reactions, allowing a single HALS molecule to neutralize multiple radicals, thus providing long-term stability.
Data Presentation: Performance of this compound in ABS
The following tables summarize the expected quantitative data from studies on the photodegradation of ABS with and without this compound. The data is based on accelerated weathering tests and illustrates the protective effect of the stabilizer.
Table 1: Yellowness Index (YI) of ABS During Accelerated Weathering
| Exposure Time (hours) | Yellowness Index (YI) - Unstabilized ABS | Yellowness Index (YI) - ABS with this compound (0.5% w/w) |
| 0 | 5 | 5 |
| 50 | 25 | 10 |
| 100 | 45 | 15 |
| 150 | 60 | 20 |
| 200 | 75 | 25 |
Note: Data for stabilized ABS is approximated from graphical representations in existing literature. Unstabilized ABS data reflects typical degradation behavior.
Table 2: Carbonyl Index of ABS During Accelerated Weathering (FTIR Analysis)
| Exposure Time (hours) | Carbonyl Index - Unstabilized ABS | Carbonyl Index - ABS with this compound (0.5% w/w) |
| 0 | 0.05 | 0.05 |
| 50 | 0.30 | 0.10 |
| 100 | 0.60 | 0.18 |
| 150 | 0.90 | 0.25 |
| 200 | 1.20 | 0.35 |
Note: Carbonyl Index is a relative measure of the carbonyl group concentration, indicative of oxidation.
Table 3: Mechanical Properties of ABS After 200 hours of Accelerated Weathering
| Property | Unstabilized ABS | ABS with this compound (0.5% w/w) |
| Impact Strength Retention (%) | < 10% | ~ 70% |
| Gloss Retention (%) | < 20% | ~ 80% |
| Tensile Strength Retention (%) | ~ 50% | ~ 90% |
Note: These values are representative of the significant improvements observed with HALS stabilization.
Experimental Protocols
Sample Preparation
-
Material Compounding:
-
Dry the ABS resin pellets at 80°C for 4 hours to remove moisture.
-
Prepare two formulations:
-
Control: Pure ABS.
-
Stabilized: ABS with 0.25-0.50% (w/w) this compound FL.
-
-
Melt-compound the materials using a twin-screw extruder at a temperature profile of 190-230°C.
-
Pelletize the extruded strands.
-
-
Specimen Molding:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Injection mold the pellets into standard test specimens (e.g., tensile bars, impact test specimens, and flat plaques for color and gloss measurements) according to relevant ASTM or ISO standards.
-
Accelerated Weathering
-
Apparatus: Use a xenon arc weather-ometer (e.g., Xenotest 150 S) equipped with a daylight filter to simulate the solar spectrum.[1][2]
-
Test Conditions:
-
Irradiance: 0.55 W/m² at 340 nm.
-
Black Panel Temperature: 65 ± 3°C.
-
Relative Humidity: 50 ± 10%.
-
Cycle: Continuous light exposure.
-
-
Procedure:
-
Mount the specimens in the weather-ometer.
-
Expose the specimens for a total of at least 200 hours.
-
Remove a set of specimens at predetermined intervals (e.g., 0, 50, 100, 150, 200 hours) for analysis.
-
Analytical Techniques
-
Colorimetry:
-
Measure the color coordinates (L, a, b*) of the exposed specimens using a spectrophotometer.
-
Calculate the Yellowness Index (YI) according to ASTM E313.
-
-
Gloss Measurement:
-
Measure the specular gloss of the specimens at a 60° angle using a gloss meter according to ASTM D523.
-
Calculate the percent gloss retention relative to the unexposed sample.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory to analyze the surface chemistry of the specimens.[1][2]
-
Record spectra over the range of 4000-650 cm⁻¹.
-
Monitor the following spectral changes:
-
Decrease in the butadiene-related peaks (e.g., ~965 cm⁻¹ for trans-1,4-polybutadiene).
-
Increase in the carbonyl region (~1720 cm⁻¹).
-
-
Calculate the Carbonyl Index (CI) as the ratio of the integrated absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., the styrene peak at ~1493 cm⁻¹ or the acrylonitrile peak at ~2237 cm⁻¹).
-
-
Mechanical Testing:
-
Impact Strength: Measure the notched Izod impact strength of the specimens according to ASTM D256.
-
Tensile Properties: Determine the tensile strength, elongation at break, and tensile modulus according to ASTM D638.
-
Visualizations
References
Application Notes and Protocols: Chimassorb 119 for Stabilizing Recycled Polymer Blends
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recycled polymer blends, particularly those of polypropylene (PP) and polyethylene (PE), present a sustainable solution to plastic waste. However, these materials often exhibit diminished mechanical properties and reduced long-term stability due to degradation during their initial life cycle and reprocessing. This degradation, primarily caused by thermo-oxidative and photo-oxidative processes, leads to chain scission, cross-linking, and the formation of chromophoric groups, resulting in materials with poor performance characteristics.
Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS), is a highly effective additive for mitigating these degradation effects in recycled polyolefin blends. Its primary function is to scavenge free radicals that are formed during the degradation process, thereby interrupting the degradation cycle and preserving the polymer's molecular structure and physical properties. Due to its high molecular weight, this compound exhibits low volatility and migration, ensuring long-term protection of the polymer matrix.[1][2] This document provides detailed application notes and protocols for the use of this compound in stabilizing recycled PP/PE blends, based on its chemical properties and established principles of polymer stabilization.
Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Chemical Name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | [3] |
| CAS Number | 106990-43-6 | [3] |
| Molecular Weight | 2285.61 g/mol | [3] |
| Appearance | Off-white to slightly yellow granules | [4] |
| Melting Point | 146-150 °C | [3] |
| Flash Point | 275 °C | [3] |
| Density | 1.019 g/cm³ | [3] |
| Solubility | Soluble in chloroform, methylene chloride, and toluene (≥20 % w/w) | [3] |
Mechanism of Action of this compound (HALS)
This compound functions as a hindered amine light stabilizer (HALS). Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they act by scavenging free radicals that are generated by the photo-oxidation of the polymer.[5] This is a cyclic process, often referred to as the Denisov Cycle, which allows a single HALS molecule to neutralize multiple free radicals, leading to its high efficiency and long-term stabilizing effect.[5]
The key steps in the stabilization mechanism are:
-
Radical Scavenging: The secondary amine group in the HALS molecule reacts with and neutralizes polymer peroxy (ROO•) and alkyl (R•) radicals.
-
Nitroxyl Radical Formation: This reaction converts the HALS into a stable nitroxyl radical (R₂NO•).
-
Regeneration: The nitroxyl radical can then react with other polymer radicals, regenerating the original HALS molecule and allowing it to participate in further stabilization cycles.[5]
This regenerative cycle is what makes HALS, like this compound, particularly effective for the long-term stabilization of polymers.
Application in Recycled Polymer Blends
Recycled PP/PE blends often suffer from a variety of defects stemming from their previous life and reprocessing, including:
-
Reduced Molecular Weight: Leads to decreased tensile strength and impact resistance.
-
Increased Melt Flow Index (MFI): Indicates lower viscosity, which can be problematic for certain processing methods.
-
Poor Thermal Stability: Results in accelerated degradation at elevated processing temperatures.
-
Discoloration: Caused by the formation of chromophoric groups.
The addition of this compound can counteract these effects by preventing further degradation during reprocessing and enhancing the long-term stability of the final product.
Recommended Loading Levels
The optimal loading level of this compound will depend on the specific composition of the recycled blend, the level of degradation of the recycled material, and the desired performance of the final product. However, general guidelines for polyolefins can be used as a starting point:
| Application | Recommended Loading (%) |
| General Purpose Stabilization | 0.1 - 0.5 |
| Applications Requiring High UV Resistance | 0.5 - 1.5 |
| Thin-walled Articles (e.g., films, fibers) | 0.1 - 1.0 |
For recycled blends, it is recommended to start with a concentration in the mid-to-high end of these ranges and optimize based on experimental results.
Experimental Protocols
The following protocols outline the steps for incorporating and evaluating the effectiveness of this compound in recycled PP/PE blends.
Material Preparation and Compounding
Objective: To homogeneously disperse this compound into the recycled polymer blend.
Materials and Equipment:
-
Recycled PP/PE blend (pellets or flakes)
-
This compound (granules)
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
Protocol:
-
Drying: Dry the recycled PP/PE blend at 80-90°C for 2-4 hours to remove any residual moisture.
-
Premixing: Dry blend the recycled polymer with the desired concentration of this compound in a sealed bag for 5-10 minutes to ensure a uniform mixture.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing window of the PP/PE blend (typically ranging from 180°C to 230°C).
-
Feed the premixed material into the extruder at a constant rate.
-
The screw speed should be optimized to ensure good dispersion without excessive shear, which could lead to further degradation (a typical starting point is 100-200 rpm).
-
-
Pelletizing: Cool the extruded strands in a water bath and pelletize them to a uniform size.
-
Drying: Dry the compounded pellets at 80-90°C for 2-4 hours before further processing or testing.
Performance Evaluation
Objective: To quantify the stabilizing effect of this compound on the recycled polymer blend.
A. Melt Flow Index (MFI) Testing
-
Standard: ASTM D1238 or ISO 1133
-
Procedure: Measure the MFI of the unstabilized and stabilized blends at a specified temperature and load (e.g., 230°C/2.16 kg for PP-rich blends, 190°C/2.16 kg for PE-rich blends).
-
Expected Outcome: A lower MFI for the stabilized blend, indicating less chain scission and a higher molecular weight.
B. Oxidative Induction Time (OIT)
-
Standard: ASTM D3895 or ISO 11357-6
-
Procedure: Use a Differential Scanning Calorimeter (DSC) to measure the time to the onset of oxidation of the polymer at an elevated temperature (e.g., 200-210°C) in an oxygen atmosphere.
-
Expected Outcome: A significantly longer OIT for the stabilized blend, demonstrating improved resistance to thermo-oxidative degradation.
C. Mechanical Properties Testing
-
Standard: ASTM D638 (Tensile Properties), ASTM D256 (Izod Impact Strength)
-
Procedure: Injection mold test specimens from the unstabilized and stabilized pellets. Condition the specimens according to the standard and then perform tensile and impact testing.
-
Expected Outcome: The stabilized blend should exhibit improved tensile strength, elongation at break, and impact strength compared to the unstabilized blend.
D. Accelerated Weathering
-
Standard: ASTM G154 (QUV) or ASTM G155 (Xenon Arc)
-
Procedure: Expose test plaques of the unstabilized and stabilized blends to accelerated weathering conditions. Periodically evaluate changes in color (using a spectrophotometer) and mechanical properties.
-
Expected Outcome: The stabilized blend will show significantly less color change (yellowing) and better retention of mechanical properties over time.
Data Presentation
Table 1: Hypothetical Performance Data of Stabilized vs. Unstabilized Recycled PP/PE Blend
| Property | Unstabilized Blend | Stabilized Blend (0.5% this compound) | Expected Improvement |
| Melt Flow Index (g/10 min) | 15.2 | 12.5 | Lower MFI |
| Oxidative Induction Time (min @ 200°C) | 3.5 | 25.0 | Significantly longer OIT |
| Tensile Strength (MPa) | 22.1 | 25.3 | Increased tensile strength |
| Elongation at Break (%) | 150 | 220 | Increased ductility |
| Izod Impact Strength (J/m) | 45 | 60 | Improved toughness |
| Color Change (ΔE) after 1000h QUV* | 8.2 | 2.1 | Reduced color change |
Conclusion
This compound is a highly effective stabilizer for improving the properties and long-term durability of recycled PP/PE blends. By scavenging free radicals, it mitigates the effects of degradation that occur during the recycling process and subsequent product life. The experimental protocols provided in this document offer a framework for researchers to systematically evaluate and optimize the performance of this compound in their specific recycled polymer formulations. The use of this compound can significantly enhance the value and broaden the application range of recycled polyolefins, contributing to a more circular economy for plastics.
References
Application Note: Determination of Chimassorb 119 in Food Contact Materials
Abstract
This application note provides a comprehensive overview of the analytical methodologies for the determination of Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS), in food contact materials (FCMs). Due to its low volatility and migration potential, this compound is widely used to protect polymers from degradation.[1][2] However, its potential for migration into foodstuffs necessitates sensitive and reliable analytical methods to ensure consumer safety and regulatory compliance. This document details sample preparation, extraction protocols, and analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC). Quantitative data from various studies are summarized, and a detailed experimental protocol is provided for researchers and scientists in the field.
Introduction
This compound is a complex oligomeric hindered amine light stabilizer (HALS) used in various polymers, such as polyolefins, to prevent degradation caused by UV light and heat.[1][2] Its high molecular weight and polymeric nature generally result in low migration levels from the food contact material into food.[1][2] Nevertheless, regulatory bodies worldwide have established specific migration limits (SMLs) for additives in FCMs to minimize consumer exposure. Therefore, accurate and validated analytical methods are crucial for monitoring the concentration of this compound in plastic materials and its migration into food simulants.
This application note outlines a robust HPLC-based method for the quantification of this compound. The protocol covers sample preparation from polymer matrices, extraction procedures, and chromatographic analysis.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of this compound in polymeric materials. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation and quantification of polymer additives.[3] For this compound, reversed-phase HPLC is typically employed.
-
UV Detection: While this compound does not possess a strong chromophore, UV detection at low wavelengths (around 210-230 nm) can be utilized. However, this method may lack specificity and sensitivity.
-
Charged Aerosol Detection (CAD): CAD is a universal detector that provides a response proportional to the mass of the analyte, making it well-suited for compounds like this compound that lack a strong UV chromophore.[4]
-
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a mass-based detector suitable for non-volatile analytes and is a viable option for this compound analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high molecular weight and low volatility of this compound, direct GC-MS analysis is challenging. Pyrolysis-GC-MS can be an alternative for the identification of its thermal degradation products.
This application note will focus on an HPLC method with Charged Aerosol Detection (CAD) due to its universality and sensitivity for HALS.
Quantitative Data Summary
The following table summarizes typical quantitative data for the determination of this compound using HPLC-based methods. These values can vary depending on the specific instrumentation, column, and mobile phase conditions.
| Parameter | HPLC-UV | HPLC-CAD |
| Limit of Detection (LOD) | ~1-5 mg/L | ~0.1-0.5 mg/L |
| Limit of Quantification (LOQ) | ~5-15 mg/L | ~0.5-2 mg/L |
| Linear Range | 10-500 mg/L | 1-200 mg/L |
| Recovery | 85-105% | 90-110% |
| Precision (RSD) | < 10% | < 5% |
Experimental Protocol: HPLC-CAD for this compound in Polyolefins
This protocol details the steps for the extraction and quantification of this compound from a polyolefin food contact material.
Materials and Reagents
-
This compound standard (analytical grade)
-
Polyolefin sample (e.g., polypropylene, polyethylene)
-
Toluene (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Formic acid (or other mobile phase modifier)
-
0.45 µm PTFE syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Analytical balance
-
Reflux extraction apparatus
-
Rotary evaporator
-
Vortex mixer
-
Ultrasonic bath
Standard Solution Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of chloroform or a toluene/methanol mixture.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 200 mg/L).
Sample Preparation and Extraction
-
Sample Grinding: Cryogenically grind the polyolefin sample to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh about 1-2 g of the ground polymer sample into a round-bottom flask.
-
Add 50 mL of toluene.
-
Reflux the mixture for 2-3 hours with constant stirring.
-
-
Precipitation and Filtration:
-
Allow the solution to cool to room temperature.
-
Add methanol dropwise while stirring to precipitate the dissolved polymer.
-
Filter the mixture through a glass fiber filter to separate the precipitated polymer.
-
Collect the filtrate containing the extracted this compound.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the filtrate to dryness using a rotary evaporator at 40°C.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
-
Final Filtration: Filter the reconstituted sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC-CAD Analysis
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% formic acid.
-
Initial conditions: 50% Acetonitrile
-
Gradient: Linearly increase to 100% Acetonitrile over 15 minutes.
-
Hold: Hold at 100% Acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas Pressure: 35 psi (Nitrogen)
-
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the concentration of this compound in the original polymer sample using the following formula:
Concentration (mg/kg) = (C x V) / M
Where:
-
C = Concentration in the extract (mg/L)
-
V = Final volume of the reconstituted extract (L)
-
M = Mass of the polymer sample (kg)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of this compound in food contact materials.
Caption: Workflow for the determination of this compound.
Conclusion
The described HPLC-CAD method provides a reliable and sensitive approach for the determination of this compound in polyolefin-based food contact materials. Proper sample preparation and extraction are critical for accurate quantification. This application note serves as a guide for researchers and quality control laboratories to ensure the safety and compliance of food packaging materials. Further method validation should be performed in accordance with specific laboratory and regulatory requirements.
References
Troubleshooting & Optimization
Technical Support Center: Improving Chimassorb 119 Dispersion in Polymer Composites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing Chimassorb 119 in polymer composites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a high molecular weight hindered amine light stabilizer (HALS).[1][2][3][4][5][6] Its primary function is to protect polymers from degradation caused by exposure to ultraviolet (UV) radiation.[3][7] It does not absorb UV radiation itself, but instead acts as a radical scavenger, neutralizing free radicals that form during photo-oxidation and thus preventing the breakdown of the polymer chains.[3][7] This helps to maintain the physical and chemical properties of the polymer, preventing discoloration, cracking, and loss of strength.[2][3] Due to its high molecular weight, this compound has low volatility and a reduced tendency to migrate out of the polymer matrix, providing long-lasting protection.[2][4][5][6]
Q2: In which polymers is this compound typically used?
This compound is compatible with a wide range of polymers. It is highly effective in polyolefins such as polypropylene (PP) and polyethylene (PE), as well as olefin copolymers like EVA.[1][6] It is also used in other engineering plastics including polyacetals, polyamides, polyesters (PET, PBT), and styrenics like ABS and HIPS.[3][6]
Q3: What are the main challenges in dispersing this compound?
The primary challenge with this compound is achieving a fine and uniform dispersion throughout the polymer matrix. Its high molecular weight, while beneficial for longevity, can make it more difficult to disperse compared to lower molecular weight additives.[1] Poor dispersion can lead to the formation of agglomerates, which act as stress concentrators and can negatively impact the mechanical properties and surface appearance of the final product.[8] Ineffective dispersion also reduces the efficiency of the stabilizer, as it is not available to protect the entire polymer matrix from UV degradation.
Q4: How can I visually assess the dispersion of this compound in my composite?
Visual inspection of the final product can sometimes reveal signs of poor dispersion, such as surface roughness, specks, or a lack of clarity in transparent or translucent polymers. For a more detailed analysis, microscopy techniques are recommended. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the distribution and size of additive particles within the polymer matrix.[3][9][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the dispersion of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor UV stability despite correct loading of this compound. | Inadequate Dispersion: this compound is not evenly distributed, leaving areas of the polymer unprotected. | 1. Optimize Melt Processing Parameters: Increase mixing time, screw speed, or use a more aggressive screw design with more kneading elements to enhance dispersive and distributive mixing.[1][11][12] 2. Incorporate a Compatibilizer: Add a suitable compatibilizer, such as maleic anhydride-grafted polypropylene (PP-g-MA) for PP blends, to improve interfacial adhesion and promote finer dispersion.[13][14][15] 3. Use a Masterbatch: Incorporate this compound in the form of a masterbatch, where it is already pre-dispersed in a carrier resin. This ensures a more uniform distribution in the final compound.[16][17][18] |
| Presence of visible specks, gels, or surface defects in the final product. | Agglomeration of this compound: The stabilizer has not been effectively broken down and dispersed during processing. | 1. Improve Mixing in Extruder: Modify the screw configuration to include more mixing elements, particularly kneading blocks, to increase shear and break down agglomerates.[1][2][12][19] 2. Pre-treat the Additive: Consider micronization of the this compound powder to reduce the initial particle size before processing.[20] 3. Optimize Feeding Strategy: Introduce this compound downstream in the extruder to ensure it is added to a molten polymer matrix, which can facilitate better dispersion. |
| Inconsistent mechanical properties across different batches. | Variable Dispersion Quality: Lack of process control is leading to batch-to-batch variations in the dispersion of this compound. | 1. Standardize Processing Parameters: Tightly control key parameters such as temperature profile, screw speed, and feed rate to ensure consistent mixing conditions.[21] 2. Implement Quality Control Checks: Regularly analyze the dispersion quality of extruded samples using microscopy (SEM/TEM) or filter pressure value (FPV) tests.[2] 3. Ensure Homogeneous Premixing: If not using a masterbatch, ensure that the this compound powder is thoroughly dry-blended with the polymer pellets before extrusion. |
| Reduced effectiveness of this compound in filled polymer systems. | Interaction with Fillers: Certain fillers can interact with HALS, reducing their effectiveness or hindering their dispersion. | 1. Surface Treatment of Fillers: Use fillers with a surface treatment that is compatible with both the polymer matrix and this compound. 2. Evaluate Synergistic/Antagonistic Effects: Conduct studies to understand the interaction between the specific filler and this compound. Some combinations may require an adjustment in the stabilizer loading level.[22] 3. Consider a Different HALS: If interactions are significant and cannot be mitigated, a different type of HALS might be more suitable for the specific filled system. |
Experimental Protocols
Protocol 1: Evaluation of this compound Dispersion using Scanning Electron Microscopy (SEM)
Objective: To visually assess the dispersion quality of this compound in a polymer composite.
Methodology:
-
Sample Preparation:
-
Cryogenically fracture the polymer composite sample to expose a fresh, representative cross-section. This is done by immersing the sample in liquid nitrogen for several minutes and then fracturing it with a sharp impact.
-
Mount the fractured sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[10]
-
-
SEM Imaging:
-
Insert the prepared sample into the SEM chamber.
-
Use a low accelerating voltage (e.g., 5-10 kV) to minimize beam damage to the polymer.[9]
-
Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) from different areas of the cross-section to assess both the overall distribution and the size of individual particles or agglomerates.
-
Utilize backscattered electron (BSE) imaging if there is sufficient atomic number contrast between the polymer matrix and this compound. Energy-dispersive X-ray spectroscopy (EDS) can also be used to map the elemental distribution and confirm the identity of the additive particles.[23]
-
-
Data Analysis:
-
Analyze the SEM images to determine the size distribution and spatial arrangement of the this compound particles.
-
Quantify the degree of dispersion by measuring the average particle/agglomerate size and the nearest neighbor distance.
-
Compare images from different samples (e.g., with and without a compatibilizer) to evaluate the effectiveness of different dispersion strategies.
-
Protocol 2: Quantification of Dispersion Improvement using a Filter Pressure Value (FPV) Test
Objective: To quantitatively assess the impact of formulation or processing changes on the dispersion of this compound.
Methodology:
-
Material Preparation:
-
Prepare different batches of the polymer composite with varying formulations (e.g., different compatibilizer levels) or processed under different extrusion conditions.
-
-
Extrusion and Filtration:
-
Use a single-screw extruder equipped with a screen pack and a pressure transducer located before the screen pack.
-
Process each batch under identical conditions (temperature, screw speed).
-
As the molten polymer is extruded through the screen pack, any undispersed agglomerates will be filtered out, leading to an increase in the back pressure.
-
-
Data Collection and Analysis:
-
Record the pressure before the screen pack over time for each batch.
-
The rate of pressure increase is an indicator of the level of undispersed particles. A slower pressure rise indicates better dispersion.
-
The Filter Pressure Value (FPV) can be calculated as the final pressure rise after a specific amount of material has been extruded.
-
Compare the FPVs of the different batches to quantify the improvement in dispersion. A lower FPV signifies better dispersion.
-
Visualizations
Caption: Workflow for analyzing and optimizing this compound dispersion.
Caption: Troubleshooting logic for poor this compound performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. extrusion-training.de [extrusion-training.de]
- 6. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 7. researchgate.net [researchgate.net]
- 8. youjiamachine.com [youjiamachine.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. azooptics.com [azooptics.com]
- 11. mdpi.com [mdpi.com]
- 12. Metamorphosis of Twin Screw Extruder-Based Granulation Technology: Applications Focusing on Its Impact on Conventional Granulation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How to Enhance Pigment Dispersion in Masterbatches [mantsen.com]
- 17. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 18. chempoint.com [chempoint.com]
- 19. researchgate.net [researchgate.net]
- 20. cnaldrubber.com [cnaldrubber.com]
- 21. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 22. researchgate.net [researchgate.net]
- 23. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
Technical Support Center: Managing Chimassorb 119 Migration & Leaching
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the migration and leaching of Chimassorb 119 from polymeric materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to the migration and leaching of this compound.
Issue 1: Visible Surface Bloom or Residue on the Polymer
Initial Observation: A white, hazy, or crystalline powder is observed on the surface of the polymer.
Troubleshooting Workflow:
Technical Support Center: Interaction of Chimassorb 119 with Pigments and Fillers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the interaction of Chimassorb 119 with pigments and fillers in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-molecular-weight hindered amine light stabilizer (HALS).[1][2][3] Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) light.[1][2] Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed during the photo-oxidation of the polymer, thus interrupting the degradation cycle.[2][4] This mechanism allows this compound to provide long-term thermal and light stability to a wide range of polymers.[5]
Q2: What are the key advantages of using this compound in pigmented or filled systems?
A2: this compound is specifically designed for minimal interaction with pigments and fillers.[1][3] Key advantages include:
-
Reduced Chemical Interactions and Discoloration: Its unique piperidyl-methyl group minimizes adverse chemical reactions with pigments that can lead to discoloration.[1]
-
Improved Pigment Dispersion: this compound can aid in achieving better dispersion of pigments within the polymer matrix.[1][3]
-
Excellent Polymer Compatibility: Its high molecular weight ensures good compatibility with a variety of polymers and low migration, providing long-lasting protection.[1][3][5]
-
Enhanced Thermal Stability: It contributes significantly to the long-term heat stability of polyolefins.[1]
Q3: Which types of pigments and fillers are compatible with this compound?
A3: this compound is generally compatible with a wide range of common pigments and fillers, including titanium dioxide (TiO2) and carbon black.[6] However, the performance can be influenced by the specific chemistry of the pigment or filler. Acidic pigments, for instance, can potentially interact with the basic nature of HALS, although this compound is designed to mitigate these interactions.[5] It is always recommended to perform compatibility and performance testing with the specific pigment or filler being used in the formulation.
Q4: Can this compound be used in combination with other additives like UV absorbers?
A4: Yes, combining this compound with UV absorbers (UVAs) often results in a synergistic effect, providing a higher level of UV protection than either additive used alone.[7] UVAs work by absorbing UV radiation at the surface, while this compound scavenges free radicals throughout the polymer matrix. This complementary action offers comprehensive protection.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound in pigmented and filled formulations.
Issue 1: Reduced UV stabilization efficiency in a pigmented formulation.
-
Question: I am observing faster degradation of my pigmented polymer sample containing this compound compared to an unpigmented sample with the same stabilizer concentration. What could be the cause?
-
Answer:
-
Pigment Interference: Certain pigments, particularly some grades of carbon black or titanium dioxide, can absorb or scatter UV light, which may reduce the amount of UV radiation reaching the HALS and interfere with its activation. While this compound is designed for minimal interaction, very high pigment loadings can still have a screening effect.
-
Acidic Interactions: If you are using a pigment with an acidic surface treatment, it might interact with the basic nature of the HALS, reducing its effectiveness. Although this compound has improved resistance to such interactions, it's a possibility to consider.
-
Poor Dispersion: Inadequate dispersion of either the pigment or this compound can lead to localized areas of poor stabilization.
-
Troubleshooting Steps:
-
Verify the pH of your pigment if possible.
-
Improve the dispersion of both pigment and this compound through optimized processing conditions (e.g., higher shear, longer mixing times).
-
Consider a synergistic combination with a UV absorber to protect the surface layers.
-
Evaluate different grades of the same pigment, as surface treatments can vary.
-
-
Issue 2: Color shift or discoloration in the final product.
-
Question: My final product shows an unexpected color shift or yellowing after processing or UV exposure. Is this compound causing this?
-
Answer:
-
This compound is specifically designed to reduce discoloration compared to other HALS.[1] However, color shifts can still occur due to:
-
Pigment Degradation: The pigment itself might not be light-stable and is degrading under UV exposure.
-
Interaction with Other Additives: The color shift could be a result of an interaction between the pigment and another additive in your formulation, such as an antioxidant or flame retardant.
-
Polymer Degradation: The polymer itself may be yellowing due to insufficient stabilization.
-
-
Troubleshooting Steps:
-
Run a control experiment with the pigment in the polymer without this compound to assess the pigment's inherent light stability.
-
Evaluate the compatibility of all additives in your formulation.
-
Increase the concentration of this compound or add a synergistic UV absorber to enhance overall stability.
-
Ensure proper processing conditions to avoid thermal degradation of the polymer or pigment.
-
-
Issue 3: Poor dispersion of pigments in the presence of this compound.
-
Question: I am having trouble achieving a uniform dispersion of my pigment since adding this compound to my formulation. What should I do?
-
Answer:
-
While this compound is known to improve pigment dispersion, issues can still arise.[1][3]
-
Order of Addition: The sequence of adding components to the polymer melt can influence dispersion.
-
Processing Parameters: Insufficient shear or mixing time during compounding can lead to poor dispersion.
-
Compatibility: Although unlikely with this compound, there could be a compatibility issue with the specific polymer-pigment system.
-
-
Troubleshooting Steps:
-
Experiment with the order of addition. It is often beneficial to add the pigment and a portion of the polymer first to create a masterbatch before adding the light stabilizer and the remaining polymer.
-
Optimize your processing parameters, such as screw speed, temperature, and residence time in the extruder.
-
Consider using a dispersing agent if the problem persists.
-
-
Data Presentation
The following table summarizes the performance of this compound in pigmented systems based on available data. It is important to note that performance can vary depending on the specific polymer, pigment type and concentration, and processing conditions.
| Performance Metric | Pigment/Filler System | Polymer | This compound Concentration | Observation | Source |
| Color Stability (ΔE) | Red and Yellow Pigments | Silicone Elastomer | 1% by weight | Significantly less color change compared to unstabilized samples after 1000 hours of weathering. | [7][8] |
| UV Stability | Various Pigments | Acrylonitrile-Butadiene-Styrene (ABS) | Not specified | Stabilized ABS samples are less susceptible to accelerated weathering and color modifications. | [9] |
| Mechanical Properties | Kaolin | High-Density Polyethylene (HDPE) | Not specified | High molecular weight HALS like Chimassorb 2020 and 944 show good compatibility and anti-aging effects. | [10] |
Experimental Protocols
1. Protocol for Evaluating UV Stability and Color Fastness
This protocol is based on standard accelerated weathering test methods.
-
Objective: To assess the effectiveness of this compound in preventing UV degradation and color change in a pigmented or filled polymer formulation.
-
Materials and Equipment:
-
Polymer resin
-
This compound
-
Pigment or filler of interest
-
Compounding equipment (e.g., twin-screw extruder)
-
Injection molding machine or compression press to prepare test plaques
-
Accelerated weathering chamber (e.g., Xenon arc or fluorescent UV chamber) compliant with ASTM G154 or ASTM G155.[11][12][13][14]
-
Spectrophotometer or colorimeter for color measurements (CIELAB Lab*).
-
Gloss meter.
-
Mechanical testing equipment (e.g., tensile tester, impact tester).
-
-
Methodology:
-
Sample Preparation:
-
Prepare at least three formulations:
-
Control: Polymer + Pigment/Filler (no stabilizer)
-
Test Sample: Polymer + Pigment/Filler + this compound (at desired concentration)
-
Reference (optional): Polymer + this compound (no pigment/filler)
-
-
Compound the materials using a twin-screw extruder to ensure homogeneous dispersion.
-
Prepare test plaques of a standardized thickness (e.g., 2-3 mm) by injection molding or compression molding.
-
-
Initial Characterization:
-
Measure the initial color (Lab* values) and gloss of the plaques.
-
Perform initial mechanical tests (e.g., tensile strength, elongation at break, impact strength).
-
-
Accelerated Weathering:
-
Place the test plaques in the accelerated weathering chamber.
-
Set the exposure conditions according to a relevant standard (e.g., ASTM G154 cycle: 8 hours UV exposure at 70°C followed by 4 hours of condensation at 50°C). The total exposure time will depend on the application and can range from hundreds to thousands of hours.
-
-
Periodic Evaluation:
-
At regular intervals (e.g., every 250, 500, 1000 hours), remove a set of plaques for evaluation.
-
Measure the color change (ΔE*) and gloss retention.
-
Perform mechanical property tests and compare the results to the initial values.
-
-
Data Analysis:
-
Plot the change in color (ΔE*), gloss, and mechanical properties as a function of exposure time for each formulation.
-
Compare the performance of the stabilized sample with the control to determine the effectiveness of this compound.
-
-
2. Protocol for Assessing Pigment Dispersion
This protocol is based on ASTM D3015 for microscopical examination of pigment dispersion.[10]
-
Objective: To visually assess the quality of pigment dispersion in a polymer matrix containing this compound.
-
Materials and Equipment:
-
Compounded polymer samples (as prepared in the previous protocol).
-
Microtome for preparing thin sections (10-20 µm).
-
Optical microscope with transmitted light capabilities.
-
Microscope slides and cover slips.
-
Immersion oil.
-
-
Methodology:
-
Sample Preparation:
-
Using a microtome, carefully cut thin sections from the test plaques.
-
-
Microscopical Examination:
-
Mount the thin section on a microscope slide with a drop of immersion oil and a cover slip.
-
Examine the section under the microscope at various magnifications (e.g., 100x, 400x).
-
Observe the distribution of pigment particles. Look for the presence of agglomerates (large, undispersed clusters of pigment).
-
-
Evaluation:
-
Compare the dispersion quality between samples with and without this compound.
-
The dispersion can be rated qualitatively (e.g., excellent, good, fair, poor) or quantitatively by image analysis software to measure the size and number of agglomerates.
-
-
Visualizations
Caption: Troubleshooting workflow for issues with this compound in pigmented systems.
Caption: Experimental workflow for evaluating this compound performance.
References
- 1. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 4. ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance | Separation Science [sepscience.com]
- 5. linchemical.com [linchemical.com]
- 6. Page loading... [guidechem.com]
- 7. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of newly developed pigments and ultraviolet absorbers on the color change of pigmented silicone elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avmachado-lab.org [avmachado-lab.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 12. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 13. infinitalab.com [infinitalab.com]
- 14. micomlab.com [micomlab.com]
overcoming compatibility issues of Chimassorb 119 with other additives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding compatibility issues when using Chimassorb 119. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing yellowing and reduced UV stability in our polymer formulation containing this compound and a phenolic antioxidant. What is the likely cause?
A1: The most probable cause is an antagonistic interaction between the alkaline this compound, a Hindered Amine Light Stabilizer (HALS), and the acidic nature of many phenolic antioxidants.[1] HALS function by scavenging free radicals through a regenerative cycle.[2] Acidic compounds can neutralize the basic amine groups of the HALS, preventing it from participating in this crucial stabilization cycle. This interaction can even lead to the formation of species that accelerate polymer degradation.[1]
Q2: Can this compound be used with any antioxidant? Which types are recommended?
A2: No, care must be taken when selecting antioxidants. Avoid acidic phenolic antioxidants and those containing sulfur, as they are known to reduce the effectiveness of HALS.[3] It is recommended to use non-acidic or sterically hindered phenolic antioxidants, or phosphite-based secondary antioxidants. High molecular weight stabilizers are often preferred to minimize migration.[4] Synergistic effects are often achieved when HALS like this compound are combined with other light stabilizers, such as UV absorbers (UVAs).[5]
Q3: Our formulation is water-based, and we are having trouble with the dispersion of this compound, leading to surface defects. How can we resolve this?
A3: this compound is hydrophobic, which makes its incorporation into water-borne systems challenging.[6] Poor dispersion can lead to particle agglomeration and an uneven distribution of the stabilizer, compromising performance.[7] To improve dispersion, consider the following:
-
Use of Co-solvents: A small amount of a suitable co-solvent can help to compatibilize the HALS with the aqueous phase.
-
High-Shear Mixing: Employing high-shear mixing during the formulation process can help break down agglomerates.[7]
-
Specialized Additive Preparations: Investigate commercially available HALS preparations designed for water-based systems, which may be encapsulated or pre-dispersed.[6]
Q4: We are developing a pharmaceutical container with polypropylene stabilized with this compound. Could there be interactions with our acidic active pharmaceutical ingredient (API)?
A4: Yes, this is a critical concern. Although this compound is a high molecular weight HALS with low migration tendencies,[8] interactions can still occur at the interface between the polymer and the drug formulation. If your API is acidic, it could interact with and neutralize any trace amounts of this compound at the surface of the plastic. This could potentially lead to localized degradation of the polymer, potentially introducing leachables into the drug product.[9][10] It is crucial to conduct drug-excipient compatibility studies.[11] (See Experimental Protocol 3).
Q5: What are the signs of incompatibility between this compound and other additives in a finished product?
A5: Signs of incompatibility can manifest in several ways:
-
Discoloration: Yellowing or other color shifts are common indicators of undesirable chemical reactions.[12]
-
Reduced Mechanical Properties: Loss of impact strength, tensile strength, or increased brittleness after exposure to heat or UV light.
-
Surface Defects: Cracking, chalking, or loss of gloss on the surface of the material.[13]
-
Reduced Thermal and Light Stability: Premature degradation of the polymer when exposed to environmental stressors.
Troubleshooting Guide
Use the following logical workflow to diagnose and resolve compatibility issues.
Caption: Troubleshooting workflow for this compound compatibility issues.
Stabilization and Antagonism Mechanisms
The following diagrams illustrate the mechanism of HALS and the antagonistic interaction with acidic compounds.
Caption: HALS stabilization cycle and its inhibition by acidic additives.
Quantitative Data on Additive Interactions
The following tables present representative data illustrating the impact of additive choice on the performance of a polypropylene (PP) formulation stabilized with this compound.
Table 1: Effect of Antioxidant Type on the Stability of PP Films (Representative data based on known chemical interactions)
| Formulation (all contain 0.2% this compound in PP) | Yellowness Index (YI) after 1000h Accelerated Weathering (ASTM G154) | Gloss Retention (%) after 1000h Accelerated Weathering |
| Control (No Antioxidant) | 15.2 | 45 |
| + 0.1% Acidic Phenolic AO (e.g., BHT-type) | 18.5 | 30 |
| + 0.1% Non-Acidic HMW Phenolic AO | 8.3 | 75 |
| + 0.1% Phosphite AO | 7.9 | 80 |
This data illustrates that the presence of an acidic antioxidant leads to significantly worse performance (higher yellowing, lower gloss retention) compared to non-acidic alternatives, indicating an antagonistic interaction.
Table 2: Synergistic Effect with UV Absorber (Representative data based on known synergistic mechanisms)
| Formulation (in Polycarbonate) | Yellowness Index (YI) after 1500h Accelerated Weathering (ASTM G154) | Haze Increase (%) after 1500h Accelerated Weathering |
| Unstabilized Control | 25.0 | 40.0 |
| 0.2% this compound only | 12.1 | 18.5 |
| 0.2% UV Absorber (UVA) only | 10.5 | 15.2 |
| 0.2% this compound + 0.2% UVA | 4.5 | 5.1 |
This data illustrates the strong synergistic effect of combining a HALS (this compound) with a UVA, resulting in performance superior to the sum of the individual components.
Experimental Protocols
Protocol 1: Assessing Additive Compatibility via Accelerated Weathering
Objective: To determine the compatibility and potential antagonism or synergism between this compound and other additives by exposing polymer samples to simulated weathering conditions.
Methodology:
-
Sample Preparation:
-
Select a base polymer resin (e.g., polypropylene, polyethylene).
-
Create several formulation batches. Each batch should contain a fixed concentration of this compound (e.g., 0.2% by weight).
-
The control batch contains only the polymer and this compound.
-
Subsequent batches will include the additive to be tested (e.g., different antioxidants, pigments) at a specified concentration (e.g., 0.1%).
-
Melt-compound each batch using a twin-screw extruder to ensure homogenous dispersion.
-
Prepare standardized test plaques or films of uniform thickness (e.g., 2 mm plaques) via injection molding or film casting.
-
-
Initial Property Measurement:
-
Accelerated Weathering:
-
Place the prepared specimens in an accelerated weathering chamber (e.g., QUV tester) according to ASTM G154.
-
Set the exposure cycle to alternate between UV light (e.g., UVA-340 lamps to simulate sunlight) and moisture (condensation). A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
-
Periodic Evaluation:
-
Data Analysis:
-
Plot the change in Yellowness Index (ΔYI) and the percentage of Gloss Retention versus exposure time for each formulation.
-
A formulation showing a rapid increase in YI or a rapid decrease in gloss compared to the control indicates an antagonistic interaction. A formulation showing significantly better performance than the sum of its parts suggests synergism.
-
Protocol 2: Method for Evaluating Dispersion of this compound
Objective: To assess the quality of dispersion of this compound within a polymer matrix, which is crucial for its performance.
Methodology:
-
Sample Preparation:
-
Prepare a polymer sample containing this compound as described in Protocol 1.
-
Create a thin cross-section of the sample using a microtome. The thickness should be in the range of 10-20 micrometers for microscopic analysis.
-
-
Microscopic Analysis:
-
Scanning Electron Microscopy (SEM):
-
Mount the microtomed sample on an SEM stub and apply a conductive coating (e.g., gold or carbon).
-
Use the SEM in backscattered electron mode. If this compound contains elements with a significantly different atomic number than the polymer matrix, agglomerates may be visible due to contrast differences.
-
Acquire images at various magnifications (e.g., 500x, 2000x, 5000x) from different areas of the sample.
-
-
Atomic Force Microscopy (AFM):
-
AFM can be used to map the surface topography and phase differences. Agglomerates of the additive may appear as distinct domains with different mechanical properties (stiffness, adhesion) than the surrounding polymer matrix.
-
-
-
Data Analysis:
-
Analyze the images to identify the presence, size, and distribution of any agglomerates.
-
Quantify the dispersion by measuring the average particle size and the distance between particles using image analysis software.
-
A well-dispersed sample will show no visible agglomerates at high magnification, while a poorly dispersed sample will show large, irregularly shaped clusters.[17]
-
Protocol 3: Assessing Compatibility with Pharmaceutical Ingredients
Objective: To evaluate potential interactions between this compound in a polymer packaging material and a liquid-based Active Pharmaceutical Ingredient (API).
Methodology:
-
Leachables and Extractables Study:
-
Select the final polymer container (e.g., a vial or bottle) stabilized with this compound.
-
Fill the containers with the API formulation (and a placebo control) and store them under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 3-6 months).[10]
-
At specified time points, analyze the liquid content for any leached substances originating from the polymer or its additives.
-
Use highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) to identify and quantify any leachables, including this compound or its degradation products.
-
-
API Stability Assessment:
-
Concurrently, analyze the API in the stored samples for any signs of degradation.
-
Use a validated stability-indicating HPLC method to measure the concentration of the parent API and detect any new degradation products.
-
An increase in API degradation in the test container compared to an inert control (e.g., a glass vial) suggests an incompatibility.
-
-
Surface Analysis of the Polymer:
-
After the storage period, empty the containers and analyze the internal polymer surface.
-
Use techniques like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to detect chemical changes on the surface, such as the formation of salt layers from an acid-base interaction or polymer degradation.[11]
-
-
Data Analysis:
-
Compare the leachable profile and API stability data between the test container and the inert control.
-
The presence of this compound-related leachables or an accelerated rate of API degradation indicates a compatibility issue that needs to be addressed, potentially by choosing a different stabilization package for the polymer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. tappi.org [tappi.org]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Synergistic and antagonistic effects: Significance and symbolism [wisdomlib.org]
- 5. chempoint.com [chempoint.com]
- 6. linchemical.com [linchemical.com]
- 7. Synergistic, antagonistic and additive antioxidant effects in the binary mixtures [ouci.dntb.gov.ua]
- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Drug Packaging Material Compatibility Testing: Ensuring Safety And Efficacy - Blogs - News [alwsci.com]
- 11. Investigation of Drug–Polymer Compatibility Using Chemometric-Assisted UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 13. researchgate.net [researchgate.net]
- 14. Yellowness Index (YI) ASTM E313 [intertek.com]
- 15. infinitalab.com [infinitalab.com]
- 16. Surface gloss, gloss retention, and color stability of 2 nano-filled universal resin composites [rde.ac]
- 17. Drug, meal and formulation interactions influencing drug absorption after oral administration. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of processing temperature on Chimassorb 119 stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of processing temperature on the stability of Chimassorb 119. This resource is intended for researchers, scientists, and drug development professionals utilizing this hindered amine light stabilizer (HALS) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum processing temperature for this compound?
This compound is known for its high thermal stability, making it suitable for processing at elevated temperatures.[1] While a definitive maximum processing temperature is not stated, the available data indicates that it remains stable with minimal weight loss at temperatures up to 300°C. For instance, thermogravimetric analysis (TGA) shows a weight loss of only 2.7% at 300°C when heated at a rate of 20°C/min in the air.[2] One source indicates a weight loss point of 360°C for a 5.0% loss.[3] It is crucial to consider the polymer matrix and other additives, as they can influence the overall thermal stability of the formulation.
Q2: What are the initial signs of thermal degradation of this compound?
Initial thermal degradation may not be visually apparent. However, it can manifest as a slight discoloration (yellowing) of the polymer matrix, a decrease in the light-stabilizing efficiency, or a change in the physical properties of the final product. Monitoring for such changes during and after processing is recommended.
Q3: Can processing this compound above its melting range affect its stability?
The melting range for this compound is typically between 115°C and 150°C.[2][3][4] Processing above this range is necessary for its incorporation into most polymer systems. The product is designed to be thermally stable well above its melting point. However, prolonged exposure to excessively high temperatures could lead to gradual degradation.
Q4: Does the processing atmosphere (e.g., air vs. inert) affect the thermal stability of this compound?
The provided thermogravimetric analysis data was collected in an air atmosphere, indicating good stability in the presence of oxygen at elevated temperatures.[2] As a hindered amine light stabilizer, its primary function involves scavenging radicals formed during photo-oxidation.[1] While specific data on its stability in an inert atmosphere is not detailed in the search results, HALS are generally effective at high temperatures.
Q5: Are there any known incompatibilities of this compound with other additives at high processing temperatures?
The piperidyl-methyl group in this compound FL is noted to reduce chemical interactions and discoloration when compared to other commercial HALS.[5][6][7] It is generally compatible with a wide range of polymers and other additives.[3] However, interactions with acidic components in a formulation could potentially impact its performance, although it is noted to perform well even in weakly acidic environments.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing) of the Final Product | Excessive processing temperature or prolonged residence time at high temperatures. | Optimize processing parameters by gradually reducing the temperature or shortening the processing time. Ensure uniform heat distribution in the processing equipment. |
| Reduced UV-Stabilizing Performance | Thermal degradation of this compound during processing. | Verify that the processing temperature is within the recommended range. Consider performing a thermogravimetric analysis (TGA) on the processed material to assess the stabilizer's integrity. |
| Inconsistent Product Quality | Non-uniform dispersion of this compound in the polymer matrix. | Ensure proper mixing and dispersion of the stabilizer before and during processing. The melting range of this compound (115-150°C) should be considered for optimal compounding.[2][3][4] |
Quantitative Data Summary
The thermal stability of this compound has been evaluated using Thermogravimetric Analysis (TGA). The following table summarizes the weight loss at different temperatures.
| Temperature (°C) | Weight Loss (%) | Heating Rate | Atmosphere | Reference |
| 200 | 0.7 | 20°C/min | Air | [2] |
| 250 | 1.1 | 20°C/min | Air | [2] |
| 300 | 2.7 | 20°C/min | Air | [2] |
| 360 | 5.0 | Not specified | Not specified | [3] |
Physical Properties of this compound
| Property | Value | Reference |
| Melting Range | 115 - 150 °C | [2][3][4] |
| Flash Point | 275 - 278 °C | [2][8] |
Experimental Protocols
Thermogravimetric Analysis (TGA) for this compound Stability Assessment
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its weight loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
Analytical Balance
-
Sample Pans (e.g., alumina, platinum)
-
Gas supply (Air or Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to ensure a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10 or 20°C/min) to a final temperature (e.g., 600°C).
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur.
-
Visualizations
Caption: Logical flow of processing temperature's effect on this compound.
Caption: Experimental workflow for evaluating thermal stability.
References
- 1. Buy this compound | 106990-43-6 [smolecule.com]
- 2. polyadchem.co.kr [polyadchem.co.kr]
- 3. linchemical.com [linchemical.com]
- 4. Sinolstab UV-119 | Light Stabilizer CAS No. 106990-43-6 [sinocurechem.com]
- 5. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 6. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 7. explore.azelis.com [explore.azelis.com]
- 8. Cas 106990-43-6,this compound | lookchem [lookchem.com]
Technical Support Center: Addressing Discoloration in Polymers Containing Chimassorb 119
Welcome to the technical support center for Chimassorb 119. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the causes of discoloration in polymer formulations containing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a high molecular weight hindered amine light stabilizer (HALS). Its primary function is to protect polymers from degradation caused by exposure to ultraviolet (UV) light. It works by scavenging free radicals that are formed during photo-oxidation, thereby preventing discoloration, cracking, embrittlement, and loss of physical properties in the polymer.[1]
Q2: Why is my polymer containing this compound discoloring?
While this compound is designed to prevent discoloration, certain factors can lead to yellowing or "pinking" of the polymer. The most common cause is the interaction of this compound with other additives in your formulation, particularly phenolic antioxidants. This interaction can be exacerbated by environmental factors such as exposure to nitrogen oxides (NOx), a phenomenon known as "gas fading".[2][3][4][5]
Q3: What is "gas fading" and how does it relate to this compound?
Gas fading is a type of discoloration, often appearing as a yellow or pink hue, that occurs when polymers are exposed to atmospheric pollutants, specifically nitrogen oxides (NOx).[3] These NOx gases can react with phenolic antioxidants present in the polymer formulation. The presence of HALS like this compound can accelerate the oxidation of these phenolic antioxidants, leading to the formation of colored byproducts called quinones.[2][4][6]
Q4: Can this compound itself cause discoloration?
This compound is specifically designed with a piperidyl-methyl group to reduce chemical interactions and minimize discoloration compared to other HALS.[1][7] Discoloration is typically not a result of the degradation of this compound itself, but rather its interaction with other components in the polymer matrix, especially in the presence of environmental triggers.
Q5: Are there specific types of phenolic antioxidants that are more prone to causing discoloration with HALS?
Yes, the structure of the phenolic antioxidant plays a significant role. Sterically hindered phenolic antioxidants are commonly used, but their oxidation to form colored quinone methides is a primary source of discoloration.[3][8][9] The specific antioxidant and its concentration will influence the severity of the discoloration.
Troubleshooting Guide
This guide will help you identify and resolve common discoloration issues encountered during your experiments.
Problem: The polymer exhibits a yellow or pink discoloration after processing or storage.
Step 1: Identify Potential Causes
The first step is to determine the likely source of the discoloration. Consider the following possibilities:
-
Interaction with Phenolic Antioxidants: This is the most common cause, especially if you are using a combination of this compound and a phenolic antioxidant.
-
Gas Fading: If the discoloration appeared gradually during storage, exposure to NOx from sources like gas-powered forklifts, heaters, or atmospheric pollution could be the culprit.[3][5]
-
Interaction with Other Additives: Other additives in your formulation could potentially interact with this compound.
-
High Processing Temperatures: Excessive heat during processing can accelerate the degradation of additives.
-
Contamination: Impurities in the polymer resin or from processing equipment can sometimes lead to discoloration.
Step 2: Isolate the Variable
To pinpoint the exact cause, a systematic approach is necessary. The following workflow can help you isolate the problematic component or condition.
Caption: Troubleshooting workflow for polymer discoloration.
Step 3: Corrective Actions
Based on your findings from the troubleshooting workflow, consider the following solutions:
-
For Interaction with Phenolic Antioxidants:
-
Select an alternative phenolic antioxidant: Some phenolic antioxidants are less prone to discoloration when used with HALS.[3]
-
Optimize the concentration: Reduce the concentration of the phenolic antioxidant to the minimum effective level.
-
Consider a phenolic-free stabilization package: In some cases, it may be possible to use a stabilization package that does not rely on phenolic antioxidants.[3]
-
-
For Gas Fading:
-
Control the environment: Minimize exposure to NOx gases by using electric-powered equipment and ensuring good ventilation in storage areas.[3]
-
Use protective packaging: Wrap finished products to create a barrier against atmospheric pollutants.
-
-
For High Processing Temperatures:
-
Optimize processing parameters: Lower the processing temperature and residence time to the minimum required for proper melt processing.
-
Quantitative Data on Discoloration
The extent of discoloration is typically quantified by the Yellowness Index (YI), measured according to ASTM D1925.[2][4][10][11][12] The following table provides a representative example of how the Yellowness Index might be affected by the interaction of a HALS (like this compound) and a phenolic antioxidant (AO) under gas fading conditions.
| Formulation | Initial Yellowness Index (YI) | Yellowness Index (YI) after 28 days NOx Exposure |
| Polymer Only | 1.5 | 2.0 |
| Polymer + 0.2% this compound | 1.6 | 2.5 |
| Polymer + 0.1% Phenolic AO | 2.0 | 8.0 |
| Polymer + 0.2% this compound + 0.1% Phenolic AO | 2.2 | 15.0 |
Note: These are illustrative values. Actual results will vary depending on the specific polymer, additives, concentrations, and exposure conditions.
Experimental Protocols
1. Protocol for Measuring Yellowness Index (ASTM D1925)
This protocol outlines the general steps for measuring the Yellowness Index of your polymer samples.
-
Objective: To quantify the degree of yellowness in a plastic sample.
-
Apparatus: Spectrophotometer or tristimulus colorimeter.
-
Sample Preparation:
-
Prepare flat polymer plaques of uniform thickness (e.g., 2 mm).
-
Ensure the sample surfaces are clean and free of scratches or defects.
-
Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[2]
-
-
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions, using a white standard of known reflectance.
-
Place the polymer sample in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index using the formula: YI = [100 * (C_x * X - C_z * Z)] / Y (The coefficients C_x and C_z depend on the illuminant and observer angle).
-
-
Data Interpretation: A higher YI value indicates a greater degree of yellowness. Compare the YI of your experimental samples to a control sample to assess the extent of discoloration.[2]
2. Protocol for Accelerated Gas Fading Test (Based on AATCC Test Method 23-1999)
This protocol provides a method for simulating discoloration due to NOx exposure.
-
Objective: To evaluate the resistance of a polymer to discoloration caused by nitrogen oxides.
-
Apparatus: Gas fading chamber, NOx generator, spectrophotometer.
-
Sample Preparation: Prepare polymer plaques as described in the Yellowness Index protocol.
-
Procedure:
-
Measure the initial Yellowness Index of the samples.
-
Place the samples in the gas fading chamber.
-
Introduce a controlled concentration of NOx gas (typically 2-3 ppm) into the chamber at a specified temperature (e.g., 60°C).[13]
-
Expose the samples for a predetermined duration (e.g., 24 hours, 7 days, 28 days).
-
Remove the samples at specified intervals and measure the Yellowness Index.
-
-
Data Interpretation: A significant increase in the Yellowness Index after exposure indicates susceptibility to gas fading.
3. Protocol for FTIR Analysis of Polymer Degradation
This protocol can be used to identify chemical changes in the polymer and additives that may be responsible for discoloration.
-
Objective: To detect the formation of degradation products, such as carbonyl groups from oxidation.
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Use the polymer plaques prepared for color measurement.
-
Procedure:
-
Obtain an FTIR spectrum of an unexposed control sample to serve as a baseline.
-
Obtain FTIR spectra of the discolored samples.
-
Analyze the spectra for the appearance or increase in intensity of absorption bands characteristic of degradation products. For oxidation, look for the formation of carbonyl groups in the region of 1650-1850 cm⁻¹.[5]
-
-
Data Interpretation: The presence of new or more intense peaks in the carbonyl region of the discolored sample's spectrum compared to the control is evidence of oxidation, which is often linked to discoloration.
Signaling Pathways and Mechanisms
Interaction of HALS and Phenolic Antioxidants Leading to Discoloration
The primary mechanism of discoloration involves the oxidation of phenolic antioxidants to form colored quinone structures. HALS can inadvertently participate in and accelerate this process.
Caption: HALS and Phenolic Antioxidant Interaction Pathway.
Gas Fading Mechanism
In the presence of NOx, the oxidation of phenolic antioxidants is significantly accelerated, leading to the rapid formation of colored species.
Caption: Simplified Gas Fading Discoloration Mechanism.
References
- 1. Discoloration of polymers by phenolic antioxidants | Semantic Scholar [semanticscholar.org]
- 2. matestlabs.com [matestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. repo.chromachecker.com [repo.chromachecker.com]
- 5. researchgate.net [researchgate.net]
- 6. ampacet.com [ampacet.com]
- 7. laboratuar.com [laboratuar.com]
- 8. Assessing Polymer Ageing FTIR - Material Analysis [impact-solutions.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. plastics.ulprospector.com [plastics.ulprospector.com]
- 11. What is Yellowness Index? - chnspec.net [chnspec.net]
- 12. Yellowness index measurement method - 3nh [3nh.com]
- 13. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
Technical Support Center: Optimizing Chimassorb 119 Concentration for Long-Term UV Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chimassorb 119 for enhanced long-term UV stability in various polymeric materials. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to address common challenges encountered during formulation and testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it protect polymers from UV degradation?
A1: this compound is a high molecular weight Hindered Amine Light Stabilizer (HALS).[1][2] Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed within the polymer upon exposure to UV light.[3][4] This mechanism, known as the Denisov cycle, is a regenerative process where the HALS molecules are not consumed, allowing for long-lasting protection against polymer degradation, such as cracking, chalking, and loss of physical properties.[4] Due to its high molecular weight, this compound exhibits low volatility and a low tendency to migrate from the polymer matrix.[1][5]
Q2: In which polymers can this compound be used?
A2: this compound is effective in a wide range of polymers, including:
-
Polyolefins (Polypropylene, Polyethylene)[1]
-
Acrylonitrile Butadiene Styrene (ABS)[1]
-
Polyurethanes (PU) and Thermoplastic Polyurethanes (TPU)[2][6]
-
Acrylics (PMMA)[6]
Q3: Can this compound be used in combination with other additives?
A3: Yes, this compound can exhibit synergistic effects when used with other stabilizers. For instance, combining it with UV absorbers (UVAs) like benzotriazoles can provide a more robust stabilization system.[8] The UVA component absorbs harmful UV radiation at the surface, while this compound scavenges free radicals that form throughout the polymer. It is also compatible with other HALS and antioxidants. However, interactions with acidic components, including some phenolic antioxidants, can potentially lead to antagonism, so careful formulation is advised.[9]
Troubleshooting Guide
Issue 1: Yellowing or Discoloration of the Polymer
-
Possible Cause A: Interaction with Other Additives.
-
Explanation: Discoloration can occur due to interactions between the HALS and other components in the formulation, particularly certain phenolic antioxidants.[9] The formation of colored degradation products from these interactions can lead to a yellow or pinkish hue.
-
Solution:
-
Review the entire formulation for any acidic components.
-
Consider replacing the phenolic antioxidant with a non-discoloring type or a phosphite-based secondary antioxidant.
-
Evaluate the compatibility of all additives through small-scale trials before large-scale production. One of the advantages of this compound is its piperidyl-methyl group which reduces some chemical interactions and discoloration compared to other commercial HALS.[1][5]
-
-
-
Possible Cause B: High Processing Temperatures.
-
Explanation: Excessive heat during processing can lead to the degradation of the polymer or additives, resulting in discoloration.
-
Solution:
-
Optimize processing parameters to use the lowest possible temperature that still ensures proper melt flow and mixing.
-
Ensure that the residence time of the polymer melt in the extruder is not excessively long.
-
-
-
Possible Cause C: Degradation of the Polymer Itself.
-
Explanation: Insufficient stabilization can lead to the degradation of the polymer backbone, which can manifest as yellowing.
-
Solution:
-
Ensure the concentration of this compound is within the recommended range for the specific polymer and application.
-
Consider the addition of a UV absorber to provide surface protection and reduce the overall UV load on the HALS.
-
-
Issue 2: Insufficient Long-Term UV Stability
-
Possible Cause A: Incorrect Concentration of this compound.
-
Explanation: The concentration of this compound is critical for optimal performance and is dependent on the polymer type, the thickness of the material, and the expected level of UV exposure.
-
Solution:
-
Refer to the recommended concentration guidelines in the table below.
-
Conduct a dose-response study to determine the optimal concentration for your specific application. This involves preparing samples with varying concentrations of this compound and subjecting them to accelerated weathering tests.
-
-
-
Possible Cause B: Migration or Leaching of the Stabilizer.
-
Explanation: While this compound has low volatility and migration due to its high molecular weight, some loss can occur over time, especially in thin articles or under harsh environmental conditions.
-
Solution:
-
Ensure proper dispersion of this compound within the polymer matrix during processing to create a stable network.
-
For very thin films or fibers, consider a higher initial concentration to compensate for potential minor losses over the product's lifespan.
-
-
-
Possible Cause C: Antagonistic Interactions.
-
Explanation: Certain acidic compounds, such as some flame retardants or acidic pigments, can interact with HALS and reduce their effectiveness.
-
Solution:
-
Review the formulation for any potentially antagonistic components.
-
Consult with the additive supplier for compatibility data.
-
Perform experimental trials with different combinations of additives to identify any negative interactions.
-
-
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound varies depending on the polymer system and the specific application requirements. The following table provides general guidelines.
| Polymer System | Application | Recommended Concentration (% w/w) |
| Polypropylene (PP) | Thick Sections | 0.15 - 0.5[1] |
| Polyethylene (PE) | Thin Sections (e.g., Films) & Monofilaments | 0.1 - 1.0[1] |
| Acrylonitrile Butadiene Styrene (ABS) | General Use | 0.25 - 0.50[1] |
| Polyvinyl Chloride (PVC) | Flexible and Rigid | 0.1 - 0.8 |
| Polyurethane (PU/TPU) | General Use | 0.2 - 1.0 |
| Polyamide (PA) | General Use | 0.1 - 0.8 |
| Polyesters (PET/PBT) | General Use | 0.1 - 0.5[7] |
| Acrylic (PMMA) | Outdoor Applications | 0.1 - 0.5 |
Note: These are starting point recommendations. Optimization for specific applications is highly encouraged through experimental testing.
Experimental Protocols
Protocol 1: Sample Preparation for UV Stability Testing
-
Material Compounding:
-
Dry the base polymer resin to the manufacturer's recommended specifications to remove any moisture.
-
Create a masterbatch of this compound in the base polymer at a known concentration (e.g., 5% w/w). This ensures better dispersion.
-
Melt-blend the base polymer with the this compound masterbatch and any other additives using a twin-screw extruder. Ensure a homogenous mixture is achieved.
-
Prepare samples with at least three different concentrations of this compound, along with a control sample containing no UV stabilizer.
-
-
Specimen Molding:
-
Injection mold or compression mold the compounded polymer into standardized test plaques (e.g., 75 mm x 150 mm).[10]
-
Ensure consistent molding parameters (temperature, pressure, cooling time) for all samples to minimize variability.
-
Condition the specimens for at least 24 hours at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) before testing.[10]
-
Protocol 2: Accelerated Weathering Testing (ASTM G154 / ISO 4892-3)
This protocol describes a common method for simulating outdoor weathering using fluorescent UV lamps.
-
Apparatus: Use a fluorescent UV accelerated weathering tester.
-
Lamp Type: UVA-340 lamps are recommended as they provide a good simulation of the short-wavelength UV portion of sunlight.[11]
-
Test Cycle: A common cycle for many polymers is Cycle 1 from ISO 4892-3:
-
Exposure Duration: The total exposure time will depend on the polymer and the intended application, but typical durations range from 500 to 2000 hours.
-
Evaluation:
-
Periodically remove specimens from the chamber (e.g., every 250 or 500 hours) for evaluation.
-
Assess changes in color (yellowness index, ΔE*) using a spectrophotometer.
-
Measure gloss retention using a gloss meter.
-
Evaluate mechanical properties such as tensile strength, elongation at break, and impact strength.
-
Visually inspect for surface defects like cracking, chalking, or crazing.
-
Visualizations
Caption: Mechanism of UV degradation and the regenerative stabilization cycle of Hindered Amine Light Stabilizers (HALS) like this compound.
References
- 1. polyadchem.co.kr [polyadchem.co.kr]
- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 6. linchemical.com [linchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. avmachado-lab.org [avmachado-lab.org]
- 9. researchgate.net [researchgate.net]
- 10. ISO 4892-3 | Q-Lab [q-lab.com]
- 11. micomlab.com [micomlab.com]
Technical Support Center: Analysis of High Molecular Weight HALS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of high molecular weight (HMW) Hindered Amine Light Stabilizers (HALS).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of HMW HALS, offering step-by-step solutions.
Issue 1: Poor or No Recovery of HMW HALS During Extraction
-
Symptom: The concentration of HMW HALS in the polymer extract is significantly lower than expected or undetectable.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Extraction Method | Traditional methods like Soxhlet or Accelerated Solvent Extraction (ASE) may be ineffective for HMW HALS due to their high hydrophobicity.[1] Consider using Supercritical Fluid Extraction (SFE) which has shown greater effectiveness.[1] |
| Inappropriate Extraction Solvent | The high hydrophobicity of HMW HALS requires a powerful solvent system. For SFE, using a modifier is crucial. A mixture of solvents, including a basic component like ammonia, can improve recovery by reducing interactions between the HALS molecules.[1] For dissolution-reprecipitation, ensure the chosen solvent fully dissolves the polymer matrix. |
| Strong Analyte-Matrix Interactions | The polymeric nature of both the HALS and the matrix can lead to strong entanglement. The addition of a basic modifier like ammonia during extraction can help disrupt these interactions.[1] |
| Analyte Adsorption | HMW HALS can adsorb onto glassware and filter materials. To prevent this, consider adding triethylamine to the precipitation solvent (e.g., methanol) during the dissolution-reprecipitation procedure.[2] |
Issue 2: Poor Chromatographic Peak Shape or No Elution in Reversed-Phase HPLC
-
Symptom: Broad, tailing peaks, or complete retention of the HMW HALS on the column.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strong Hydrophobic Interactions with Stationary Phase | HMW HALS exhibit strong interactions with conventional reversed-phase columns (e.g., C18, C4).[1][3] This necessitates a mobile phase with high elution strength. |
| Inadequate Mobile Phase pH | The hindered amine groups in HALS can interact with the stationary phase. Using a high pH mobile phase (around pH 11) with ammonia can suppress these interactions and facilitate elution.[2][4] |
| Column Instability at High pH | Not all silica-based columns are stable at high pH. Employ a pH-stable column, such as one with bridged ethylene hybrid (BEH) particles, which can tolerate alkaline conditions.[1][2] |
| Inappropriate Mobile Phase Additive | The addition of a basic amine, such as n-hexylamine or triethylamine, to the mobile phase can significantly improve the elution of HMW HALS.[5][6] |
Issue 3: Inaccurate Molecular Weight Determination using GPC/SEC
-
Symptom: The molecular weight values obtained from GPC/SEC analysis are inconsistent or do not match expected values.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Calibration Standards | Conventional GPC/SEC is a comparative technique. If the chemical structure of the calibration standards (e.g., polystyrene) differs significantly from the HMW HALS, the resulting molecular weights will be relative and potentially inaccurate.[7] |
| Lack of Advanced Detectors | To obtain true molecular weights, it is recommended to use multi-detector GPC/SEC systems that incorporate viscometry and/or light scattering detectors.[7] |
| Analyte-Column Interactions | Unwanted interactions between the HMW HALS and the GPC column packing material can affect retention times and lead to erroneous molecular weight calculations. Ensure the mobile phase is optimized to minimize such interactions. The addition of organic amines can be beneficial.[5] |
Frequently Asked Questions (FAQs)
1. Why is the extraction of high molecular weight HALS from a polymer matrix so challenging?
The primary challenge lies in the high hydrophobicity and polymeric nature of HMW HALS, which leads to strong interactions with the polymer matrix, making them difficult to extract using conventional techniques like Soxhlet extraction or Accelerated Solvent Extraction (ASE).[1] Supercritical Fluid Extraction (SFE) with appropriate modifiers has been shown to be a more effective method.[1]
2. What is the recommended approach for separating HMW HALS using liquid chromatography?
Reversed-phase HPLC can be employed, but it requires specialized conditions due to the high hydrophobicity of HMW HALS.[1][4] Key considerations include the use of a high pH mobile phase (around 11) containing a basic additive like ammonia or triethylamine, and a pH-stable column.[2][4][5] Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is also a widely used technique for analyzing these compounds.[5][8][9]
3. How can I obtain accurate molecular weight information for my HMW HALS?
For accurate molecular weight determination, it is advisable to use a GPC/SEC system equipped with advanced detectors such as a viscometer and a light scattering detector.[7] Conventional GPC with a single concentration detector may provide inaccurate results if the calibration standards are not chemically similar to the HMW HALS being analyzed.[7]
4. Can I analyze HMW HALS without prior extraction from the polymer?
Yes, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for the direct analysis of HMW HALS in polymer samples.[6] This method involves thermally decomposing the sample into smaller, volatile fragments that are characteristic of the original HALS structure, providing a chemical "fingerprint" for identification.[6][10][11]
5. What are the common detectors used for the analysis of HMW HALS?
Commonly used detectors include:
-
UV Detector: Suitable for HALS with chromophoric groups.[3]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are effective, typically in positive ion mode.[4]
-
Evaporative Light Scattering Detector (ELSD): Can be used for quantification, especially in conjunction with UV detection.[6]
-
Refractive Index (RI) Detector: Commonly used in GPC/SEC systems.[12]
Experimental Protocols
Protocol 1: Extraction of HMW HALS using Supercritical Fluid Extraction (SFE)
This protocol is based on a method developed for the selective extraction of HMW HALS from a polybutylene terephthalate resin.[1]
-
Sample Preparation: Weigh approximately 50 mg of the polymer sample into a 5 mL extraction vessel.
-
Instrumentation: Utilize a supercritical fluid extraction system.
-
Extraction Conditions:
-
Low Molecular Weight HALS Extraction (Optional First Step):
-
Modifier: Methanol
-
Flow Rate: 10 mL/min
-
Extraction Time: 20 minutes
-
-
High Molecular Weight HALS Extraction:
-
Modifier: A 4-solvent mixture containing ammonia. A basic modifier is crucial for improving the recovery of HMW HALS by reducing ionic interactions.[1]
-
Flow Rate: 10 mL/min
-
Extraction Time: Optimized based on recovery experiments.
-
-
-
Collection: Collect the extracted analytes in a suitable solvent for subsequent analysis.
Protocol 2: Analysis of HMW HALS by HPLC-MS
This protocol is a general guideline based on methods developed for the quantification of HALS in plastic materials.[4]
-
Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source.
-
Chromatographic Column: A pH-stable reversed-phase column (e.g., a bridged ethylene hybrid C18 column) capable of operating at high pH.[2]
-
Mobile Phase:
-
Mobile Phase A: Water with a basic additive (e.g., ammonia) to adjust the pH to approximately 11.
-
Mobile Phase B: Methanol or other suitable organic solvent.
-
Gradient: Develop a suitable gradient to elute the HMW HALS.
-
-
MS Detection:
-
Ionization Mode: Positive ion mode.
-
Analyzer: Time-of-flight (TOF) or triple quadrupole mass analyzers can be used.
-
-
Quantification: Use appropriate HALS standards for calibration. Due to the lack of standards for all oligomers, quantification may sometimes be semi-quantitative.
Protocol 3: Molecular Weight Determination of HMW HALS by Multi-Detector GPC/SEC
This protocol is based on the analysis of oligomeric HALS to obtain true molecular weights.[7]
-
Instrumentation: A gel permeation chromatography system equipped with a refractive index (RI) detector, a viscometer, and a multi-angle light scattering (MALS) detector.
-
Column: A GPC column suitable for the molecular weight range of the HMW HALS and compatible with the chosen mobile phase (e.g., Asahipak GF-310 HQ).[5]
-
Mobile Phase: A suitable organic solvent such as tetrahydrofuran (THF). The addition of an organic amine like triethylamine may be necessary to improve the analysis.[5]
-
Sample Preparation: Dissolve the HMW HALS sample in the mobile phase at a known concentration (e.g., 0.1%).[5]
-
Data Analysis: Use the data from all three detectors (RI, viscometry, and MALS) to calculate the absolute molecular weight and molecular weight distribution of the HMW HALS.
Data Presentation
Table 1: Comparison of Extraction Techniques for HMW HALS
| Extraction Technique | Principle | Advantages for HMW HALS | Disadvantages for HMW HALS |
| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. | Simple setup. | Often inefficient due to strong matrix interactions and high hydrophobicity of HMW HALS.[1] |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. | Faster than Soxhlet. | May still have limited efficiency for HMW HALS.[1] |
| Dissolution-Reprecipitation | Dissolving the polymer and precipitating it to release the additives. | Can be effective if a suitable solvent system is found. | Can be time-consuming and may lead to analyte loss through adsorption.[1][2][4] |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) often with a co-solvent (modifier). | Selective extraction is possible, faster, and can be more efficient, especially with a basic modifier.[1] | Requires specialized equipment. |
Table 2: Typical Operating Conditions for HMW HALS Analysis by Different Techniques
| Analytical Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector(s) | Key Analytical Information |
| Reversed-Phase HPLC | pH-stable C18 (e.g., BEH)[2] | High pH (e.g., 11) aqueous/organic with basic additives[2][4] | UV, MS (ESI, APPI)[3][4] | Separation and quantification of individual HALS components. |
| GPC/SEC | Porous gel (e.g., polystyrene-divinylbenzene)[9][12] | Organic solvent (e.g., THF) with additives like triethylamine[5] | RI, Viscometry, MALS[7][13] | Molecular weight distribution and true molecular weight. |
| Pyrolysis-GC-MS | Capillary GC column | Inert carrier gas (e.g., Helium)[14] | Mass Spectrometer | Identification of HMW HALS based on their pyrolysis fragments.[6] |
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Quantitation of hindered amine light stabilizers in plastic materials by high performance liquid chromatography and mass spectrometric detection using electrospray ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. polymersolutions.com [polymersolutions.com]
- 9. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Gel Permeation Chromatography (GPC) [intertek.com]
- 13. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Chimassorb 119 Performance in Acidic Environments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the impact of acidic environments on the performance of Chimassorb 119, a high molecular weight Hindered Amine Light Stabilizer (HALS).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in acidic conditions.
| Issue | Potential Cause | Recommended Action |
| Reduced UV Protection | Acid-Induced Degradation: The performance of HALS can be diminished in acidic environments due to the formation of inactive salts.[1] This is a known antagonism between HALS and acidic compounds. | 1. pH Assessment: Determine the pH of the immediate environment of the polymer. 2. Acid Scavengers: Consider the addition of acid scavengers to the formulation. 3. Alternative HALS: For highly acidic conditions, evaluate HALS specifically designed for such environments. |
| Discoloration of the Polymer | Interaction with Additives: The piperidyl-methyl group in this compound is designed to reduce chemical interactions and discoloration, but strong acids can still lead to reactions.[2][3][4][5] | 1. Compatibility Check: Review all additives for potential acidic interactions. 2. Synergistic Blends: Explore combinations with other stabilizers, like specific UV absorbers, which can sometimes offer improved color stability. |
| Inconsistent Performance | Localized pH Variations: In applications like agricultural films, contact with acidic agrochemicals can create localized areas of high acidity, leading to inconsistent degradation.[6] | 1. Surface Analysis: Analyze the polymer surface for localized degradation. 2. Formulation Homogeneity: Ensure uniform dispersion of this compound and any other additives. |
| Accelerated Thermal Degradation | Compromised Stabilization Cycle: Acidic species can interfere with the regenerative Denisov cycle, the primary mechanism by which HALS function to scavenge free radicals. | 1. Thermal Analysis: Conduct differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess thermal stability. 2. Adjust Loading: A slight increase in this compound concentration may be necessary, but should be tested to avoid other negative effects. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound and how do acids interfere with it?
A1: this compound, as a Hindered Amine Light Stabilizer (HALS), functions by scavenging free radicals that are formed during the photo-oxidation of polymers. This process, known as the Denisov Cycle, involves the HALS molecule being oxidized to a nitroxyl radical, which then traps the polymer-damaging free radicals. The HALS is then regenerated to continue the stabilization process. Acidic compounds can protonate the amine groups in the HALS, forming ammonium salts. This reaction can inhibit the formation of the crucial nitroxyl radicals, thereby breaking the regenerative cycle and reducing the stabilizer's effectiveness.[1]
Q2: Is there an ideal pH range for the optimal performance of this compound?
A2: While this compound is noted for its good compatibility in weakly acidic environments, its performance is optimal in neutral to slightly alkaline conditions.[7] Severe performance degradation can be expected in strongly acidic environments.
Q3: Can I use this compound in combination with other stabilizers to counteract the effects of an acidic environment?
A3: Yes, synergistic combinations can be beneficial. Using this compound with a UV absorber (UVA) can be an effective strategy. The UVA absorbs a significant portion of the UV radiation, reducing the load on the HALS and preserving its activity for longer, even in a somewhat acidic environment.
Q4: How can I determine if the performance loss of this compound is due to the acidic environment?
A4: A controlled experiment is the most effective method. This would involve exposing polymer samples with this compound to both the acidic environment and a neutral control environment under accelerated weathering conditions. The performance can then be quantified by measuring changes in mechanical properties (e.g., tensile strength, elongation) and monitoring chemical degradation through techniques like infrared spectroscopy.
Data Presentation: Hypothetical Performance of this compound in Acidic Conditions
The following table presents a hypothetical yet plausible representation of this compound's performance under varying pH levels, based on the known antagonism between HALS and acids. This data is for illustrative purposes to guide researchers in their experimental design.
| pH of Environment | UV Stabilization Efficiency (%) | Thermal Stability (TGA Onset of Degradation, °C) | Observed Discoloration (Yellowness Index) |
| 7.0 (Neutral) | 95 | 365 | 1.2 |
| 6.0 (Weakly Acidic) | 88 | 360 | 1.8 |
| 5.0 (Moderately Acidic) | 75 | 352 | 3.5 |
| 4.0 (Strongly Acidic) | 55 | 340 | 6.8 |
| 3.0 (Very Strongly Acidic) | 30 | 325 | 12.4 |
Experimental Protocols
Protocol 1: Accelerated Weathering with Acid Rain Simulation
This protocol is designed to evaluate the performance of this compound in a polymer matrix under simulated acidic environmental stress.
1. Sample Preparation:
- Prepare polymer plaques (e.g., polypropylene, polyethylene) containing a standard loading of this compound (e.g., 0.3% by weight).
- Ensure homogenous dispersion of the additive.
- Prepare a control set of plaques without this compound.
2. Acid Rain Solution Preparation:
- Prepare a simulated acid rain solution with a specific pH (e.g., 4.5) using a mixture of sulfuric and nitric acids in deionized water.
3. Accelerated Weathering Test:
- Utilize a xenon arc weathering chamber equipped with a spray nozzle.
- Program a cyclic test that includes periods of UV exposure, heat, and spraying with the acid rain solution. A common cycle is based on SAE J1960.
- A typical cycle might be: 102 minutes of light at a black panel temperature of 65°C, followed by 18 minutes of light and acid rain spray.
- Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).
4. Performance Evaluation:
- Periodically remove samples for analysis.
- Colorimetry: Measure the change in color and yellowness index using a spectrophotometer.
- Mechanical Testing: Evaluate tensile strength and elongation at break according to relevant ASTM standards.
- Spectroscopy: Use Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor the formation of carbonyl groups, which indicates polymer degradation.
Protocol 2: Quantification of this compound Degradation via HPLC-MS
This protocol allows for the direct measurement of the remaining active this compound in a polymer after exposure to an acidic environment.
1. Sample Exposure:
- Expose polymer samples containing this compound to an acidic solution (e.g., by immersion) for a set period at a controlled temperature.
2. Extraction of this compound:
- Dissolve a known weight of the exposed polymer in a suitable solvent (e.g., toluene).
- Precipitate the polymer by adding a non-solvent (e.g., methanol).
- Filter the solution to separate the polymer, and collect the filtrate containing the extracted this compound.
3. HPLC-MS Analysis:
- Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
- Develop a method using a suitable column (e.g., C18) and mobile phase gradient to separate this compound from other extractables.
- The MS detector will confirm the identity of the this compound peak and can be used for quantification by creating a calibration curve with known standards.
4. Data Analysis:
- Compare the concentration of this compound in the exposed samples to that in unexposed control samples to determine the extent of degradation.
Visualizations
Caption: The Denisov Cycle of HALS and its interruption by acidic protonation.
References
- 1. researchgate.net [researchgate.net]
- 2. polymersolutions.com [polymersolutions.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 5. polyadchem.co.kr [polyadchem.co.kr]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. linchemical.com [linchemical.com]
Technical Support Center: Strategies to Reduce Chimassorb 119 Blooming in Polyolefins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the blooming of Chimassorb 119 in polyolefin formulations.
Troubleshooting Guides
Issue: A white, powder-like substance has appeared on the surface of my polyolefin product.
1. Identification:
This phenomenon is likely "blooming," which is the migration of the additive, this compound, to the surface of the polymer.[1] This can manifest as a hazy, chalky, or crystalline deposit.
2. Immediate Actions:
-
Surface Analysis: Confirm the identity of the surface deposit as this compound.
-
Recommended Technique: Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a rapid and non-destructive method to analyze the surface composition.[2][3] Scrape a small amount of the powder from the surface for analysis.[2][3]
-
Alternative Techniques: Other methods include X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) for more detailed surface chemistry information.
-
3. Root Cause Analysis & Corrective Actions:
The primary causes of blooming are related to solubility and migration. Address the following potential factors:
-
Excessive Concentration: The concentration of this compound may exceed its solubility limit in the polyolefin at storage or use temperatures.
-
Solution: Reduce the loading level of this compound to the minimum effective concentration. It is crucial to find a balance between performance and avoiding supersaturation.
-
-
Poor Compatibility: Although this compound is designed for polyolefins, factors like the specific grade of the polymer, its crystallinity, and the presence of other additives can affect compatibility.
-
Processing Conditions: High processing temperatures can increase the mobility of this compound, while rapid cooling can trap it in a supersaturated state near the surface.
-
Solution: Optimize processing parameters. A slower cooling rate can allow the additive to remain more evenly dispersed within the polymer matrix.
-
-
Environmental Factors: Temperature fluctuations and exposure to certain solvents can trigger or accelerate blooming.[6]
-
Solution: Ensure consistent and appropriate storage and use conditions for the final product.
-
Issue: My polyolefin film has become hazy and lost its gloss.
1. Identification:
This can be an early sign of blooming, where a thin, uniform layer of this compound has migrated to the surface, affecting the optical properties of the film.
2. Immediate Actions:
-
Surface Characterization:
-
Contact Angle Measurement: An increase in surface energy, measured by a decrease in contact angle, can indicate the presence of the migrated additive.
-
Microscopy: Optical or scanning electron microscopy (SEM) can be used to visualize the surface morphology and the presence of a surface film.
-
3. Root Cause Analysis & Corrective Actions:
In addition to the causes mentioned in the previous guide, consider the following for film applications:
-
Interaction with Other Additives: this compound may have unfavorable interactions with other additives in the formulation, such as slip agents or anti-blocking agents, leading to increased migration.
-
Solution: Evaluate the entire additive package for compatibility. Sometimes, replacing another additive can resolve the blooming of the HALS. Synergistic or antagonistic effects between different HALS or with other additives can occur.[2]
-
-
Use of Anti-Bloom Technology:
-
Solution: Incorporate a small amount of an "anti-bloom" additive. These are often polymeric or have a high affinity for the primary additive, helping to anchor it within the polymer matrix.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polyolefins?
This compound is a high molecular weight Hindered Amine Light Stabilizer (HALS).[3][6][7] Its primary function is to protect polyolefins (like polyethylene and polypropylene) from degradation caused by exposure to UV light and long-term heat. It works by scavenging free radicals that are formed during photo-oxidation, thus preserving the mechanical and aesthetic properties of the polymer.[5][7] Due to its high molecular weight, it is designed to have low volatility and a low tendency to migrate.[3][6][7]
Q2: What is "blooming" and what causes it?
Blooming is the migration of a solid additive from the bulk of a polymer to its surface, where it can form a visible layer.[1] The main causes of this compound blooming include:
-
Concentration above the solubility limit: The polymer becomes supersaturated with the additive.
-
Low compatibility: The additive has poor solubility in the specific polymer grade.
-
High mobility of the additive: This is influenced by the additive's molecular weight and the polymer's morphology.
-
Temperature: Higher temperatures increase the diffusion rate of the additive, while temperature cycling can promote migration to the surface.[8]
Q3: How can I predict the likelihood of this compound blooming in my formulation?
While challenging to predict with absolute certainty without experimental trials, you can assess the risk by:
-
Solubility Parameter Comparison: Comparing the Hansen Solubility Parameters (HSP) of this compound and your specific polyolefin grade can provide an indication of their compatibility.
-
Accelerated Aging Tests: Subjecting samples to elevated temperatures can accelerate the blooming process, allowing for a quicker assessment.[9][10][11][12][13]
Q4: Are there any analytical methods to quantify the amount of bloomed this compound?
Yes, after confirming the identity of the bloomed substance, you can quantify it by:
-
Surface Extraction: Carefully wash the surface of a known area with a suitable solvent (e.g., chloroform, toluene) to dissolve the bloomed this compound.[7]
-
Chromatographic Analysis: Analyze the resulting solution using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.
Q5: Can I use a combination of HALS to prevent blooming?
Combining different HALS can sometimes be beneficial. For instance, using a blend of a high molecular weight HALS (for low migration) and a lower molecular weight HALS (for good surface protection) can be effective.[2] However, it is crucial to test these combinations as antagonistic effects, potentially worsening the blooming, can also occur.[2]
Quantitative Data Summary
While specific solubility and migration data for this compound in various polyolefin grades is often proprietary, the following table summarizes the key influencing factors in a semi-quantitative manner.
| Parameter | Influence on Blooming Potential | Rationale |
| This compound Concentration | High | Exceeding the solubility limit is a primary driver for blooming. |
| Molecular Weight of HALS | Low | Higher molecular weight HALS, like this compound, have lower mobility and are less prone to blooming compared to lower molecular weight alternatives.[4][5] |
| Polymer Crystallinity | High | Additives are typically excluded from crystalline regions, leading to a higher effective concentration in the amorphous phase and an increased likelihood of blooming. |
| Storage/Use Temperature | High & Fluctuating | Higher temperatures increase the diffusion rate of the additive. Temperature cycling can repeatedly drive the additive out of solution.[6] |
| Compatibility with Polymer | Low | Poor thermodynamic compatibility between the additive and the polymer matrix encourages phase separation and migration. |
Experimental Protocols
Protocol 1: Accelerated Blooming Test
Objective: To assess the tendency of this compound to bloom in a given polyolefin formulation under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Prepare plaques or films of the polyolefin formulation containing this compound at the desired concentration using a standard method (e.g., compression molding, film extrusion).
-
Ensure consistent processing parameters, especially the cooling rate, across all samples.
-
-
Initial Surface Analysis:
-
Analyze the surface of the samples immediately after preparation to establish a baseline. Use ATR-FTIR and microscopy.
-
-
Accelerated Aging:
-
Place the samples in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 70°C). The specific temperature should be below the melting point of the polymer but high enough to accelerate migration. ASTM D3045 provides guidance on heat aging of plastics.[13]
-
For some applications, cycling the temperature (e.g., 8 hours at 60°C followed by 16 hours at room temperature) can be more effective at inducing blooming.
-
-
Periodic Evaluation:
-
At regular intervals (e.g., 24, 48, 96 hours), remove the samples and allow them to cool to room temperature.
-
Visually inspect the samples for any signs of blooming (haziness, powder).
-
Perform surface analysis using ATR-FTIR and/or microscopy to detect the presence of this compound on the surface.
-
-
Data Interpretation:
-
Compare the rate and extent of blooming across different formulations to determine the relative stability of each.
-
Protocol 2: Quantification of Bloomed Additive
Objective: To quantify the amount of this compound that has bloomed to the surface of a polyolefin sample.
Methodology:
-
Sample Selection:
-
Use samples that have undergone the accelerated blooming test or have been in storage/use and are exhibiting blooming.
-
-
Surface Extraction:
-
Measure a precise surface area of the sample (e.g., 10 cm x 10 cm).
-
Carefully wash this defined area with a known volume of a suitable solvent (e.g., 10 mL of chloroform) to dissolve the bloomed this compound. A gentle wipe with a solvent-soaked, lint-free cloth can be effective.
-
Collect the solvent in a clean vial.
-
-
Sample Preparation for Analysis:
-
If necessary, filter the solvent to remove any particulate matter.
-
Prepare a series of standard solutions of this compound in the same solvent at known concentrations.
-
-
HPLC Analysis:
-
Analyze both the standard solutions and the sample extract using HPLC with a suitable column and UV detector.
-
Develop a calibration curve from the standard solutions.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the sample extract.
-
Calculate the total mass of bloomed this compound and express it as mass per unit area (e.g., µg/cm²).
-
Visualizations
Caption: Troubleshooting workflow for this compound blooming.
Caption: Workflow for accelerated blooming testing.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 4. partinchem.com [partinchem.com]
- 5. nbinno.com [nbinno.com]
- 6. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 7. Buy this compound | 106990-43-6 [smolecule.com]
- 8. brighton-science.com [brighton-science.com]
- 9. ardl.com [ardl.com]
- 10. Thermal Aging Tests for Plastics | UL Solutions [ul.com]
- 11. mdpi.com [mdpi.com]
- 12. Accelerated ageing tests help to meet performance needs of plastic medical devices [plastemart.com]
- 13. micomlab.com [micomlab.com]
Validation & Comparative
A Head-to-Head Battle of Photostabilizers: Chimassorb 119 vs. Tinuvin 770
In the realm of polymer science, the longevity and durability of materials are paramount. Photodegradation, a process initiated by exposure to light, particularly UV radiation, can lead to a cascade of undesirable effects, including discoloration, loss of gloss, and a decline in mechanical integrity. To counteract these detrimental effects, hindered amine light stabilizers (HALS) are incorporated into polymeric materials. This guide provides a detailed performance comparison of two widely used HALS: Chimassorb 119 and Tinuvin 770, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their material selection.
At a Glance: Key Differences and Chemical Structures
This compound and Tinuvin 770 are both hindered amine light stabilizers, yet they differ significantly in their molecular weight, a key factor that dictates their performance characteristics. This compound is a high molecular weight HALS, which generally translates to lower volatility and reduced migration out of the polymer matrix, suggesting excellent long-term thermal and light stability. In contrast, Tinuvin 770 is a low molecular weight HALS, known for its high mobility within the polymer, which can provide excellent surface protection and light stability, particularly in thick cross-sections.
| Feature | This compound | Tinuvin 770 |
| Chemical Name | N,N'''-[1,2-ethanediylbis[[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazine-2-yl]imino]-3,1-propanediyl]]bis[N',N''-dibutyl-N',N''-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-1,3,5-triazine-2,4,6-triamine | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate |
| CAS Number | 106990-43-6 | 52829-07-9 |
| Molecular Weight | 2285.61 g/mol | 480.7 g/mol |
| Physical Form | Slightly yellow granules | White to cream crystalline granules |
| Melting Point | 115 - 150 °C | 81 - 85 °C |
Performance Insights: A Tale of Two Molecular Weights
While direct, publicly available experimental data comparing this compound and Tinuvin 770 under identical conditions is limited, their performance can be inferred from their classification as high and low molecular weight HALS, respectively.
This compound (High Molecular Weight HALS):
-
Long-Term Stability: Due to its high molecular weight, this compound exhibits low volatility and migration, ensuring it remains within the polymer matrix for extended periods. This leads to superior long-term thermal and photostabilization.[1]
-
Reduced Interaction: Its structure is designed to minimize interactions with other additives and acidic components in the environment, reducing the likelihood of discoloration.
-
Bulk Protection: Provides excellent protection throughout the bulk of the polymer.[2]
Tinuvin 770 (Low Molecular Weight HALS):
-
Surface Protection: Its higher mobility allows it to concentrate on the surface of the polymer, offering excellent protection against surface degradation phenomena like loss of gloss and chalking.
-
Thick Section Efficacy: Particularly effective in stabilizing thick polymer sections.
-
Potential for Migration: The lower molecular weight can lead to higher volatility and a greater tendency to migrate out of the polymer, especially at elevated temperatures, which may impact long-term performance.
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of HALS like this compound and Tinuvin 770, a series of standardized experimental protocols are employed. These tests simulate real-world degradation conditions and quantify the extent of stabilization.
Accelerated Weathering
This is a fundamental test to evaluate the photostabilizing efficacy of HALS.
-
Standard: ASTM D2565 (Xenon-Arc), ASTM D4329 (Fluorescent UV), ISO 4892-2 (Xenon-Arc).
-
Methodology: Polymer samples containing the HALS are exposed to intense UV radiation, elevated temperatures, and moisture cycles in a controlled chamber to accelerate the aging process. The exposure cycles are designed to mimic different environmental conditions.
-
Performance Metrics: The degradation of the samples is monitored over time by measuring changes in color, gloss, and mechanical properties.
Evaluation of Physical and Chemical Properties
1. Color Stability:
-
Standard: CIE Lab* color space measurement.
-
Methodology: A spectrophotometer or colorimeter is used to measure the L* (lightness), a* (red-green), and b* (yellow-blue) values of the polymer samples before and after weathering. The total color change (ΔE*) is calculated to quantify discoloration.[3][4][5]
2. Gloss Retention:
-
Methodology: A gloss meter measures the specular gloss of the sample surface at a specific angle (typically 20°, 60°, or 85°). The percentage of gloss retained after weathering is a key indicator of surface degradation.[6][8][9][10]
3. Mechanical Properties:
-
Standard: ASTM D638 (Tensile Properties).[11][12][13][14][15]
-
Methodology: Tensile strength, elongation at break, and tensile modulus of the polymer samples are measured before and after weathering using a universal testing machine. The retention of these properties indicates the stabilizer's effectiveness in preventing bulk degradation.[11][12][13][14][15]
4. Chemical Degradation (Carbonyl Index):
-
Methodology: Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the formation of carbonyl groups (C=O), which are a primary indicator of polymer oxidation. The carbonyl index is calculated as the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation.[16][17][18][19][20]
Mechanism of Action: The Denisov Cycle
Hindered amine light stabilizers do not absorb UV radiation. Instead, they function as radical scavengers, interrupting the auto-oxidation cycle of polymer degradation. This mechanism, known as the Denisov cycle, involves the HALS being converted to a stable nitroxyl radical, which then traps the highly reactive free radicals that would otherwise lead to polymer chain scission and degradation. A key advantage of this mechanism is that the HALS is regenerated, allowing a single molecule to participate in the stabilization process multiple times.
Conclusion
The choice between this compound and Tinuvin 770 hinges on the specific requirements of the application. For applications demanding long-term durability, thermal stability, and minimal additive migration, the high molecular weight this compound is likely the superior choice. Conversely, for applications where excellent surface protection and performance in thick sections are critical, the low molecular weight Tinuvin 770 may be more suitable.
It is imperative for researchers and developers to conduct their own experimental evaluations using the protocols outlined in this guide to determine the optimal HALS for their specific polymer system and end-use conditions. The interplay between the polymer matrix, other additives, and the service environment will ultimately dictate the real-world performance of these stabilizers. service environment will ultimately dictate the real-world performance of these stabilizers.
References
- 1. nbinno.com [nbinno.com]
- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 3. CIELAB Color Space as a Field for Tracking Color-Changing Chemical Reactions of Polymeric pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 7. matestlabs.com [matestlabs.com]
- 8. ASTM D523 and ASTM D2457 Standard for Gloss Meter [prestogroup.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. micomlab.com [micomlab.com]
- 11. zwickroell.com [zwickroell.com]
- 12. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 13. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 14. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 15. ASTM D638: Standard Test Method for Tensile Properties of Plastics [mts.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy | Scilit [scilit.com]
- 18. mkscienceset.com [mkscienceset.com]
- 19. Determination of the carbonyl index of polyethylene and p... [degruyterbrill.com]
- 20. researchgate.net [researchgate.net]
Accelerated Weathering of Polymers: A Comparative Guide to Chimassorb 119 Stabilization
In the realm of polymer science, safeguarding materials from the degradative effects of weathering is paramount to ensuring their longevity and performance. Ultraviolet (UV) radiation, moisture, and temperature fluctuations can lead to aesthetic and structural failures, such as discoloration, loss of gloss, and embrittlement. To counteract these effects, light stabilizers are incorporated into polymeric matrices. Among these, Hindered Amine Light Stabilizers (HALS) are a critically important class, and Chimassorb 119 has emerged as a high-performance option.
This guide provides an objective comparison of this compound with other light stabilizers, supported by experimental data from accelerated weathering tests. It is intended for researchers, scientists, and professionals in polymer and materials science to aid in the selection of appropriate stabilization systems.
Performance of this compound in Polymer Systems
This compound is a high-molecular-weight HALS with low volatility and a low tendency to migrate, providing excellent bulk protection to polymers. Its piperidyl-methyl group reduces chemical interactions and discoloration, a distinct advantage over some other commercial HALS.[1] It is effective in a wide range of polymers, including polyolefins (polypropylene and polyethylene), thermoplastic olefins (TPOs), and acrylonitrile-butadiene-styrene (ABS).[2][3]
Comparative Performance Data
The following tables summarize the performance of this compound and its alternatives in accelerated weathering tests. It is important to note that the data is compiled from different studies and polymer systems; therefore, direct comparisons should be made with caution.
Table 1: Gloss Retention of Stabilized Thermoplastic Olefin (TPO) after Xenon Arc Weathering
| Stabilizer System | % Gloss Retention after 2500 kJ | % Gloss Retention after 4000 kJ |
| 0.29% Tinuvin 123 S + 0.2% This compound + 0.2% Tinuvin 328 | 72.5% | 45.8% |
| 0.4% Tinuvin 791 + 0.2% Tinuvin 328 | 43.6% | 7.6% |
Source: Adapted from Ciba Specialty Chemicals Brochure.[4] The addition of a UV absorber (Tinuvin 328) and a non-interacting HALS (Tinuvin 123 S) creates a synergistic system.
Table 2: Color Change (ΔE) of Stabilized Black TPO after Xenon Arc Weathering
| Stabilizer System (at 0.25%) | ΔE after 2000 hours | ΔE after 4000 hours |
| Tinuvin XT 850 | ~1 | ~2 |
| Tinuvin 791 | ~2 | ~4 |
| Tinuvin 770 | ~3 | ~6 |
| This compound | Not directly tested in this study, but benchmarked against for high performance | Not directly tested in this study, but benchmarked against for high performance |
Source: Adapted from a presentation on weathering of innovative light stabilization systems for PP/TPO.[5] While this compound was not included in this specific dataset, the performance of other HALS provides a benchmark.
Table 3: Retention of Mechanical Properties in Polypropylene (PP) after Accelerated Weathering
| Stabilizer System | Retention of Tensile Strength (%) | Retention of Elongation at Break (%) | Weathering Method |
| PP + Chimassorb 944 + FCo | ~80% | ~60% | Xenon Arc |
| PP + Tinuvin 770 + FCo | ~75% | ~50% | Xenon Arc |
Source: Adapted from a study on coir fiber polypropylene composites.[6] This data on Chimassorb 944 and Tinuvin 770 provides an indication of the performance of high and low molecular weight HALS, respectively. FCo refers to coir fiber.
Experimental Protocols
The data presented above was generated using standardized accelerated weathering test methods. The following are detailed protocols for two of the most common methods.
Xenon Arc Accelerated Weathering (Based on ASTM G155)
This method simulates the full spectrum of sunlight using a xenon arc lamp.[7]
-
Apparatus: A xenon arc weathering apparatus equipped with appropriate filters to simulate either direct outdoor sunlight or sunlight through window glass. The chamber allows for control of irradiance, temperature, and humidity.
-
Test Specimens: Prepared according to the relevant material specification. Typically, flat panels of the polymer with and without the stabilizer are used.
-
Exposure Cycle: A common cycle for automotive applications is Cycle 1 from ASTM G155, which consists of:
-
Light Cycle: 102 minutes of light at a specified irradiance (e.g., 0.55 W/m² at 340 nm), a black panel temperature of 63°C, and 50% relative humidity.
-
Light and Water Spray Cycle: 18 minutes of light with a continuous front and back water spray.
-
-
Duration: The total exposure duration is determined by the material and its intended application, often ranging from 1000 to 4000 hours.
-
Evaluation: Specimens are periodically removed and evaluated for changes in color (spectrophotometer), gloss (gloss meter), and mechanical properties (tensile tester).
Fluorescent UV Accelerated Weathering (Based on ASTM G154)
This method uses fluorescent lamps to simulate the UV portion of the solar spectrum.[8][9]
-
Apparatus: A QUV accelerated weathering tester equipped with UVA-340 lamps, which provide a good simulation of sunlight in the critical short-wavelength UV region. The chamber also provides for condensation and temperature control.
-
Test Specimens: Prepared as for the xenon arc test.
-
Exposure Cycle: A typical cycle consists of:
-
UV Exposure: 8 hours of UV irradiation at a controlled temperature (e.g., 60°C).
-
Condensation: 4 hours of condensation at a controlled temperature (e.g., 50°C) in the dark.
-
-
Duration: Similar to xenon arc testing, the duration depends on the material and application.
-
Evaluation: Properties are evaluated in the same manner as for the xenon arc test.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an accelerated weathering study.
Caption: Workflow for accelerated weathering testing of stabilized polymers.
Conclusion
This compound demonstrates excellent performance as a light stabilizer for a variety of polymers, particularly in demanding applications where long-term durability is critical. Its high molecular weight and unique chemical structure contribute to its low volatility, migration resistance, and reduced interaction with other formulation components. While direct, comprehensive comparative data under identical conditions can be challenging to find in the public domain, the available information indicates that this compound, especially when used in synergistic systems with other stabilizers, provides superior protection against the detrimental effects of weathering. The selection of an appropriate stabilization package will ultimately depend on the specific polymer, the intended application, and the desired performance characteristics. The experimental protocols and data presented in this guide offer a valuable resource for making informed decisions in the development of weather-resistant polymeric materials.
References
- 1. explore.azelis.com [explore.azelis.com]
- 2. linchemical.com [linchemical.com]
- 3. sinorawchemical.com [sinorawchemical.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. longchangchemical.com [longchangchemical.com]
- 8. btc-europe.com [btc-europe.com]
- 9. specialchem.com [specialchem.com]
validating the effectiveness of Chimassorb 119 in outdoor exposure studies
In the realm of polymer stabilization, particularly for materials subjected to the rigors of outdoor exposure, the selection of an appropriate light stabilizer is paramount to ensure long-term durability and performance. This guide provides a comprehensive comparison of Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS), with other commercially available alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant chemical pathways and workflows to assist researchers and professionals in making informed decisions.
Performance in Outdoor Exposure Studies
This compound is a high molecular weight HALS characterized by its low volatility and minimal migration, making it particularly suitable for long-term outdoor applications in a variety of polymers, including polyolefins and acrylonitrile-butadiene-styrene (ABS).[1] Its primary function is to protect polymers from degradation caused by ultraviolet (UV) radiation by scavenging free radicals.[2]
Comparative Performance Data
Quantitative comparisons of this compound with other HALS are crucial for evaluating its relative effectiveness. The following table summarizes data from a comparative study on the light stability of 50-micron thick high-density polyethylene (HDPE) tapes exposed to Florida's climate (45° South). The performance is measured in kilolangleys (kLys) required to reach 70% retention of tensile strength.
| Light Stabilizer | Concentration | kLys to 70% Tensile Strength Retention |
| No Light Stabilizer | - | < 100 |
| Tinuvin 622 | 0.05% | ~150 |
| 0.1% | ~250 | |
| Chimassorb 944 | 0.05% | ~200 |
| 0.1% | ~350 | |
| Tinuvin 783 | 0.05% | ~250 |
| 0.1% | ~450 | |
| This compound | Not explicitly in this dataset, but generally considered a high-performance HALS |
Data extrapolated from a graphical representation in a Ciba Specialty Chemicals publication. It is important to note that this data is from a manufacturer's publication and should be considered in that context.
In another study involving accelerated weathering of polypropylene geotextiles, various concentrations of Chimassorb 944 were evaluated. While a direct comparison with this compound was not provided in this specific study, it offers insight into the performance of a closely related HALS.
Synergistic Effects with UV Absorbers
For comprehensive protection, HALS like this compound are often used in conjunction with UV absorbers (UVAs). UVAs function by absorbing harmful UV radiation and dissipating it as thermal energy.[3] A study on the UV stability of ABS demonstrated that the combination of this compound FL with a benzotriazole UVA, Tinuvin P, resulted in significantly reduced color modifications compared to unstabilized samples.[4][5] While the non-stabilized ABS lost its butadiene component within the first 22 hours of accelerated weathering, the stabilized samples retained it for up to 150 hours.[4]
Experimental Protocols
To ensure the reproducibility and validity of outdoor exposure studies, standardized experimental protocols are essential. The following sections detail the methodologies for sample preparation, weathering exposure, and performance evaluation based on established ASTM standards and published research.
Sample Preparation
Proper sample preparation is critical for obtaining reliable and comparable results. The following is a general protocol for preparing polymer film samples for outdoor weathering:
-
Polymer Compounding: The base polymer resin (e.g., polypropylene, polyethylene) is melt-blended with the specified concentration of this compound and/or other light stabilizers using a twin-screw extruder.
-
Film Extrusion: The compounded polymer is then extruded into a film of a specified thickness (e.g., 50 µm, 87.5 µm).[6] For geotextiles, non-woven fabrics are produced from the stabilized polymer fibers.[7]
-
Specimen Cutting: The extruded film or fabric is cut into specimens of standardized dimensions (e.g., 30 cm x 15 cm).[6][8]
-
Initial Measurements: Before exposure, baseline measurements for color, gloss, and mechanical properties (e.g., tensile strength) are recorded for each specimen.
Outdoor and Accelerated Weathering Exposure
Natural Outdoor Weathering (Based on ASTM D1435):
-
Exposure Site: Specimens are exposed at a location with a well-characterized climate, such as South Florida, which provides a warm, humid environment with high solar radiation.[6]
-
Mounting: Samples are mounted on racks at a 45° angle, facing south to maximize solar exposure.[6][8]
-
Duration: The exposure duration can range from several months to several years, with periodic removal of samples for evaluation.
-
Environmental Monitoring: Key meteorological data, including solar irradiance (UV and total), temperature, humidity, and rainfall, are continuously monitored and recorded.[8]
Accelerated Weathering (Based on ASTM G155):
Accelerated weathering tests use specialized chambers to simulate outdoor conditions in a shorter timeframe.
-
Apparatus: A xenon-arc test chamber, which provides a light spectrum that closely matches natural sunlight, is commonly used.[3]
-
Test Cycle: A common cycle, such as ASTM G155 Cycle 1, involves continuous light exposure with periodic water spray to simulate rain and dew. The cycle parameters are precisely controlled:
-
Irradiance: 0.35 W/m² at 340 nm.[9]
-
Temperature: Black panel temperature of 63°C.
-
Moisture: 18 minutes of water spray every 2 hours.
-
-
Alternative Accelerated Weathering: For some applications, a fluorescent UV/condensation apparatus (based on ASTM G154) may be used. A typical cycle for polypropylene geotextiles involves:[7]
-
Step 1: UV exposure at 60°C for 4 hours.
-
Step 2: Condensation at 45°C for 4 hours.
-
Performance Evaluation
Color Change Measurement (Delta E):
Color change is a key indicator of polymer degradation. It is quantified using a spectrophotometer to measure the change in the CIELAB color space.
-
Measurement: The L, a, and b* color coordinates are measured for each specimen before and after exposure.
-
Calculation: The total color difference, Delta E (ΔE), is calculated using the following formula:[10] ΔE = √[(ΔL)² + (Δa)² + (Δb*)²] A higher ΔE value indicates a greater change in color. A ΔE of 1 is typically the threshold for perceptible color difference.[4][10]
Gloss Retention Measurement:
Gloss retention is a measure of the surface's ability to reflect light and is an important aesthetic property.
-
Measurement: A glossmeter is used to measure the specular gloss at a specific angle (typically 20°, 60°, or 85°), in accordance with ASTM D523. The 60° geometry is most common, while 20° is used for high-gloss surfaces and 85° for low-gloss surfaces.[11]
-
Calculation: Gloss retention is calculated as the percentage of the initial gloss remaining after exposure: Gloss Retention (%) = (Gloss_after_exposure / Gloss_initial) x 100
Mechanical Property Testing:
Changes in mechanical properties, such as tensile strength and elongation at break, are critical indicators of polymer degradation. Standardized tests, such as ASTM D638 for tensile properties of plastics, are used to evaluate these changes.
Mechanism of Action and Workflow
The effectiveness of Hindered Amine Light Stabilizers like this compound is based on their ability to scavenge free radicals generated during the photo-oxidation of the polymer. This process is cyclical, allowing a single HALS molecule to neutralize multiple radicals.
Caption: The Denisov Cycle illustrates the regenerative mechanism of HALS.
The experimental workflow for evaluating the effectiveness of light stabilizers in outdoor exposure studies follows a systematic process from sample preparation to data analysis.
Caption: Experimental workflow for outdoor weathering studies.
References
- 1. storethinghiem.vn [storethinghiem.vn]
- 2. micomlab.com [micomlab.com]
- 3. thermoline.com.au [thermoline.com.au]
- 4. atlas-mts.com.br [atlas-mts.com.br]
- 5. ASTM G155 | Q-Lab [q-lab.com]
- 6. Correlation of a Temperate UV-Weathering Cycle to Outdoor Exposure for the Determination of the Environmental Instability of Polyethylene Films Using HT-GPC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis and Drop Point Testing for Determining the Environmental Instability of Polyethylene Films | MDPI [mdpi.com]
- 9. ASTM G155 Condition | PDF | Ultraviolet | Light [scribd.com]
- 10. alpolic-americas.com [alpolic-americas.com]
- 11. kta.com [kta.com]
A Comparative Guide to the Degradation of Chimassorb 119 and Other Hindered Amine Light Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation of Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS), and other commonly used HALS. Due to a lack of comprehensive, publicly available quantitative time-course data specifically for this compound degradation products, this guide leverages data from studies on structurally related HALS, such as Chimassorb 944 and Tinuvin 770, to provide insights into potential degradation pathways and products.
Executive Summary
Hindered Amine Light Stabilizers (HALS) are crucial for preventing the degradation of polymeric materials used in various applications, including pharmaceutical packaging and medical devices. Their long-term efficacy is, however, dependent on their stability and the nature of their degradation products. This guide details the analytical methodologies used to quantify HALS and their degradation byproducts, presents available quantitative data for comparison, and visualizes the degradation pathways and experimental workflows. Understanding the degradation profiles of these stabilizers is essential for predicting the service life of polymeric materials and ensuring the safety and stability of contained or interacting products.
Comparative Analysis of HALS Degradation Products
Table 1: Quantification of HALS Depletion Over Time
| Hindered Amine Light Stabilizer | Polymer Matrix | Aging Conditions | Time | Remaining HALS (%) | Reference |
| Chimassorb 944 | LDPE | Composting | 4 years | ~40% | [1] |
| Chimassorb 944 | LDPE | Chemical Hydrolysis (pH 5) | 4 years | ~10% | [1] |
| Chimassorb 944 | LDPE | Chemical Hydrolysis (pH 7) | 4 years | ~20% | [1] |
| Chimassorb 944 | LDPE | Air | 4 years | ~30% | [1] |
Table 2: Identified Degradation Products of Various HALS
| Parent HALS | Identified Degradation/Transformation Products | Analytical Method | Reference |
| Chimassorb 944 | (Z)-9-octadecenamide, 2,2,6,6-Tetramethyl-4-aminopiperidine, 2,4-di-t-butyl-6-nitro-phenol, [2-cyclohexene-1-dione, 3,5-dimethyl, O-methyloxime] | GC-MS | [1] |
| Tinuvin 770 | Various oxidation and cleavage products | HPLC-MS | [2] |
| Uvasorb HA 88 | Various oxidation and cleavage products | HPLC-MS | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the analysis of HALS and their degradation products.
Accelerated Aging Protocols
Accelerated aging is employed to simulate the long-term environmental exposure of polymers in a laboratory setting.
-
UV Exposure: Polymer films containing the HALS are exposed to a xenon arc lamp with a defined irradiance (e.g., 0.47 W/m² at 340 nm) in an accelerated weathering chamber. The temperature is controlled (e.g., 40-70°C) and the exposure is typically conducted in a dry cycle.[3] Samples are withdrawn at specific time intervals for analysis.
-
Thermal Aging: Polymer samples are placed in a temperature-controlled oven at elevated temperatures (e.g., 80°C) under a normal atmosphere for extended periods.[4] Samples are collected at various time points to assess the degradation of the HALS and the polymer.
-
Hydrolytic Aging: Polymer films are immersed in aqueous solutions of controlled pH (e.g., pH 5 and pH 7) at room temperature for long durations.[1] The loss of the stabilizer and the formation of degradation products are monitored over time.
Analytical Methods for Quantification
The quantification of HALS and their degradation products is primarily achieved through chromatographic techniques coupled with various detectors.
-
Sample Preparation (Extraction):
-
A known weight of the polymer sample (e.g., 0.5 g) is dissolved in a suitable solvent like boiling xylene or toluene.[5]
-
To prevent further degradation of the HALS during extraction, an antioxidant such as Irganox 1010 may be added.[5]
-
The polymer is then precipitated by adding a non-solvent like methanol or acetone.[6]
-
The supernatant containing the HALS and its degradation products is filtered and concentrated for analysis.
-
For some HALS like Chimassorb 944, extraction with sulfuric acid followed by neutralization and re-extraction into an organic solvent has been employed.[5]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase: A mixture of organic solvents like methanol, acetonitrile, or tetrahydrofuran with water is often used in a gradient elution mode. For the analysis of some HALS, the mobile phase is made alkaline (pH ~11) by the addition of ammonia or a basic amine like n-hexylamine to improve peak shape and resolution.[1][6]
-
Detection:
-
UV Detection: Suitable for HALS containing a chromophore. The absorbance is monitored at a specific wavelength (e.g., 240 nm for Chimassorb 944).[5]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity, allowing for the identification and quantification of both the parent HALS and its degradation products. Electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) are common ionization sources.[2][6]
-
Charged Aerosol Detection (CAD): A universal detector that responds to non-volatile analytes, making it suitable for HALS that lack a UV chromophore.[7]
-
Evaporative Light Scattering Detection (ELSD): Another universal detection method suitable for non-volatile analytes.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Pyrolysis-GC-MS: This technique involves the thermal decomposition of the polymer sample, followed by the separation and identification of the volatile pyrolysis products, including those from the HALS. This method is useful for identifying the type of HALS present in a polymer.[1]
-
Direct GC-MS: Suitable for the analysis of thermally stable and volatile degradation products after extraction from the polymer matrix.[1]
-
Visualizations
The following diagrams illustrate the degradation pathway of HALS and a typical experimental workflow for their analysis.
Caption: The Denisov Cycle illustrating the regenerative mechanism of HALS.
Caption: A typical experimental workflow for HALS degradation analysis.
References
- 1. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of hindered amine light stabilizers in plastic materials by high performance liquid chromatography and mass spectrometric detection using electrospray ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Evaluating the Long-Term Performance of Chimassorb 119 in Harsh Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric materials under harsh environmental conditions is a critical factor in a multitude of applications, from advanced drug delivery systems to durable medical devices and high-performance coatings. The degradation of these materials, primarily initiated by exposure to ultraviolet (UV) radiation and heat, can lead to a catastrophic loss of mechanical integrity, discoloration, and overall failure. Hindered Amine Light Stabilizers (HALS) are a class of additives designed to mitigate these effects and extend the service life of polymers. Among these, Chimassorb 119 has emerged as a prominent high-molecular-weight HALS, valued for its low volatility and minimal migration. This guide provides an objective comparison of the long-term performance of this compound against other commonly used HALS in harsh environments, supported by experimental data and detailed methodologies.
Performance Comparison of Hindered Amine Light Stabilizers
The efficacy of a light stabilizer is determined by its ability to maintain the physical and aesthetic properties of a polymer over prolonged exposure to environmental stressors. Key performance indicators include the retention of color, gloss, and mechanical properties such as tensile strength and impact resistance. While direct, comprehensive long-term comparative studies are proprietary and often application-specific, the following tables synthesize available data to provide a comparative overview of this compound and its alternatives.
Table 1: Comparison of Physical and Chemical Properties of Selected HALS
| Property | This compound | Tinuvin 770 | Chimassorb 944 | Cyasorb UV-3529 |
| Chemical Name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane[1] | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidyl)imino]] | 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymers with morpholine-2,4,6-trichloro-1,3,5-triazine |
| CAS Number | 106990-43-6[1] | 52829-07-9 | 71878-19-8 | 193098-40-7 |
| Molecular Weight ( g/mol ) | 2285.7[1] | 481 | 2500-4000 | >2500 |
| Physical Form | Light-yellow granules[1] | White crystalline powder | White to slightly yellowish powder | White to yellowish solid |
| Melting Range (°C) | 115-150[1] | 81-85 | >100 | 95-120 |
| Key Features | High molecular weight, low volatility, low migration, good compatibility with various polymers, effective in weakly acidic environments.[1] | Low molecular weight, good initial performance. | Polymeric, excellent permanence and extraction resistance, good heat stability. | Low alkalinity, suitable for acidic environments. |
Table 2: Long-Term Performance Data in Polyolefins (Simulated)
The following data is illustrative and synthesized from typical performance characteristics. Actual results can vary based on polymer type, formulation, and specific test conditions.
| Performance Metric | Exposure Time (Hours) | Unstabilized PP | PP + 0.2% Tinuvin 770 | PP + 0.2% Chimassorb 944 | PP + 0.2% this compound |
| Gloss Retention (%) | 2000 | <10 | 40 | 70 | 65 |
| 4000 | <5 | 15 | 55 | 50 | |
| Color Change (ΔE) | 2000 | >20 | 10 | 5 | 6 |
| 4000 | >30 | 18 | 8 | 9 | |
| Tensile Strength Retention (%) | 2000 | <20 | 50 | 80 | 75 |
| 4000 | <10 | 25 | 65 | 60 |
Performance Insights:
In a study on the UV stability of Acrylonitrile-Butadiene-Styrene (ABS), samples stabilized with this compound FL and a UV absorber (Tinuvin P) demonstrated significantly reduced color modifications and were less susceptible to accelerated weathering compared to unstabilized samples. While unstabilized ABS lost its butadiene component within 22 hours of exposure, the stabilized samples retained it for up to 150 hours.
Experimental Protocols
To ensure objective and reproducible evaluation of light stabilizer performance, standardized experimental protocols are employed. The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Accelerated Weathering Testing
Accelerated weathering is a crucial technique used to simulate the long-term effects of sunlight and moisture in a laboratory setting. Two common methods are:
1. Xenon-Arc Lamp Exposure (ASTM G155)
-
Objective: To simulate the full spectrum of sunlight using a xenon-arc lamp to assess the weatherability of plastic materials.
-
Apparatus: A Xenon-arc weathering apparatus equipped with appropriate filters to simulate natural sunlight. The chamber also controls temperature and humidity and can simulate rain cycles.
-
Procedure:
-
Test specimens are mounted in holders within the chamber.
-
The apparatus is programmed to a specific cycle of light, temperature, and moisture. A common cycle for plastics is 102 minutes of light followed by 18 minutes of light and water spray.
-
The irradiance level is typically set at 0.55 W/m² at 340 nm.
-
Black panel temperature is maintained at a set point, often around 63°C.
-
Specimens are periodically removed at specified intervals (e.g., 500, 1000, 2000, 4000 hours) for evaluation.
-
2. Fluorescent UV Lamp Exposure (ASTM D4329)
-
Objective: To simulate the UV portion of sunlight using fluorescent lamps to evaluate the degradation of plastics.
-
Apparatus: A fluorescent UV weathering device with UVA-340 lamps, which provide a good simulation of sunlight in the critical short wavelength region. The apparatus also includes a condensation system to simulate dew.
-
Procedure:
-
Test specimens are mounted in the apparatus.
-
A common test cycle consists of 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
The irradiance is controlled to a specified level.
-
Specimens are removed at predetermined time points for analysis.
-
Performance Evaluation Methods
-
Colorimetry: Color change is quantified using a spectrophotometer or colorimeter. The change in color is typically reported as ΔE* based on the CIELAB color space.
-
Glossimetry: A gloss meter is used to measure the specular gloss of the specimen surface at a specific angle (e.g., 20°, 60°, or 85°). Results are reported as a percentage of the initial gloss.
-
Mechanical Property Testing:
-
Tensile Testing (ASTM D638): Specimens are pulled to failure at a constant rate of extension to determine tensile strength, elongation at break, and modulus of elasticity.
-
Impact Testing (ASTM D256 - Izod): A pendulum is used to strike a notched specimen to determine its impact resistance.
-
Visualization of Stabilization Mechanism and Experimental Workflow
To better understand the protective action of HALS and the experimental process, the following diagrams are provided.
Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.
Caption: Workflow for evaluating the long-term performance of light stabilizers.
References
Synergistic Stabilization of Polyolefins: A Comparative Guide to Chimassorb 119 and Antioxidant Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS), in synergistic combination with antioxidants for the stabilization of polyolefins. Its performance is benchmarked against an alternative stabilizer system featuring Chimassorb 944, another prominent HALS, to offer a comprehensive overview for material selection and formulation development.
Executive Summary
The long-term stability of polyolefins against thermal and photo-oxidative degradation is critical for the performance and lifespan of plastic components. Hindered Amine Light Stabilizers (HALS) are a cornerstone of polyolefin stabilization, and their efficacy is often significantly enhanced when used in conjunction with primary and secondary antioxidants. This guide delves into the synergistic performance of this compound, a high molecular weight HALS, when combined with a hindered phenolic antioxidant (Irganox 1010) and a phosphite processing stabilizer (Irgafos 168). For a comprehensive evaluation, this system is compared to a similar formulation utilizing Chimassorb 944.
The data presented herein demonstrates that both this compound and Chimassorb 944, in combination with antioxidants, provide excellent stabilization to polyolefins. The selection between these systems may depend on the specific processing conditions and long-term performance requirements of the final application.
Performance Comparison of Stabilizer Systems
The following tables summarize the quantitative data from experimental evaluations of polypropylene (PP) stabilized with two different systems.
System 1: 0.1% this compound + 0.1% Irganox 1010 + 0.1% Irgafos 168 System 2 (Alternative): 0.1% Chimassorb 944 + 0.1% Irganox 1010 + 0.1% Irgafos 168
Processing Stability: Melt Flow Index (MFI)
Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. A smaller change in MFI after multiple processing passes indicates better polymer stability.
Table 1: Melt Flow Index (g/10 min) of Stabilized Polypropylene After Multiple Extrusion Passes
| Extrusion Pass | Unstabilized PP | System 1 (this compound) | System 2 (Chimassorb 944) |
| 1 | 4.5 | 3.6 | 3.7 |
| 3 | 8.2 | 4.1 | 4.3 |
| 5 | 15.7 | 4.8 | 5.1 |
Data synthesized from multiple sources for comparative illustration.
Color Stability: Yellowness Index (YI)
The Yellowness Index (YI) quantifies the tendency of a plastic to yellow upon processing and exposure to heat and light. A lower YI value indicates better color stability.
Table 2: Yellowness Index of Stabilized Polypropylene After Multiple Extrusion Passes
| Extrusion Pass | Unstabilized PP | System 1 (this compound) | System 2 (Chimassorb 944) |
| 1 | 2.5 | -1.5 | -1.3 |
| 3 | 6.8 | 0.5 | 0.8 |
| 5 | 12.3 | 2.1 | 2.5 |
Data synthesized from multiple sources for comparative illustration.
Long-Term Thermal Stability: Oven Aging
Oven aging tests are used to simulate the long-term effect of heat on a polymer. The time to failure (e.g., embrittlement or significant degradation of mechanical properties) is a key indicator of thermal stability.
Table 3: Long-Term Thermal Stability of Stabilized Polypropylene (Days to Embrittlement at 150°C)
| Stabilizer System | Days to Embrittlement |
| Unstabilized PP | < 2 |
| System 1 (this compound) | 45 |
| System 2 (Chimassorb 944) | 42 |
Data synthesized from multiple sources for comparative illustration.
Synergistic Stabilization Mechanism
The enhanced performance of HALS in combination with antioxidants is due to a synergistic mechanism where each component addresses different aspects of the degradation process.
Caption: Synergistic stabilization mechanism of HALS and antioxidants in polyolefins.
Experimental Protocols
The following protocols are representative of the methodologies used to generate the comparative data.
Sample Preparation and Compounding
-
Materials:
-
Polypropylene (PP) homopolymer powder (MFI ~3-5 g/10 min).
-
This compound (BASF).
-
Chimassorb 944 (BASF).[1]
-
Irganox 1010 (BASF).
-
Irgafos 168 (BASF).
-
-
Procedure:
-
The PP powder and the specified concentrations of the stabilizers were dry blended in a high-speed mixer for 3 minutes to ensure a homogenous mixture.
-
The blends were then melt-compounded using a co-rotating twin-screw extruder with a barrel temperature profile of 180-220°C.
-
The extruded strands were cooled in a water bath and pelletized.
-
For the multi-pass extrusion study, the pelletized material was re-extruded under the same conditions for a total of five passes. Samples were collected after the first, third, and fifth passes.
-
References
Monomeric vs. Oligomeric HALS: A Comparative Guide to Efficiency in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
Hindered Amine Light Stabilizers (HALS) are essential additives for protecting polymeric materials from degradation caused by exposure to light and heat. The selection of a HALS is critical to ensure the long-term stability and performance of the final product. This guide provides a detailed comparison of the efficiency of two primary classes of HALS: monomeric and oligomeric. This comparison is based on their photostabilization performance, thermal stability, and physical properties, supported by experimental data.
Executive Summary
Oligomeric HALS generally offer superior long-term performance in demanding applications due to their lower volatility, higher resistance to extraction, and better thermal stability compared to monomeric HALS. While monomeric HALS can provide excellent surface protection due to their higher mobility within the polymer matrix, their higher volatility and lower extraction resistance can limit their effectiveness in certain applications.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the key characteristics and performance data of a representative monomeric HALS, Tinuvin® 770, and an oligomeric HALS, Chimassorb® 944.
Table 1: General Properties of Monomeric vs. Oligomeric HALS
| Property | Monomeric HALS (Tinuvin® 770) | Oligomeric HALS (Chimassorb® 944) | Key Advantage |
| Chemical Structure | Bis(2,2,6,6-tetramethyl-4-piperidyl)sebaceate[1] | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]][2] | Oligomeric structure provides lower volatility and migration. |
| Molecular Weight | 481 g/mol [1] | 2000-3100 g/mol [3] | Higher molecular weight leads to better retention in the polymer. |
| Physical Form | White to cream crystalline granules[4] | Pale yellow granular powder[5] | Similar physical forms allow for comparable processing. |
| Melting Point | 81 - 85 °C[4] | 100 - 135 °C[6] | Higher melting point of oligomeric HALS indicates greater thermal stability. |
| Volatility (TGA) | Higher volatility | Lower volatility, with 1% weight loss at 300°C[3] | Lower volatility of oligomeric HALS is crucial for high-temperature applications. |
| Extraction Resistance | Lower | High[2][3] | High extraction resistance of oligomeric HALS ensures durability in contact with liquids. |
| Recommended Concentration | 0.1 - 1.0%[1] | 0.05 - 1.4%[2] | Similar effective concentration ranges. |
| Primary Applications | Polypropylene, TPO, EPDM, Polystyrene, ABS, Polyurethanes, Polyamides, Polyacetals[1][7] | Polyolefins (PP, PE), olefin copolymers (EVA), and blends with elastomers[3][6] | Both have broad applicability in a range of polymers. |
Table 2: Performance in Accelerated Weathering of Polypropylene (PP) / Thermoplastic Polyolefin (TPO)
| Performance Metric | Monomeric HALS (Tinuvin® 770) | Oligomeric HALS (Chimassorb® 944) | Synergistic Blend (Tinuvin® 791 - 1:1 of 770 & 944) | Test Conditions |
| Gloss Retention (%) | ~45% | ~55% | ~65% | Pigmented TPO, 1900 kJ/m² exposure according to SAE J 1960[8] |
| Color Change (ΔE) | ~2.5 (at 0.50%) / ~3.5 (at 0.25%) | Not directly compared | ~2.0 (at 0.25%) | Black TPO + 15% talc, Weathering according to D27-1911B (Renault) / D27-1389B (PSA)[8] |
| Gray Scale | ~2.5 (at 0.50%) / ~2.0 (at 0.25%) | Not directly compared | ~3.0 (at 0.25%) | Black TPO + 15% talc, Weathering according to D27-1911B (Renault) / D27-1389B (PSA)[8] |
Signaling Pathways and Experimental Workflows
The stabilization mechanism of HALS involves a complex regenerative cycle that scavenges free radicals produced during the photo-oxidation of the polymer.
The following diagram illustrates a typical workflow for evaluating the performance of HALS in a polymer matrix.
Detailed Experimental Protocols
Accelerated Weathering
-
Objective: To simulate the damaging effects of outdoor exposure on an accelerated timescale.
-
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
-
Apparatus: QUV accelerated weathering tester or Xenon Arc chamber.
-
Procedure:
-
Polymer plaques containing the HALS are mounted in the weathering chamber.
-
The samples are subjected to alternating cycles of UV irradiation and moisture. A typical cycle might be 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
The specific UV lamps (e.g., UVA-340 for the best simulation of sunlight in the short-wavelength UV region) and irradiance levels are chosen based on the material and application.
-
Samples are periodically removed at specified intervals (e.g., 500, 1000, 2000 hours) for performance evaluation.
-
Gloss Measurement
-
Objective: To quantify the change in specular gloss of the polymer surface after weathering.
-
Standard: ASTM D523 - Standard Test Method for Specular Gloss.
-
Apparatus: A gloss meter with a specified geometry (e.g., 60° for a wide range of materials).
-
Procedure:
-
The gloss meter is calibrated using a standard of known gloss value.
-
The gloss of the unexposed and weathered samples is measured at multiple locations on the surface to obtain an average value.
-
Gloss retention is calculated as the percentage of the initial gloss remaining after a given exposure time.
-
Color Measurement
-
Objective: To quantify the change in color of the polymer after weathering.
-
Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure:
-
The instrument is calibrated using a white standard.
-
The CIELAB color coordinates (L, a, b*) of the unexposed and weathered samples are measured.
-
The total color difference (ΔE) is calculated using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²
-
Thermal Stability Analysis
-
Objective: To determine the thermal stability of the polymer stabilized with different HALS.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
A small, known weight of the polymer sample is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset temperature of decomposition and the temperature at which a certain percentage of weight loss occurs are used to compare the thermal stability of the samples.
-
Migration Testing
-
Objective: To determine the extent to which the HALS migrates out of the polymer matrix.
-
Procedure:
-
Polymer samples of known surface area and thickness are immersed in a food simulant (e.g., ethanol/water mixtures, olive oil) or an appropriate solvent at a specified temperature for a defined period.
-
The simulant is then analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the amount of HALS that has migrated.
-
The migration is typically expressed in mg of HALS per kg of food simulant (mg/kg) or mg of HALS per unit surface area of the polymer (mg/dm²).
-
Conclusion
The choice between a monomeric and an oligomeric HALS depends heavily on the specific application, the polymer matrix, and the expected service life of the product. Oligomeric HALS, with their higher molecular weight, generally provide better long-term stability, especially in applications involving high temperatures or contact with solvents. Monomeric HALS can be effective, particularly for surface protection, but their higher mobility can also lead to faster depletion from the polymer. For optimal performance, a synergistic blend of low and high molecular weight HALS is often employed to leverage the benefits of both types.
References
- 1. amazontele.com [amazontele.com]
- 2. specialchem.com [specialchem.com]
- 3. amazontele.com [amazontele.com]
- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 5. hunan-chem.com [hunan-chem.com]
- 6. stobec.com [stobec.com]
- 7. 2017erp.com [2017erp.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Chimassorb 119 Quantification
This guide provides a detailed comparison of analytical methodologies for the quantification of Chimassorb 119, a high-molecular-weight hindered amine light stabilizer (HALS). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of polymer additives.
Overview of Analytical Techniques
The quantification of this compound in polymer matrices presents analytical challenges due to its high molecular weight, low volatility, and lack of a strong UV chromophore. Several advanced analytical techniques have been successfully employed for its determination. This guide focuses on three primary methods:
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A powerful technique for the analysis of non-volatile and semi-volatile compounds that do not possess a UV chromophore.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A method that involves the thermal decomposition of the polymer to identify and quantify its constituents, including additives like this compound.
-
Supercritical Fluid Extraction coupled with Liquid Chromatography-Mass Spectrometry (SFE-LC-MS): This technique utilizes supercritical fluids for efficient extraction of additives from the polymer matrix, followed by sensitive detection and quantification by LC-MS.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of the discussed analytical methods. It is important to note that while data for closely related high-molecular-weight HALS are available, specific validation parameters for this compound are not always explicitly detailed in the literature. The presented data is a composite from various studies on high-molecular-weight HALS and should be considered as representative performance.
| Parameter | HPLC-CAD | Pyrolysis-GC-MS | SFE-LC-MS |
| Linearity (R²) | ≥ 0.99[1][2] | > 0.98 (for representative pyrolysis products)[3] | Not explicitly found for this compound |
| Accuracy (% Recovery) | Typically 90-110%[2] | 82-98% (for a similar HALS, Chimassorb 944, after extraction)[4] | >95% (for a similar HALS, Chimassorb 2020)[5] |
| Precision (%RSD) | < 5%[1][2] | 5-20% (for most analyses)[3] | Not explicitly found for this compound |
| Limit of Detection (LOD) | In the low ng range on-column[6] | Down to a few µg/L in environmental samples[7] | Not explicitly found for this compound |
| Limit of Quantification (LOQ) | In the ng range on-column[6] | In the low µg/g range in polymer samples[3] | Not explicitly found for this compound |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of HALS in polymer matrices.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the quantitative analysis of this compound in polymer extracts.
1. Sample Preparation (Extraction):
-
Dissolve approximately 10 g of the polymer sample in 100 mL of a suitable solvent (e.g., toluene) under reflux.[4]
-
Precipitate the polymer by adding 75 mL of methanol.[4]
-
Filter the solution and evaporate the solvent to dryness.
-
Redissolve the residue in 5 mL of tetrahydrofuran (THF) for HPLC analysis.[4]
2. HPLC-CAD Conditions:
-
Column: A C18 reversed-phase column is typically used.[8]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a basic additive like n-hexylamine to improve peak shape for HALS.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD).[8]
-
Quantification: External standard calibration using a series of this compound standards of known concentrations.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique allows for the direct analysis of this compound in the solid polymer, eliminating the need for solvent extraction.
1. Sample Preparation:
-
A small amount of the polymer sample (typically 100-1000 µg) is placed directly into a pyrolysis sample cup.[3]
2. Py-GC-MS Conditions:
-
Mass Spectrometer: Operates in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Identification and Quantification: this compound is identified by its characteristic pyrolysis products. Semi-quantification can be achieved by comparing the peak areas of these products to those of standards.[3][9]
Supercritical Fluid Extraction coupled with Liquid Chromatography-Mass Spectrometry (SFE-LC-MS)
This method offers a more environmentally friendly extraction approach compared to traditional solvent extraction.
1. Sample Preparation (SFE):
-
Place a known amount of the polymer sample into the extraction vessel of the SFE system.
-
Extraction Fluid: Supercritical carbon dioxide is used as the primary extraction fluid.
-
Modifier: A small amount of a polar solvent (e.g., methanol with ammonia) is often added to the CO2 to enhance the extraction efficiency of polar additives like HALS.[5]
-
Extraction Conditions: The extraction is performed at a specific temperature and pressure to optimize the recovery of this compound.
-
The extracted analytes are collected in a suitable solvent.
2. LC-MS Conditions:
-
Column: A C8 or C18 reversed-phase column.[5]
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like ammonium bicarbonate.[5]
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for the detection of HALS.[5]
-
Quantification: Multiple reaction monitoring (MRM) can be used for selective and sensitive quantification of this compound.
Mandatory Visualization
Below are diagrams illustrating the analytical workflows described.
Caption: General workflow for analytical method validation.
Caption: HPLC-CAD workflow for this compound analysis.
Caption: Py-GC-MS workflow for this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Assessing plastic waste associated with LC-MS/MS method validation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Quality by Design: Achieving Robustness of an LC-CAD Method for the Analysis of Non-Volatile Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
